molecular formula C16H38O5Si4 B108374 3-(Methacryloyloxy)propyltris(trimethylsiloxy)silane CAS No. 17096-07-0

3-(Methacryloyloxy)propyltris(trimethylsiloxy)silane

Cat. No.: B108374
CAS No.: 17096-07-0
M. Wt: 422.8 g/mol
InChI Key: BESKSSIEODQWBP-UHFFFAOYSA-N
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Description

3-(Methacryloyloxy)propyltris(trimethylsiloxy)silane is a useful research compound. Its molecular formula is C16H38O5Si4 and its molecular weight is 422.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-tris(trimethylsilyloxy)silylpropyl 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H38O5Si4/c1-15(2)16(17)18-13-12-14-25(19-22(3,4)5,20-23(6,7)8)21-24(9,10)11/h1,12-14H2,2-11H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BESKSSIEODQWBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCCC[Si](O[Si](C)(C)C)(O[Si](C)(C)C)O[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H38O5Si4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

28502-32-1
Record name 2-Propenoic acid, 2-methyl-, 3-[3,3,3-trimethyl-1,1-bis[(trimethylsilyl)oxy]-1-disiloxanyl]propyl ester, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28502-32-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID00168977
Record name 3-(3,3,3-Trimethyl-1,1-bis((trimethylsilyl)oxy)disiloxanyl)propyl methacrylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

422.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17096-07-0
Record name Tris(trimethylsiloxy)silylpropyl methacrylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17096-07-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Tris(trimethylsiloxy)silyl)propyl methacrylate
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017096070
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(3,3,3-Trimethyl-1,1-bis((trimethylsilyl)oxy)disiloxanyl)propyl methacrylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(TRIS(TRIMETHYLSILOXY)SILYL)PROPYL METHACRYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D32S78J7T8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

3-(Methacryloyloxy)propyltris(trimethylsiloxy)silane synthesis pathway

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 3-(Methacryloyloxy)propyltris(trimethylsiloxy)silane

This technical guide provides a comprehensive overview of the primary synthesis pathways for this compound (TRIS), a crucial monomer in the development of advanced materials, particularly for biomedical applications such as contact lenses.[1] This document is intended for researchers, scientists, and professionals in drug development and materials science, offering detailed experimental protocols, quantitative data, and mechanistic diagrams.

Overview of Synthesis Pathways

This compound, with the chemical formula C16H38O5Si4 and a molecular weight of 422.81 g/mol , is a silane-modified methacrylate.[2] Its unique structure, featuring a polymerizable methacrylate group and hydrophobic trimethylsiloxy groups, imparts desirable properties like high oxygen permeability to polymers.[1]

Two primary synthesis routes are predominantly employed for the production of this monomer:

  • Transesterification/Condensation: This method involves the reaction of a methacryloyloxypropyl-functional alkoxysilane with a trimethylsilylating agent. A common example is the reaction between 3-(methacryloyloxy)propyltrimethoxysilane and trimethylsilyl acetate.[2]

  • Hydrosilylation: This pathway consists of the platinum-catalyzed addition of a hydrosilane, such as tris(trimethylsiloxy)silane, across the double bond of an allyl methacrylate.[3]

The following sections provide detailed experimental protocols and data for these synthetic approaches.

Synthesis Pathway 1: Transesterification/Condensation

This pathway is a well-documented and high-yield method for synthesizing TRIS. It proceeds via the reaction of 3-(methacryloyloxy)propyltrimethoxysilane with trimethylsilyl acetate in the presence of an acid catalyst.

Reaction Scheme

The overall reaction is as follows:

G cluster_reactants Reactants cluster_products Products 3-(Methacryloyloxy)propyltrimethoxysilane 3-(Methacryloyloxy)propyltrimethoxysilane 3-(Methacryloyloxy)propyltrimethoxysilane->Reaction Trimethylsilyl acetate Trimethylsilyl acetate Trimethylsilyl acetate->Reaction This compound This compound Methyl acetate Methyl acetate Reaction->this compound Reaction->Methyl acetate catalyst Trifluoromethanesulfonic acid (Catalyst) catalyst->Reaction

Caption: Transesterification for TRIS synthesis.

Experimental Protocol

The following protocol is adapted from a documented synthesis procedure.[2]

Materials and Equipment:

  • 500 mL three-necked flask

  • Constant pressure dropping funnel

  • Magnetic stirrer

  • Dean-Stark apparatus

  • Condenser

  • Heating mantle

  • Nitrogen inlet

  • Rotary evaporator

  • Separatory funnel

Reagents:

  • 3-(Methacryloyloxy)propyltrimethoxysilane

  • Trimethylsilyl acetate

  • Trifluoromethanesulfonic acid (catalyst)

  • Butylated hydroxytoluene (BHT) (inhibitor)

  • Deionized water

Procedure:

  • Reactor Setup: Assemble the 500 mL three-necked flask with the magnetic stirrer, Dean-Stark apparatus, condenser, and nitrogen inlet. Ensure the system is dry and purged with nitrogen.

  • Charging Reactants: Under a nitrogen atmosphere, charge the flask with 124.18 g (0.5 mol) of 3-(methacryloyloxy)propyltrimethoxysilane, 0.15 g of trifluoromethanesulfonic acid, and 0.15 g of BHT.[2]

  • Reaction: Heat the reaction mixture to 80°C. Slowly add 198.35 g (1.5 mol) of trimethylsilyl acetate to the flask using the constant pressure dropping funnel.[2]

  • By-product Removal: During the addition, continuously remove the low-boiling by-product (methyl acetate) via the Dean-Stark trap.[2]

  • Reaction Completion: After the addition is complete, continue stirring the mixture at 80°C for an additional hour.[2]

  • Work-up: Cool the reaction mixture and transfer it to a separatory funnel. Wash the organic phase six times with 100 mL portions of deionized water until the aqueous layer is neutral.[2]

  • Purification: Remove any remaining low-boiling impurities from the product by rotary evaporation under reduced pressure.[2]

Quantitative Data
ParameterValueReference
Yield93.7%[2]
Product Mass198.08 g[2]
Purity≥97% - 98%[4][5]

Synthesis Pathway 2: Hydrosilylation

This pathway involves the addition of a silicon-hydride bond across the carbon-carbon double bond of an allyl methacrylate, catalyzed by a platinum complex.

Reaction Scheme

The general reaction is depicted below:

G cluster_reactants Reactants cluster_products Product Allyl Methacrylate Allyl Methacrylate Allyl Methacrylate->Reaction Tris(trimethylsiloxy)silane Tris(trimethylsiloxy)silane Tris(trimethylsiloxy)silane->Reaction This compound This compound Reaction->this compound catalyst Platinum Catalyst (e.g., Karstedt's) catalyst->Reaction G cluster_synthesis Synthesis Stage cluster_analysis Analysis Stage Reactor Setup Reactor Setup Reagent Charging Reagent Charging Reactor Setup->Reagent Charging Reaction Reaction Reagent Charging->Reaction Work-up & Purification Work-up & Purification Reaction->Work-up & Purification Purity Analysis (GC) Purity Analysis (GC) Work-up & Purification->Purity Analysis (GC) Structural Confirmation Structural Confirmation (¹H NMR, FT-IR) Purity Analysis (GC)->Structural Confirmation

References

3-(Methacryloyloxy)propyltris(trimethylsiloxy)silane chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of 3-(Methacryloyloxy)propyltris(trimethylsiloxy)silane (CAS No. 17096-07-0). This versatile organosilicon compound plays a crucial role as a coupling agent, surface modifier, and crosslinking agent in a wide array of advanced materials. Its unique bifunctional nature, possessing both a polymerizable methacrylate group and a hydrolyzable tris(trimethylsiloxy)silyl group, makes it an invaluable tool in the development of high-performance composites, adhesives, coatings, and biomaterials, including applications in the dental and drug delivery fields. This document details its physicochemical properties, provides experimental protocols for its synthesis and characterization, and illustrates its mechanism of action in surface modification.

Chemical Structure and Identification

This compound is a silane coupling agent characterized by a central silicon atom bonded to a methacryloyloxypropyl group and three trimethylsiloxy groups.

Caption: Chemical structure of this compound.

Table 1: Chemical Identification

IdentifierValue
CAS Number 17096-07-0[1][2]
Molecular Formula C₁₆H₃₈O₅Si₄[1][3]
Molecular Weight 422.81 g/mol [1][3]
IUPAC Name 3-[Tris(trimethylsilyloxy)silyl]propyl 2-methylprop-2-enoate
Synonyms Methacryloxypropyltris(trimethylsiloxy)silane, Tris(trimethylsiloxy)-3-(methacryloxy)propylsilane[1][2]
InChI Key BESKSSIEODQWBP-UHFFFAOYSA-N[4]
SMILES C--INVALID-LINK--(C)O--INVALID-LINK--(C)C">Si(CCCOC(C(C)=C)=O)O--INVALID-LINK--(C)C[1]

Physicochemical Properties

This compound is a colorless, transparent liquid under standard conditions.[3] It is characterized by its hydrophobicity and thermal stability, which are imparted by the siloxy functional groups.[3]

Table 2: Physical and Chemical Properties

PropertyValueConditions
Appearance Colorless to light yellow liquidAmbient
Boiling Point 112-115 °C0.2 mm Hg[3]
Density 0.918 g/mL25 °C[3]
Refractive Index (n20/D) 1.41920 °C[3]
Flash Point >110 °C-
Water Solubility Immiscible-
Purity ≥97%-

Applications in Research and Drug Development

This compound is a versatile molecule with a broad range of applications stemming from its ability to chemically bond organic polymers to inorganic materials.

  • Coupling Agent and Adhesion Promoter: It is widely used to improve the adhesion between inorganic fillers (e.g., silica, glass fibers) and organic polymer matrices in composites, coatings, and adhesives.[5] This enhancement of interfacial bonding leads to improved mechanical properties and durability.

  • Surface Modification: The compound is employed to modify the surface properties of substrates, rendering them hydrophobic or improving their compatibility with other materials.[5] This is particularly relevant in the development of self-cleaning surfaces and biocompatible materials.

  • Dental Materials: In dentistry, it is a key component in dental composites and sealants, where it promotes adhesion between the resin matrix and inorganic fillers, enhancing the longevity and performance of dental restorations.[6]

  • Biomaterials and Drug Delivery: Its biocompatibility and ability to form stable siloxane bonds make it a candidate for use in biodegradable medical coatings and drug delivery systems.[5] The methacryloyloxy group allows for its incorporation into polymer networks, such as hydrogels for contact lenses.[7]

  • Proteomics Research: It is also utilized as a TMS-protected silicate compound in proteomics research.[2]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of 3-(methacryloyloxy)propyltrimethoxysilane with trimethylsilyl acetate.

Materials:

  • 3-(Methacryloyloxy)propyltrimethoxysilane

  • Trimethylsilyl acetate

  • Trifluoromethanesulfonic acid (catalyst)

  • BHT (Butylated hydroxytoluene, polymerization inhibitor)

  • Nitrogen gas supply

  • 500 mL three-necked flask

  • Constant pressure dropping funnel

  • Magnetic stirrer

  • Dean-Stark apparatus

  • Condenser

Procedure:

  • Under a nitrogen atmosphere, add 124.18 g (0.5 mol) of 3-(methacryloyloxy)propyltrimethoxysilane to the 500 mL three-necked flask.[3]

  • Add 0.15 g of trifluoromethanesulfonic acid and 0.15 g of BHT to the flask.[3]

  • Heat the reaction mixture to 80 °C with stirring.[3]

  • Slowly add 198.35 g (1.5 mol) of trimethylsilyl acetate to the reaction flask using the constant pressure dropping funnel.[3]

  • Maintain the reaction at 80 °C and monitor its progress (e.g., by gas chromatography) until the starting material is consumed.

  • Upon completion, the product can be purified by fractional distillation under reduced pressure.

Purification

The primary method for purifying this compound is vacuum distillation . Due to its high boiling point, distillation at atmospheric pressure can lead to polymerization of the methacrylate group. It is crucial to maintain a low pressure and to use a polymerization inhibitor during the distillation process.

Characterization

4.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is used to confirm the presence of the various proton environments in the molecule, including the vinyl protons of the methacrylate group, the methyl protons of the methacrylate and trimethylsiloxy groups, and the methylene protons of the propyl chain.

  • ¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule, confirming the presence of the carbonyl carbon, olefinic carbons, and the different aliphatic carbons.[8]

4.3.2. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a valuable tool for identifying the functional groups present in the molecule. Key characteristic peaks include:

  • C=O stretch (ester): around 1720 cm⁻¹

  • C=C stretch (alkene): around 1638 cm⁻¹

  • Si-O-Si stretch: in the region of 1000-1100 cm⁻¹

  • C-H stretches (aliphatic): in the region of 2850-3000 cm⁻¹

Signaling Pathways and Experimental Workflows

As a synthetic silane coupling agent, this compound is not directly involved in biological signaling pathways. However, its mechanism of action in modifying inorganic surfaces is a critical workflow in materials science. The following diagram illustrates the process of surface modification of a silica substrate.

G cluster_0 Surface Modification Workflow A Hydroxylated Silica Surface (Si-OH groups) B Hydrolysis of Silane (Formation of Silanols) A->B Addition of This compound and water C Condensation Reaction (Formation of Si-O-Si bonds) B->C Reaction with surface hydroxyls D Polymerizable Surface (Methacrylate groups exposed) C->D Covalent bonding to surface

References

3-(Methacryloyloxy)propyltris(trimethylsiloxy)silane CAS number 17096-07-0

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-(Methacryloyloxy)propyltris(trimethylsiloxy)silane (CAS: 17096-07-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound (TRIS), a versatile organosilicon compound. It details its physicochemical properties, synthesis and polymerization methods, key applications, and safety information. This document is intended to be a valuable resource for professionals in materials science, polymer chemistry, and biomedical research.

Introduction

This compound, often abbreviated as TRIS, is a unique hybrid molecule that combines the reactivity of a methacrylate group with the properties of a siloxane.[1] Its structure features a methacrylate functional group at one end of a propyl chain, which is attached to a silicon atom bearing three trimethylsiloxy groups.[2] This dual functionality allows it to act as a bridge between organic polymers and inorganic materials, making it a valuable monomer and surface modifying agent.[1][3]

The methacrylate group can readily participate in free-radical polymerization to form carbon-based polymer backbones.[3] Simultaneously, the tris(trimethylsiloxy)silyl group imparts desirable properties such as high gas permeability, hydrophobicity, and thermal stability.[3][4] These characteristics have led to its widespread use in various advanced applications, most notably in the production of highly oxygen-permeable soft contact lenses.[3][5] Beyond ophthalmics, TRIS is utilized as a coupling agent, crosslinker, and surface modifier in composites, coatings, and increasingly, in biomedical applications like drug delivery systems and biodegradable medical coatings.[1][6]

Physicochemical and Safety Data

The properties of this compound are summarized below. It is a colorless, transparent liquid at room temperature and is immiscible with water.[1][7]

Physicochemical Properties
PropertyValueReference(s)
CAS Number 17096-07-0[8]
Molecular Formula C₁₆H₃₈O₅Si₄[4][8]
Molecular Weight 422.81 g/mol [4][8]
Appearance Colorless to almost colorless clear liquid[1][4]
Density 0.918 g/mL at 25 °C[4]
Boiling Point 112-115 °C at 0.2 mm Hg[4]
Refractive Index (n20/D) 1.419[4]
Flash Point >230 °F (>110 °C)[4]
Vapor Pressure <1 mm Hg at 20 °C[4]
Water Solubility Immiscible[4]
Purity ≥97% - 98%[9][10]
Safety and Handling

This compound is considered hazardous and requires careful handling.

Hazard InformationDescriptionReference(s)
GHS Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.
Precautionary Statements P261: Avoid breathing mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Storage Store in a dry, cool, and well-ventilated place in a tightly closed container. An inert atmosphere is recommended for storage.[5]
Incompatible Materials Strong oxidizing agents.

Experimental Protocols

This section provides detailed methodologies for the synthesis of TRIS and its subsequent use in polymerization and surface modification.

Synthesis of this compound

A common method for synthesizing TRIS involves the reaction of 3-(methacryloyloxy)propyltrimethoxysilane with trimethylsilyl acetate.[4]

Materials:

  • 3-(Methacryloyloxy)propyltrimethoxysilane (0.5 mol, 124.18 g)

  • Trimethylsilyl acetate (1.5 mol, 198.35 g)

  • Trifluoromethanesulfonic acid (0.15 g)

  • Butylated hydroxytoluene (BHT) (0.15 g)

  • Deionized water

  • Nitrogen gas supply

Equipment:

  • 500 mL three-necked flask

  • Constant pressure dropping funnel

  • Magnetic stirrer

  • Dean-Stark apparatus and condenser

  • Heating mantle

  • Rotary evaporator

Procedure:

  • Set up the 500 mL three-necked flask with the dropping funnel, magnetic stirrer, and Dean-Stark apparatus under a nitrogen atmosphere.[4]

  • Add 124.18 g (0.5 mol) of 3-(methacryloyloxy)propyltrimethoxysilane, 0.15 g of trifluoromethanesulfonic acid, and 0.15 g of BHT to the flask.[4]

  • Heat the reaction mixture to 80 °C.[4]

  • Slowly add 198.35 g (1.5 mol) of trimethylsilyl acetate to the flask using the dropping funnel.[4]

  • During the addition, continuously collect the low-boiling by-products using the Dean-Stark trap.[4]

  • After the addition is complete, continue stirring the mixture for 1 hour at 80 °C.[4]

  • Cool the reaction mixture and transfer it to a separatory funnel.

  • Wash the product six times with 100 mL portions of deionized water until the aqueous layer is neutral.[4]

  • Separate the organic layer and remove any residual low-boiling impurities using a rotary evaporator under reduced pressure.[4]

  • The final product is a clear, colorless liquid. The expected yield is approximately 93.7%.[4]

G Synthesis Workflow for TRIS cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Setup 1. Assemble 3-necked flask with condenser, dropping funnel, and Dean-Stark trap. Purge 2. Purge system with Nitrogen. Setup->Purge AddReagents 3. Add MEMO, Triflic Acid, and BHT to the flask. Purge->AddReagents Heat 4. Heat mixture to 80°C. AddReagents->Heat AddAcetate 5. Slowly add Trimethylsilyl Acetate via dropping funnel. Heat->AddAcetate CollectByproduct 6. Continuously remove by-products via Dean-Stark. AddAcetate->CollectByproduct Stir 7. Stir for 1 hour post-addition. CollectByproduct->Stir Cool 8. Cool the reaction mixture. Stir->Cool Wash 9. Wash with DI water six times until neutral. Cool->Wash Separate 10. Separate organic layer. Wash->Separate Evaporate 11. Remove volatiles via rotary evaporation. Separate->Evaporate Product Final Product: 3-(Methacryloyloxy)propyltris (trimethylsiloxy)silane Evaporate->Product

Caption: Synthesis Workflow for TRIS.
Polymerization of TRIS via Catalytic Chain Transfer

Macromers of TRIS can be synthesized using catalytic chain transfer polymerization, which is efficient for producing oligomers with a vinyl end-group.[3]

Materials:

  • This compound (TRIS) monomer

  • Toluene (solvent)

  • 2,2'-Azobis(isobutyronitrile) (AIBN) (initiator)

  • Bis[(difluoroboryl)dimethylglyoximato]cobalt(II) (COBF) (catalytic chain transfer agent)

  • Methanol (for precipitation)

  • Nitrogen gas supply

Equipment:

  • Schlenk flask

  • Magnetic stirrer

  • Water bath maintained at 60 °C

  • Syringes for sampling

  • Centrifuge (optional)

  • Vacuum oven

Procedure:

  • Prepare a stock solution of the COBF catalyst in toluene.

  • In a Schlenk flask, prepare a mixture of the TRIS monomer and toluene (e.g., 1:2 v/v).[3]

  • Add the desired amount of the AIBN initiator to the monomer/toluene mixture.

  • Deoxygenate the mixture by several freeze-pump-thaw cycles or by bubbling with nitrogen.

  • Add the required volume of the COBF stock solution to the deoxygenated reaction mixture via syringe.[3]

  • Place the Schlenk flask in a water bath pre-heated to 60 °C and begin continuous magnetic stirring.[3]

  • Withdraw samples periodically to monitor conversion (gravimetrically) and molecular weight evolution (e.g., by GPC).[3]

  • To terminate the polymerization and isolate the polymer, precipitate the reaction mixture in cold methanol.[3]

  • If the precipitate does not settle, use a centrifuge to aid isolation.[3]

  • Dry the isolated polymer under reduced pressure at 50 °C.[3]

G Catalytic Chain Transfer Polymerization of TRIS cluster_prep Preparation cluster_poly Polymerization cluster_iso Isolation Mix 1. Mix TRIS monomer, Toluene, and AIBN initiator in a Schlenk flask. Deoxygenate 2. Deoxygenate mixture (e.g., N2 bubbling). Mix->Deoxygenate AddCatalyst 3. Add COBF catalyst solution. Deoxygenate->AddCatalyst Heat 4. Place flask in 60°C water bath with stirring. AddCatalyst->Heat Sample 5. Withdraw samples to monitor reaction progress. Heat->Sample Precipitate 6. Precipitate polymer in cold Methanol. Sample->Precipitate Isolate 7. Isolate precipitate (centrifuge if needed). Precipitate->Isolate Dry 8. Dry polymer in vacuum oven at 50°C. Isolate->Dry Polymer Final Product: Poly(TRIS) Macromer Dry->Polymer

Caption: Catalytic Chain Transfer Polymerization of TRIS.
Surface Modification of Glass Substrates

TRIS and related silanes are used to create hydrophobic, functionalized surfaces. The following is a general protocol for modifying a glass surface, a process known as silanization.

Materials:

  • Glass substrates (e.g., microscope slides)

  • Detergent solution (e.g., 2%)

  • Deionized water

  • Ethanol

  • Isopropyl alcohol

  • Acetic acid

  • This compound (TRIS)

Equipment:

  • Beakers

  • Ultrasonic bath

  • Drying oven

  • Fume hood

Procedure:

Part 1: Substrate Cleaning (Crucial for uniform coating)

  • Degreasing: Submerge the glass substrates in a 2% detergent solution and sonicate for 15 minutes.

  • Rinsing: Thoroughly rinse the substrates with deionized water.

  • Hydroxylation: To ensure a high density of surface hydroxyl (-OH) groups, immerse the substrates in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes. (CAUTION: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).

  • Final Rinse: Rinse extensively with deionized water.

  • Drying: Dry the cleaned substrates in an oven at 110-120 °C for at least 1 hour.

Part 2: Silanization

  • Solution Preparation: In a fume hood, prepare a 1-2% (v/v) solution of TRIS in an anhydrous solvent like isopropyl alcohol.

  • Hydrolysis (optional but common): To pre-hydrolyze the silane, add a small amount of water (e.g., 5% relative to the silane volume) to the solution and stir for a few minutes. Adjusting the pH to 4-5 with acetic acid can catalyze this step.

  • Substrate Immersion: Immerse the cleaned, dried substrates in the silane solution for 1-2 hours at room temperature.

  • Rinsing: Gently rinse the substrates with the pure solvent (isopropyl alcohol) to remove any excess, unreacted silane.

  • Curing: Heat the coated substrates in an oven at 110-120 °C for 30-60 minutes. This step promotes the formation of covalent siloxane (Si-O-Si) bonds between the silane molecules and with the substrate surface.

Mechanism of Action: Surface Coupling

The effectiveness of TRIS as a surface modifier and coupling agent stems from the dual reactivity of its functional groups. The tris(trimethylsiloxy)silyl end of the molecule undergoes hydrolysis, either from trace water on the substrate or added to the treatment solution. This reaction forms reactive silanol (Si-OH) groups. These silanols can then condense with hydroxyl groups present on the surface of inorganic substrates (like glass, silica, or metal oxides) to form stable, covalent Si-O-Si bonds. They can also condense with each other to form a cross-linked polysiloxane network on the surface. The methacrylate tail remains oriented away from the surface, available for subsequent polymerization or to alter the surface properties (e.g., imparting hydrophobicity).

Caption: Mechanism of Silanization on a Hydroxylated Surface.

Applications and Performance Data

The unique properties of TRIS make it suitable for a range of high-performance applications.

Contact Lenses

The primary application of TRIS is as a key monomer in the synthesis of silicone hydrogels for soft contact lenses.[3][5] The bulky, flexible tris(trimethylsiloxy)silyl groups create a significant amount of free volume in the polymer matrix, which facilitates high oxygen permeability. This is critical for maintaining corneal health during lens wear. Copolymers are typically formed with hydrophilic monomers like N,N-dimethylacrylamide (DMA) or N-vinylpyrrolidone (NVP) to ensure the lenses are wettable and comfortable.[10]

Surface Modification and Coatings

TRIS and its polymers can be used to create hydrophobic surfaces.[1] The low surface energy imparted by the siloxane groups leads to poor wetting by aqueous solutions. This is useful for creating water-repellent coatings, anti-fouling surfaces, and modifying the interface in composite materials.

TreatmentSubstrateContact Angle (Water)Reference(s)
UntreatedGlass/Silica< 10° (Highly Hydrophilic)
Silanized with AlkylsilaneGlass/Silica> 90° (Hydrophobic)[11]
Poly(TRIS) Analogue CoatingSilicon WaferAdvancing: 109.7°Receding: 83.0°[12]
Composite Materials

As a coupling agent, TRIS can improve the interfacial adhesion between inorganic fillers (like silica or glass fibers) and organic polymer matrices. This enhancement leads to composite materials with improved mechanical properties, such as tensile strength and thermal stability.[1][13] The silane end bonds to the filler, while the methacrylate end copolymerizes with the matrix resin.[1]

Biomedical and Drug Delivery

The biocompatibility and biodegradability of TRIS-containing polymers make them promising for biomedical applications.[1][6] They have been investigated for use in biodegradable medical coatings to improve the durability of medical devices and as materials for drug carrier systems designed for sustained or targeted release.[1][6] The hydrophobic nature of the siloxane component can be balanced with hydrophilic comonomers to control drug encapsulation and release kinetics.

References

An In-depth Technical Guide to the Core Mechanism of Action of 3-(Methacryloyloxy)propyltris(trimethylsiloxy)silane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development and material science, understanding the fundamental mechanism of action of 3-(Methacryloyloxy)propyltris(trimethylsiloxy)silane (TPM) is crucial for its effective application. This technical guide elucidates the core principles governing its function as a versatile silane coupling agent, particularly in the realms of dental composites, biomedical devices, and surface modification technologies.

Core Mechanism: A Bifunctional Bridge

At its core, this compound is a bifunctional molecule, meaning it possesses two distinct reactive ends that allow it to act as a molecular bridge between dissimilar materials. This dual reactivity is the cornerstone of its mechanism of action, enabling it to couple organic polymers with inorganic substrates.

The two key functional components of the TPM molecule are:

  • The Methacryloyloxy Group: This organic functional group contains a polymerizable double bond.

  • The Tris(trimethylsiloxy)silyl Group: This bulky silane group is capable of forming strong bonds with inorganic surfaces after hydrolysis.

The overall mechanism can be understood as a two-step process:

  • Hydrolysis and Condensation at the Silane Terminus: The process is initiated by the hydrolysis of the tris(trimethylsiloxy)silyl group in the presence of water, leading to the formation of reactive silanol groups (-Si-OH). These silanol groups can then undergo a condensation reaction with hydroxyl groups present on the surface of inorganic materials such as glass, silica, or metal oxides. This results in the formation of stable, covalent siloxane bonds (Si-O-Substrate), firmly anchoring the TPM molecule to the inorganic surface.

  • Copolymerization at the Methacrylate Terminus: The methacryloyloxy group at the other end of the TPM molecule can readily participate in free-radical polymerization. When mixed with a resin system containing other organic monomers (e.g., in dental composites or coatings), the double bond of the methacrylate group copolymerizes, integrating the TPM molecule into the organic polymer matrix.

Through this dual action, TPM establishes a robust chemical linkage at the interface between the inorganic filler or substrate and the organic polymer matrix. This enhanced interfacial adhesion is critical for improving the mechanical strength, durability, and water resistance of the final composite material.

Quantitative Data on Performance Enhancement

The efficacy of TPM as a coupling agent can be quantified through various performance metrics. The following table summarizes typical improvements observed in composite materials when TPM is utilized.

Performance MetricWithout TPMWith TPMPercentage Improvement
Flexural Strength (MPa) 80 - 100120 - 15050% - 50%
Compressive Strength (MPa) 200 - 250300 - 38050% - 52%
Water Sorption (µg/mm³) 30 - 4015 - 25-50% - -37.5%
Bond Strength to Inorganic Substrates (MPa) 5 - 1020 - 30300% - 200%

Note: The values presented are illustrative and can vary depending on the specific composite formulation, substrate, and testing conditions.

Experimental Protocols

Protocol 1: Surface Treatment of Silica Fillers with TPM

This protocol outlines the general procedure for modifying the surface of silica nanoparticles with TPM to enhance their dispersion and bonding within a polymer matrix.

  • Preparation of TPM Solution: Prepare a 1-5% (w/w) solution of this compound in a 95:5 (v/v) ethanol/water mixture.

  • Hydrolysis: Stir the solution for 1-2 hours to allow for the hydrolysis of the silane groups.

  • Filler Dispersion: Disperse the desired amount of dry silica nanoparticles into the TPM solution with vigorous stirring or ultrasonication.

  • Surface Reaction: Continue stirring the suspension for 4-6 hours at room temperature, or for 1-2 hours at a moderately elevated temperature (e.g., 50-60°C) to promote the condensation reaction between the silanol groups of TPM and the hydroxyl groups on the silica surface.

  • Washing and Separation: Separate the surface-modified silica particles from the solution by centrifugation. Wash the particles multiple times with ethanol to remove any unreacted TPM and by-products.

  • Drying: Dry the functionalized silica particles in a vacuum oven at 60-80°C for 12-24 hours.

  • Characterization: The successful surface modification can be confirmed using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) to identify the characteristic peaks of the methacrylate and siloxane groups on the silica surface, and Thermogravimetric Analysis (TGA) to quantify the amount of TPM grafted onto the particles.

Protocol 2: Formulation of a TPM-Containing Dental Composite

This protocol provides a basic framework for incorporating TPM-functionalized fillers into a dental resin matrix.

  • Resin Matrix Preparation: Prepare a resin matrix by mixing appropriate dental monomers (e.g., Bis-GMA, TEGDMA) with a photoinitiator system (e.g., camphorquinone and an amine).

  • Incorporation of Functionalized Fillers: Gradually add the TPM-surface-modified silica fillers (from Protocol 1) to the resin matrix in a high-shear mixer. The filler loading can be varied depending on the desired properties of the composite.

  • Degassing: Place the resulting composite paste in a vacuum chamber to remove any entrapped air bubbles.

  • Curing: The composite can be cured by exposing it to a dental curing light for the appropriate duration, which will initiate the free-radical polymerization of the methacrylate groups in the resin matrix and on the surface of the fillers.

  • Post-Curing and Testing: After curing, the composite can be subjected to various mechanical and physical tests to evaluate its properties, such as flexural strength, compressive strength, and water sorption, according to ISO standards for dental materials.

Visualizing the Mechanism and Workflow

To further clarify the concepts discussed, the following diagrams illustrate the mechanism of action of TPM and a typical experimental workflow.

TPM_Mechanism_of_Action cluster_hydrolysis Step 1: Hydrolysis & Condensation cluster_polymerization Step 2: Copolymerization TPM TPM Molecule (R-Si(OSi(CH3)3)3) Silanol Reactive Silanol (R-Si(OH)3) TPM->Silanol Hydrolysis Water Water (H2O) Water->Silanol Bonded_Surface TPM Bonded to Surface (R-Si-O-Surface) Silanol->Bonded_Surface Condensation Inorganic_Surface Inorganic Surface with -OH groups Inorganic_Surface->Bonded_Surface Bonded_Surface_Poly TPM Bonded to Surface (Methacrylate End Exposed) Composite Final Composite Material Bonded_Surface_Poly->Composite Polymerization Monomers Organic Monomers Monomers->Composite Experimental_Workflow start Start prep_tpm Prepare TPM Solution start->prep_tpm hydrolysis Hydrolyze TPM prep_tpm->hydrolysis disperse_filler Disperse Inorganic Filler hydrolysis->disperse_filler surface_reaction Promote Surface Reaction disperse_filler->surface_reaction wash_separate Wash and Separate Filler surface_reaction->wash_separate dry_filler Dry Functionalized Filler wash_separate->dry_filler incorporate_filler Incorporate Filler into Resin dry_filler->incorporate_filler prep_resin Prepare Resin Matrix prep_resin->incorporate_filler degas Degas Composite Paste incorporate_filler->degas cure Cure Composite degas->cure test Test Material Properties cure->test end End test->end

An In-depth Technical Guide to the Hydrolysis Reaction Kinetics of 3-(Methacryloyloxy)propyltris(trimethylsiloxy)silane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the hydrolysis reaction kinetics of 3-(Methacryloyloxy)propyltris(trimethylsiloxy)silane. It is intended for researchers, scientists, and professionals in drug development who utilize this silane in their work, particularly in applications requiring an understanding of its stability and reactivity in aqueous environments.

A thorough review of publicly available scientific literature reveals a notable lack of specific quantitative kinetic data—such as rate constants and activation energies—for the hydrolysis of this compound. This is primarily due to the high hydrolytic stability of the tris(trimethylsiloxy)silyl group, which is significantly more resistant to hydrolysis than traditional alkoxysilanes (e.g., trimethoxysilanes or triethoxysilanes) due to steric hindrance and the absence of highly polarizable Si-O-C bonds.

Consequently, this guide establishes a framework for understanding the expected kinetic behavior of this compound by leveraging detailed data from a closely related and extensively studied analogue: 3-(Methacryloyloxy)propyltrimethoxysilane (MPTMS) . The general principles, influencing factors, and experimental methodologies detailed herein are directly applicable, with the critical caveat that the hydrolysis rates for this compound are expected to be substantially slower than those presented for MPTMS.

Introduction to Silane Hydrolysis

The hydrolysis of organofunctional silanes is a foundational reaction for their use as coupling agents, adhesion promoters, and surface modifiers. The process involves the cleavage of hydrolyzable groups attached to the silicon atom by water, leading to the formation of reactive silanol (Si-OH) groups. This initial hydrolysis step is followed by a condensation reaction, where the silanols react with each other or with hydroxyl groups on a substrate to form stable siloxane (Si-O-Si) or Si-O-Substrate bonds.

The overall reaction can be summarized in two stages:

  • Hydrolysis: R-Si(OR')₃ + 3H₂O ⇌ R-Si(OH)₃ + 3R'OH

  • Condensation: 2R-Si(OH)₃ ⇌ (HO)₂Si(R)-O-Si(R)(OH)₂ + H₂O

For the target compound, this compound, the hydrolyzable group is the trimethylsiloxy group (-OSi(CH₃)₃), which is known for its high stability. In contrast, for the analogue MPTMS, the hydrolyzable group is the methoxy group (-OCH₃).

Hydrolysis Reaction Pathway

The hydrolysis of a tri-functional silane proceeds in a stepwise manner. The following diagram illustrates the general pathway for the hydrolysis of a methacryloyloxypropyl-functionalized silane, leading to the formation of silanetriol, which is then available for condensation.

G General Hydrolysis Pathway of a Tri-Functional Silane Silane R-Si(OR')₃ (Initial Silane) Intermediate1 R-Si(OR')₂(OH) (Monohydrolyzed) Silane->Intermediate1 +H₂O, -R'OH Intermediate2 R-Si(OR')(OH)₂ (Dihydrolyzed) Intermediate1->Intermediate2 +H₂O, -R'OH Silanetriol R-Si(OH)₃ (Fully Hydrolyzed Silanetriol) Intermediate2->Silanetriol +H₂O, -R'OH Condensation Condensation Products (Siloxanes) Silanetriol->Condensation -H₂O

Caption: Stepwise hydrolysis of a tri-functional silane to form a reactive silanetriol.

Factors Influencing Hydrolysis Reaction Kinetics

The rate of silane hydrolysis is highly dependent on several experimental factors. Understanding these factors is crucial for controlling the reaction and achieving desired outcomes.

  • pH of the Solution: The hydrolysis rate is slowest at a neutral pH (around 7) and is catalyzed by both acids and bases.[1] Acidic conditions (pH 3-5) are often preferred as they promote hydrolysis while minimizing the rate of self-condensation.[1][2]

  • Catalyst: Organic acids, such as acetic or formic acid, are commonly used to catalyze the hydrolysis of non-amino silanes.[2]

  • Temperature: As with most chemical reactions, an increase in temperature generally leads to an increase in the hydrolysis rate.

  • Concentration: Higher concentrations of the silane and water can increase the reaction rate.

  • Solvent System: The use of co-solvents, such as alcohols, can affect the solubility of the silane and influence the reaction kinetics. The presence of the alcohol product of hydrolysis (e.g., methanol for MPTMS) can slow the forward reaction.

  • Structure of the Hydrolyzable Group: The nature of the leaving group is a primary determinant of the hydrolysis rate. The rate generally decreases with increasing steric bulk: Methoxy > Ethoxy > Propoxy.[3] The tris(trimethylsiloxy) group of the target compound is significantly bulkier than these simple alkoxy groups, leading to its enhanced stability.

Quantitative Kinetic Data (Based on Analogue MPTMS)

As previously stated, specific kinetic data for this compound is not available. The following tables summarize the quantitative data found for the hydrolysis and condensation of its analogue, 3-(Methacryloyloxy)propyltrimethoxysilane (MPTMS) . This data is provided as a comparative reference.

Table 1: Hydrolysis and Condensation Rate Coefficients for MPTMS at Various pH Values Data extracted from studies utilizing ²⁹Si liquid-state NMR.

pHHydrolysis Rate Coefficient (k_h)Condensation Rate Coefficient (k_c)Comments
Acidic (< 4) HighLow to ModerateHydrolysis is significantly faster than condensation.[1]
4.0 ModerateLowest Optimal pH for minimizing self-condensation, allowing for stable silanol solutions.[1]
7.0 Lowest ModerateBoth hydrolysis and condensation rates are slow at neutral pH.[1]
Basic (> 8) HighHighBoth hydrolysis and condensation are rapid.[4]

Table 2: Estimated Second-Order Hydrolysis Rate Constant for MPTMS Data derived from structure-activity relationship (SAR) estimations.

ConditionRate Constant (L/mole-sec)Estimated Half-lifeReference
Base-catalyzed (pH 7) 2.7 x 10⁻³81 years[4]
Base-catalyzed (pH 8) 2.7 x 10⁻³8.1 years[4]

Note: The rate of hydrolysis for this compound is expected to be significantly lower than the values presented above for MPTMS under similar conditions due to the greater stability of the Si-O-Si(CH₃)₃ bond compared to the Si-O-CH₃ bond.

Experimental Protocols for Kinetic Analysis

The study of silane hydrolysis kinetics typically involves monitoring the disappearance of the parent silane and the appearance of hydrolysis and condensation products over time. The following are detailed protocols for the most common analytical techniques used.

Kinetic Analysis using Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR, particularly ²⁹Si NMR, is a powerful tool for quantitatively tracking the various silicon species in the reaction mixture (parent silane, mono-, di-, and tri-hydrolyzed species, and various condensation products).[1][5]

Experimental Protocol:

  • Sample Preparation:

    • Prepare a stock solution of the silane in a suitable deuterated solvent (e.g., D₂O, or an alcohol/D₂O mixture).

    • In a separate vial, prepare the aqueous solution with the desired pH, adjusted using an appropriate acid (e.g., acetic acid) or base.

    • To initiate the reaction, mix the silane stock solution with the aqueous solution in an NMR tube at a precise time (t=0). The final concentration of the silane should be accurately known.

  • NMR Data Acquisition:

    • Place the NMR tube in a spectrometer (e.g., 400 MHz or higher) pre-equilibrated at the desired reaction temperature.

    • Acquire a series of time-resolved ²⁹Si NMR spectra. A relaxation agent like Cr(acac)₃ may be added to shorten the necessary relaxation delay between scans.[6]

    • The time interval between spectra should be chosen based on the expected reaction rate. For slow reactions, this could be hours; for fast reactions, it could be minutes.

  • Data Analysis:

    • Process the spectra (Fourier transform, phase correction, baseline correction).

    • Identify the resonance peaks corresponding to the parent silane and the various hydrolyzed and condensed species.

    • Integrate the peak areas for each species at each time point. The concentration of each species is proportional to its integrated peak area.

    • Plot the concentration of the parent silane versus time.

    • Determine the reaction order and calculate the rate constant (k) by fitting the data to the appropriate integrated rate law (e.g., for a pseudo-first-order reaction, ln[Silane] vs. time).

Kinetic Analysis using Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is effective for monitoring the hydrolysis by observing changes in characteristic vibrational bands.[7][8]

Experimental Protocol:

  • Sample Preparation:

    • Prepare a solution of the silane in a suitable solvent (e.g., an alcohol).

    • Prepare the hydrolyzing solution (water or water/alcohol mixture) with the desired pH.

    • Initiate the reaction by mixing the two solutions at t=0.

  • FTIR Data Acquisition:

    • Use an Attenuated Total Reflectance (ATR) setup for easy analysis of the liquid sample.

    • Acquire an initial spectrum of the unhydrolyzed silane solution.

    • After mixing, immediately place a drop of the reacting solution onto the ATR crystal and record spectra at regular time intervals.

  • Data Analysis:

    • Identify the key infrared bands:

      • Disappearance of Si-O-C bands (for MPTMS, typically around 1080 cm⁻¹ and 817 cm⁻¹).[9]

      • Appearance of Si-OH bands (a broad band around 925 cm⁻¹).[7]

      • Appearance of the alcohol by-product (e.g., methanol).

    • Monitor the change in the absorbance (or peak area) of these characteristic bands over time.

    • The rate of reaction can be determined by plotting the change in absorbance of a reactant or product band against time and fitting to a suitable kinetic model.

Experimental and Analytical Workflow Diagram

The following diagram illustrates a typical workflow for conducting and analyzing a silane hydrolysis kinetics experiment.

G Workflow for Silane Hydrolysis Kinetic Study cluster_0 Preparation cluster_1 Reaction & Monitoring cluster_2 Data Analysis A Prepare Silane Stock Solution C Mix Solutions (t=0) in NMR tube or ATR-FTIR cell A->C B Prepare Aqueous Solution (pH adjusted) B->C D Acquire Time-Resolved Spectra (NMR or FTIR) C->D E Process Spectra D->E F Identify & Integrate Peaks E->F G Plot Concentration vs. Time F->G H Determine Rate Law & Constants G->H

Caption: A generalized workflow for the kinetic analysis of silane hydrolysis.

Conclusion

While direct quantitative kinetic data for the hydrolysis of this compound remains elusive in current literature, a robust understanding of its reactivity can be inferred from established principles of silane chemistry and by comparison with its well-studied analogue, 3-(Methacryloyloxy)propyltrimethoxysilane. The tris(trimethylsiloxy)silyl functional group imparts significantly greater hydrolytic stability compared to the trimethoxysilyl group, primarily due to steric hindrance. Therefore, researchers should expect substantially slower hydrolysis rates under comparable conditions (pH, temperature, catalyst). The experimental protocols and analytical workflows detailed in this guide provide a solid foundation for undertaking kinetic studies to generate the specific data required for advanced applications in materials science and drug development.

References

Spectroscopic Profile of 3-(Methacryloyloxy)propyltris(trimethylsiloxy)silane: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive spectroscopic analysis of 3-(Methacryloyloxy)propyltris(trimethylsiloxy)silane, a key monomer in the synthesis of silicone hydrogels and other advanced materials. This document details the expected spectral data from Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, offering a foundational reference for its identification and characterization.

Introduction

This compound is a bifunctional molecule featuring a polymerizable methacrylate group and a bulky, hydrophobic tris(trimethylsiloxy)silyl group. This unique structure imparts desirable properties such as high oxygen permeability and flexibility to polymers, making it a valuable component in the development of contact lenses, drug delivery systems, and other biomedical devices. Accurate and reliable analytical methods are crucial for quality control and for understanding the chemical behavior of this silane monomer. This guide focuses on the spectroscopic techniques of ¹H NMR, ¹³C NMR, and FTIR as primary tools for its structural elucidation and purity assessment.

Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound (Solvent: CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~6.10s1H=CH₂ (cis to C=O)
~5.54s1H=CH₂ (trans to C=O)
~4.10t2H-O-CH₂-
~1.94s3H-C(O)-CH₃
~1.75m2H-CH₂- (middle of propyl chain)
~0.65t2H-CH₂-Si-
~0.10s27H-Si(O-Si(CH₃)₃)₃

Table 2: ¹³C NMR Spectroscopic Data for this compound (Solvent: CDCl₃)

Chemical Shift (δ) ppmAssignment
~167.4C=O (ester)
~136.7=C(CH₃)-
~125.0=CH₂
~67.1-O-CH₂-
~22.8-CH₂- (middle of propyl chain)
~18.3-C(O)-CH₃
~8.9-CH₂-Si-
~1.9-Si(O-Si(CH₃)₃)₃
Fourier-Transform Infrared (FTIR) Spectroscopy

Table 3: FTIR Spectroscopic Data for this compound (Neat)

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
~2960C-H stretchAlkyl
~1720C=O stretchEster
~1638C=C stretchAlkene
~1255Si-CH₃ deformationTrimethylsilyl
~1170C-O stretchEster
~1050Si-O-Si stretchSiloxane
~840Si-C stretchAlkylsilane

Experimental Protocols

The following are detailed methodologies for acquiring the NMR and FTIR spectra of this compound.

NMR Spectroscopy Protocol

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural verification.

Instrumentation: 400 MHz (or higher) NMR Spectrometer.

Sample Preparation:

  • Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.

  • Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • Vortex the vial until the sample is fully dissolved.

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse sequence (e.g., zg30).

  • Number of Scans (NS): 16

  • Relaxation Delay (D1): 5.0 s

  • Acquisition Time (AQ): 4.0 s

  • Spectral Width (SW): 20 ppm (-2 to 18 ppm)

  • Temperature: 298 K

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).

  • Number of Scans (NS): 1024

  • Relaxation Delay (D1): 2.0 s

  • Acquisition Time (AQ): 1.5 s

  • Spectral Width (SW): 240 ppm (-20 to 220 ppm)

  • Temperature: 298 K

Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for both ¹H and ¹³C spectra.

  • Integrate the peaks in the ¹H NMR spectrum.

  • Assign the peaks based on known chemical shifts and coupling patterns.

FTIR Spectroscopy Protocol

Objective: To obtain an infrared spectrum to identify the functional groups present in the molecule.

Instrumentation: Fourier-Transform Infrared (FTIR) Spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

  • Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with isopropanol, followed by a dry tissue.

  • Acquire a background spectrum of the clean, empty ATR crystal.

  • Place a single drop of neat this compound directly onto the center of the ATR crystal.

Acquisition Parameters:

  • Scan Range: 4000 - 650 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 32

  • Mode: Absorbance

Processing:

  • The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance spectrum.

  • Identify and label the major absorption bands.

  • Assign the bands to their corresponding vibrational modes and functional groups.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_nmr NMR Analysis cluster_ftir FTIR Analysis cluster_results Results Sample This compound NMR_Prep Dissolve in CDCl3 with TMS Sample->NMR_Prep FTIR_Prep Neat Sample on ATR Sample->FTIR_Prep H1_NMR ¹H NMR Acquisition NMR_Prep->H1_NMR C13_NMR ¹³C NMR Acquisition NMR_Prep->C13_NMR NMR_Proc Data Processing & Interpretation H1_NMR->NMR_Proc C13_NMR->NMR_Proc NMR_Data NMR Spectral Data Tables NMR_Proc->NMR_Data FTIR_Acq FTIR Spectrum Acquisition FTIR_Prep->FTIR_Acq FTIR_Proc Data Processing & Interpretation FTIR_Acq->FTIR_Proc FTIR_Data FTIR Spectral Data Table FTIR_Proc->FTIR_Data Report Technical Guide NMR_Data->Report FTIR_Data->Report

Caption: Workflow for Spectroscopic Analysis.

An In-depth Technical Guide to the Thermal Stability and Degradation of 3-(Methacryloyloxy)propyltris(trimethylsiloxy)silane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and degradation profile of 3-(Methacryloyloxy)propyltris(trimethylsiloxy)silane (CAS 17096-07-0). This unique organosilicon compound, featuring a polymerizable methacrylate group and a bulky tris(trimethylsiloxy)silyl moiety, is a key monomer in the synthesis of advanced materials, including biocompatible polymers for medical devices. Understanding its behavior under thermal stress is critical for defining processing parameters, predicting material lifetime, and ensuring the stability of final products.

While specific thermal analysis data for the pure, unpolymerized monomer is not extensively available in public literature, this guide synthesizes information from analogous materials and related compounds to provide a robust understanding of its expected thermal properties and degradation pathways.

Predicted Thermal Properties

The chemical structure of this compound suggests a multi-stage degradation process. The molecule combines a thermally stable siloxane core with a more labile organic methacrylate functionality. The bulky tris(trimethylsiloxy)silyl group imparts significant hydrophobicity and is a cornerstone of its contribution to the thermal stability of polymers it is incorporated into.[1][2][3]

Physical Properties Relevant to Thermal Analysis

A summary of key physical properties is presented in Table 1. The high boiling point and flash point are indicative of good thermal stability at moderate temperatures.

PropertyValue
Molecular Formula C16H38O5Si4
Molecular Weight 422.81 g/mol
Boiling Point 112-115 °C at 0.2 mmHg[1][2][4]
Flash Point >110 °C (>230 °F)
Density 0.918 g/mL at 25 °C[1][2][4]
Expected Thermal Decomposition Profile

Based on the thermal analysis of related functionalized siloxanes and methacrylate-based polymers, a two-stage degradation is anticipated. The initial weight loss, likely occurring at lower temperatures, would be associated with the decomposition of the methacryloyloxypropyl group. The more stable siloxane backbone would degrade at significantly higher temperatures.

Table 2: Comparative Thermal Stability of Related Siloxane Materials

MaterialT5 (Temperature at 5% weight loss)Decomposition StepsAtmosphere
Naphthyl-functionalized siloxane (NaphMG)374 °C2Oxygen
Phenyl-functionalized siloxane (NaphMG_4Ph)390 °C2Oxygen
Methyl-functionalized siloxane gels~150-280 °C (initial loss), 445-800 °C (methyl group decomposition)>2Nitrogen

Data extrapolated from studies on functionalized siloxane polymers and gels.[5][6]

Proposed Thermal Degradation Pathway

The thermal degradation of this compound is hypothesized to proceed via a multi-step mechanism, as illustrated in the diagram below. The initial and less energy-intensive step is likely the decomposition of the organic methacrylate portion of the molecule. This is followed by the more energy-demanding cleavage of the silicon-carbon and silicon-oxygen bonds of the siloxane core at higher temperatures.

G Proposed Thermal Degradation Pathway A This compound B Initial Heating (e.g., >250-300°C) A->B C Decomposition of Methacrylate Group B->C D Volatile Organic Fragments (e.g., CO, CO2, hydrocarbons) C->D E Elevated Temperatures (e.g., >400°C) C->E Intermediate Siloxane Structure F Cleavage of Si-C and Si-O Bonds E->F G Siloxane Rearrangement and Fragmentation F->G H Volatile Siloxane Species G->H I Inert Residue (e.g., Silica, Silicon Carbide) G->I

Caption: Proposed multi-stage thermal degradation pathway.

Experimental Protocols for Thermal Analysis

To empirically determine the thermal stability and degradation profile of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended techniques.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This is ideal for determining decomposition temperatures, weight loss percentages, and information about the composition of the material.

Experimental Workflow:

TGA_Workflow TGA Experimental Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_analysis Data Acquisition and Analysis Prep1 Accurately weigh 5-10 mg of the liquid silane into a ceramic or platinum TGA pan. Setup1 Place the sample pan in the TGA furnace. Prep1->Setup1 Setup2 Purge the furnace with an inert gas (e.g., Nitrogen or Argon) at a flow rate of 20-50 mL/min. Setup1->Setup2 Setup3 Set the temperature program: heat from ambient (~25°C) to 800°C at a constant heating rate (e.g., 10°C/min). Setup2->Setup3 Analysis1 Record the mass loss as a function of temperature. Setup3->Analysis1 Analysis2 Determine onset of degradation, peak decomposition temperatures (from the derivative curve), and residual mass. Analysis1->Analysis2

Caption: A typical workflow for TGA analysis of a liquid silane.

Differential Scanning Calorimetry (DSC)

DSC is used to measure heat flow associated with thermal transitions in a material. For this silane, it would be useful for identifying any glass transitions, crystallization, or melting events, as well as the enthalpy of any decomposition reactions.

Experimental Protocol:

  • Sample Preparation: A small amount of the liquid sample (typically 5-10 mg) is hermetically sealed in an aluminum DSC pan. An empty, sealed pan is used as a reference.

  • Temperature Program: The sample and reference are subjected to a controlled temperature program, for instance, a heating ramp from -50°C to 400°C at a rate of 10°C/min.

  • Atmosphere: The experiment is typically conducted under an inert nitrogen atmosphere with a purge rate of 20-50 mL/min to prevent oxidative degradation.

  • Data Analysis: The resulting DSC curve plots heat flow against temperature. Endothermic and exothermic peaks can be integrated to determine the enthalpy of transitions. Steps in the baseline are indicative of a glass transition.

Summary and Conclusions

References

An In-depth Technical Guide to the Solubility of 3-(Methacryloyloxy)propyltris(trimethylsiloxy)silane in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-(Methacryloyloxy)propyltris(trimethylsiloxy)silane, a key monomer often utilized in the development of advanced materials, including those for biomedical applications such as gas-permeable contact lenses. Due to its hybrid structure, featuring a polymerizable methacrylate group and hydrophobic trimethylsiloxy groups, its interaction with organic solvents is a critical parameter for its application in polymer synthesis, surface modification, and formulation development.

Core Concepts in Solubility

The solubility of this compound, also known as TRIS-MA, is governed by its molecular structure. The large, nonpolar tris(trimethylsiloxy)silyl moiety dominates the molecule's character, rendering it highly soluble in nonpolar organic solvents and generally immiscible with water.[1][2][3] The principle of "like dissolves like" is paramount in predicting its compatibility with various solvents.

Qualitative and Quantitative Solubility Data

While specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively published in publicly available literature, its general solubility characteristics can be inferred from technical data sheets and related scientific publications. The compound is widely reported to be readily soluble in a variety of organic solvents.[3]

For many applications, particularly in polymer synthesis, complete miscibility is the primary requirement. The table below summarizes the available qualitative and predictive solubility information.

Solvent ClassSpecific SolventSolubility/MiscibilityReference/Rationale
Ethers DioxaneSolubleUsed as a common solvent for terpolymerization involving this monomer.[4]
Tetrahydrofuran (THF)Expected to be SolubleSimilar polarity to dioxane; commonly used for polymer synthesis.
Aromatic Hydrocarbons TolueneExpected to be SolubleSilane coupling agents are generally soluble in toluene.[5]
XyleneExpected to be SolubleSilane coupling agents are generally soluble in xylene.[5]
Ketones AcetoneExpected to be SolubleSilane coupling agents are generally soluble in acetone.[5]
Alcohols EthanolLikely SolubleOften used as a co-solvent for silane deposition.[6]
IsopropanolLikely SolubleCommon solvent for polymer processing.
Halogenated Hydrocarbons ChloroformExpected to be SolubleGood solvent for many organic monomers and polymers.
Aliphatic Hydrocarbons HexaneExpected to be SolubleNonpolar nature aligns with the silane's structure.
HeptaneExpected to be SolubleNonpolar nature aligns with the silane's structure.
Aqueous Solvents WaterImmiscibleWidely reported in technical and safety data sheets.[1][2][3]

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data in a specific solvent system, the following experimental protocols can be employed.

Protocol 1: Qualitative Determination of Miscibility

Objective: To rapidly assess whether this compound is miscible, partially soluble, or immiscible in a given solvent at a specific concentration.

Materials:

  • This compound

  • Solvent of interest

  • Small glass vials (e.g., 2 mL) with caps

  • Pipettes or syringes for accurate volume dispensing

  • Vortex mixer

Methodology:

  • Add a specific volume (e.g., 1 mL) of the organic solvent to a clean, dry glass vial.

  • Add an equal volume (1 mL) of this compound to the same vial.

  • Securely cap the vial and vortex the mixture for 30-60 seconds to ensure thorough mixing.

  • Visually inspect the solution against a well-lit background and record the observation based on the following criteria:

    • Miscible: A single, clear, and homogeneous phase is observed.

    • Partially Soluble: The mixture appears cloudy, or two distinct layers are present, but the volume of the silane layer has noticeably decreased.

    • Insoluble/Immiscible: Two distinct, clear layers are observed with no apparent mixing.

Protocol 2: Quantitative Solubility Determination by Gravimetric Analysis

Objective: To determine the quantitative solubility of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound

  • Solvent of interest

  • Sealable glass vessel (e.g., screw-cap flask)

  • Constant temperature bath or shaker with temperature control

  • Syringe with a solvent-compatible filter (e.g., 0.45 µm PTFE)

  • Pre-weighed evaporation dish or beaker

  • Analytical balance

  • Drying oven or vacuum desiccator

Methodology:

  • Preparation of Saturated Solution:

    • Add a known volume of the selected organic solvent to the sealable glass vessel.

    • Add an excess amount of this compound to the solvent. This is to ensure that a saturated solution is formed.

    • Seal the vessel tightly to prevent solvent evaporation.

    • Place the vessel in a constant temperature bath and agitate for an extended period (e.g., 24-48 hours) to allow the solution to reach equilibrium.

  • Sample Collection:

    • After the equilibration period, cease agitation and allow any undissolved silane to settle.

    • Carefully withdraw a precise volume (e.g., 5 or 10 mL) of the clear supernatant using a syringe fitted with a filter to remove any suspended micro-droplets or particles.

  • Solvent Evaporation and Measurement:

    • Dispense the filtered, saturated solution into a pre-weighed evaporation dish.

    • Record the exact volume of the solution transferred.

    • Carefully evaporate the solvent in a drying oven at a temperature sufficient to remove the solvent without degrading the silane (e.g., 60-80°C).

    • Once the solvent is completely evaporated, cool the dish in a desiccator to room temperature and weigh it on an analytical balance.

  • Calculation:

    • Calculate the mass of the dissolved silane by subtracting the initial weight of the empty dish from the final weight of the dish containing the dried silane residue.

    • Determine the solubility in the desired units (e.g., g/100 mL) using the following formula: Solubility ( g/100 mL) = (Mass of dissolved silane (g) / Volume of solution transferred (mL)) * 100

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of this compound in a target organic solvent.

G A Select Target Organic Solvent B Perform Qualitative Miscibility Test (Protocol 1) A->B C Observe Results B->C D Miscible C->D Homogeneous Solution E Partially Soluble or Immiscible C->E Phase Separation or Cloudiness F Proceed with Application (e.g., Polymerization) D->F G Perform Quantitative Solubility Determination (Protocol 2) E->G H Determine Solubility Limit (e.g., g/100 mL) G->H I Assess if solubility meets application requirements H->I I->F Yes J Select Alternative Solvent I->J No J->A

Caption: Workflow for solubility assessment of this compound.

References

An In-depth Technical Guide to the Safe Handling of 3-(Methacryloyloxy)propyltris(trimethylsiloxy)silane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data and handling precautions for 3-(Methacryloyloxy)propyltris(trimethylsiloxy)silane (CAS No. 17096-07-0). The information is compiled from various safety data sheets (SDS) to ensure a thorough understanding of the potential hazards and the necessary safety measures required when working with this chemical. This document is intended to supplement, not replace, formal safety training and institutional protocols.

Chemical Identification and Properties

This compound is an organosiloxane compound used in laboratory and industrial settings, primarily as a chemical intermediate, coupling agent, and in proteomics research.[1][2][3]

Identifier Value
Chemical Name This compound
Synonyms 3-[Tris(trimethylsiloxy)silyl]propyl methacrylate, 3-óTris(trimethylsiloxy)silyl!propyl methacrylate
CAS Number 17096-07-0[4]
Molecular Formula C16H38O5Si4[4]
Molecular Weight 422.82 g/mol [4]
Physical and Chemical Properties Value
Physical State Liquid[1]
Appearance Clear, colorless liquid[5]
Specific Gravity 0.920[4]
Vapor Pressure No information available[4]
Vapor Density No information available[4]
Solubility No information available[4]
Refractive Index 1.4175-1.4215 @ 20°C[5]

Hazard Identification and Classification

This chemical is considered hazardous and is classified as causing skin and serious eye irritation.[4][6] It may also cause respiratory irritation.[7]

Hazard Classification Category
Skin Corrosion/IrritationCategory 2[4]
Serious Eye Damage/Eye IrritationCategory 2/2A[1][4]
Specific target organ toxicity (single exposure)Category 3 (Respiratory system)[4]

Signal Word: Warning[4][6]

Hazard Statements:

  • H315: Causes skin irritation.[6]

  • H319: Causes serious eye irritation.[1][6]

  • H335: May cause respiratory irritation.[7]

  • H373: May cause damage to organs through prolonged or repeated exposure.[8][9]

Toxicological Information

Acute toxicity information for this product is limited.[4]

Toxicity Data Value
Acute Oral Toxicity LD50, Rat, >=10ml/kg[10]
Acute Dermal Toxicity LD50, Rabbit, > 2000 mg/kg[9]
Carcinogenicity Not listed by IARC, NTP, ACGIH, OSHA, or Mexico as a carcinogen.[4]

Handling and Storage Precautions

Proper handling and storage are crucial to minimize risks associated with this chemical.

Safe Handling
  • Avoid all eye and skin contact.[1]

  • Do not breathe vapor or mist.[1]

  • Use only in well-ventilated areas, with local exhaust or general room ventilation.[1][8]

  • Wash hands thoroughly after handling.[1][6]

  • Wear appropriate personal protective equipment (PPE).[1]

  • Keep away from sources of ignition such as heat, sparks, and open flames.[1]

Storage Conditions
  • Keep container tightly closed.[1][11]

  • Store in a cool, dry, well-ventilated place.[1][6]

  • Recommended storage temperature is 0-5°C, in the dark.[1]

  • Store away from incompatible materials such as oxidizing agents, peroxides, acids, alcohols, and finely powdered metals.[1][4]

Exposure Controls and Personal Protective Equipment

Engineering controls and personal protective equipment are essential to prevent exposure.

Personal Protective Equipment (PPE) Specification
Eye/Face Protection Chemical goggles. Contact lenses should not be worn.[1]
Hand Protection Neoprene or nitrile rubber gloves.[1]
Skin and Body Protection Wear suitable protective clothing to prevent skin exposure.[1][4]
Respiratory Protection Not required under normal use conditions.[4] If inhalation may occur, a NIOSH-certified organic vapor respirator is recommended.[1]

Emergency eyewash fountains and safety showers should be readily available in the immediate vicinity of any potential exposure.[1][8]

Emergency Procedures

First-Aid Measures
  • After eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Get medical advice/attention.[1]

  • After skin contact: Wash off immediately with plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. If skin irritation occurs, get medical advice/attention.[6]

  • After inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If symptoms persist, call a physician.[12]

  • After ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical advice/attention.[1][6]

Fire-Fighting Measures
  • Suitable extinguishing media: Water spray, foam, carbon dioxide, or dry chemical.[1]

  • Unsuitable extinguishing media: None known.[1]

  • Specific hazards: Irritating fumes and organic acid vapors may develop when exposed to elevated temperatures or open flame.[1]

  • Protective equipment for firefighters: Do not enter fire area without proper protective equipment, including respiratory protection.[1]

Accidental Release Measures
  • Personal precautions: Evacuate unnecessary personnel.[1] Wear protective equipment as described in Section 5. Ensure adequate ventilation.[12]

  • Environmental precautions: Prevent entry to sewers and public waters.[1]

  • Methods for cleaning up: Contain any spills with dikes or absorbents.[1] Clean up spills as soon as possible, using an absorbent material to collect it.[1] Sweep or shovel spills into an appropriate container for disposal.[1]

Stability and Reactivity

  • Reactivity: None known, based on available information.[4]

  • Chemical stability: Stable under normal conditions.[4]

  • Conditions to avoid: Excess heat, exposure to moisture, open flames, and sparks.[1][4]

  • Incompatible materials: Acids, alcohols, finely powdered metals, oxidizing agents, and peroxides.[1][4]

  • Hazardous decomposition products: Carbon monoxide (CO), carbon dioxide (CO2), and silicon dioxide.[4]

  • Hazardous polymerization: Hazardous polymerization does not occur under normal conditions, but non-hazardous polymerization can occur if stored above 50°C.[1][4]

Visualized Workflows

The following diagrams illustrate key safety and handling workflows.

Spill_Response_Workflow cluster_spill Spill Detected cluster_actions Immediate Actions cluster_containment Containment & Cleanup cluster_disposal Disposal Spill Spill of 3-(Methacryloyloxy)propyltris (trimethylsiloxy)silane Evacuate Evacuate unnecessary personnel Spill->Evacuate Ventilate Ensure adequate ventilation Evacuate->Ventilate PPE Wear appropriate PPE (gloves, goggles, protective clothing) Ventilate->PPE Contain Contain spill with dikes or absorbents PPE->Contain Absorb Absorb with inert material Contain->Absorb Collect Collect into a suitable, closed container for disposal Absorb->Collect Dispose Dispose of in accordance with local, state, and federal regulations Collect->Dispose

Caption: Workflow for responding to a spill of this compound.

Exposure_Response_Workflow cluster_routes Routes of Exposure cluster_first_aid First Aid Measures Exposure Exposure Occurs Eye_Contact Eye Contact Exposure->Eye_Contact Skin_Contact Skin Contact Exposure->Skin_Contact Inhalation Inhalation Exposure->Inhalation Ingestion Ingestion Exposure->Ingestion Flush_Eyes Immediately flush with water for 15 mins. Remove contact lenses. Continue rinsing. Eye_Contact->Flush_Eyes Wash_Skin Wash with soap and water for 15 mins. Remove contaminated clothing. Skin_Contact->Wash_Skin Fresh_Air Move to fresh air. If not breathing, give artificial respiration. Inhalation->Fresh_Air Rinse_Mouth Rinse mouth with water. Do NOT induce vomiting. Ingestion->Rinse_Mouth Medical_Attention Seek Medical Advice/Attention Flush_Eyes->Medical_Attention Wash_Skin->Medical_Attention if irritation persists Fresh_Air->Medical_Attention if symptoms occur Rinse_Mouth->Medical_Attention

Caption: First aid procedures for different routes of exposure.

Disposal Considerations

Waste from this chemical should be disposed of in accordance with all applicable federal, state, and local environmental regulations.[13] Prevent waste from contaminating the surrounding environment.[13]

Disclaimer: This document is intended for informational purposes only and is not a substitute for the official Safety Data Sheet (SDS) provided by the manufacturer. Users should always consult the most current SDS for this product before handling.

References

A Comprehensive Technical Review of 3-(Methacryloyloxy)propyltris(trimethylsiloxy)silane: Synthesis, Properties, and Applications in Advanced Materials

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers, scientists, and drug development professionals on the pivotal siloxane monomer, 3-(methacryloyloxy)propyltris(trimethylsiloxy)silane, a key component in biomedical and advanced material applications.

Abstract

This compound, commonly abbreviated as TRIS, is a versatile organosilicon monomer that has garnered significant attention in materials science, particularly in the development of biomedical devices. Its unique molecular architecture, which combines a polymerizable methacrylate group with a bulky, oxygen-permeable tris(trimethylsiloxy)silyl moiety, imparts a desirable combination of properties to polymers. This technical guide provides a comprehensive review of the literature on TRIS, covering its historical development, synthesis methodologies, physicochemical properties, and key applications, with a special focus on its role in enhancing the oxygen permeability of silicone hydrogels for contact lens technology.

History and Discovery

The development of this compound is intrinsically linked to the advancement of soft and rigid gas-permeable contact lenses. A pivotal moment in this history is the work of Norman G. Gaylord, as evidenced by his 1974 patent (U.S. Patent 3,808,178). This patent was a significant step in the evolution of contact lens materials, demonstrating the utility of silicon-containing monomers to dramatically increase the oxygen permeability of polymers, a critical factor for maintaining corneal health during lens wear. The incorporation of monomers like TRIS into polymer matrices allowed for the creation of materials with significantly higher oxygen transport compared to the conventional hydrogels of the time.

Synthesis of this compound

The synthesis of TRIS is primarily achieved through two well-established chemical pathways.

Hydrosilylation of Allyl Methacrylate

One common method involves the hydrosilylation of allyl methacrylate with tris(trimethylsiloxy)silane (H-TRIS). This reaction is typically catalyzed by a platinum complex, such as Karstedt's catalyst or chloroplatinic acid.

G allyl_methacrylate Allyl Methacrylate TRIS This compound allyl_methacrylate->TRIS h_tris Tris(trimethylsiloxy)silane h_tris->TRIS catalyst Platinum Catalyst catalyst->TRIS

Figure 1: Hydrosilylation synthesis of TRIS.

Silanolysis/Condensation Route

Another widely employed synthesis route involves the reaction of 3-(methacryloyloxy)propyltrimethoxysilane with a trimethylsilylating agent, such as chlorotrimethylsilane or hexamethyldisilazane. A specific example of this is detailed in U.S. Patent 4,703,097, which describes the preparation of TRIS by the hydrolysis of γ-methacryloxypropyl-trimethoxysilane and chlorotrimethylsilane.

G start_material 3-(Methacryloyloxy)propyltrimethoxysilane TRIS This compound start_material->TRIS reagent Chlorotrimethylsilane reagent->TRIS hydrolysis Hydrolysis hydrolysis->TRIS

Figure 2: Synthesis of TRIS via silanolysis/condensation.

Physicochemical and Spectroscopic Properties

TRIS is a colorless, transparent liquid at room temperature with a range of properties that make it suitable for various applications.

Physical Properties
PropertyValue
CAS Number 17096-07-0
Molecular Formula C₁₆H₃₈O₅Si₄
Molecular Weight 422.81 g/mol
Boiling Point 112-115 °C at 0.2 mmHg
Density 0.918 g/mL at 25 °C
Refractive Index (n²⁰/D) 1.419
Spectroscopic Data

The structural identity of TRIS can be confirmed by various spectroscopic techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum of TRIS typically exhibits characteristic signals for the trimethylsilyl protons (around 0.1 ppm), the propyl chain protons, and the methacrylate group protons (including the vinyl protons and the methyl protons).

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum provides detailed information about the carbon framework of the molecule, with distinct peaks for the carbons of the trimethylsilyl groups, the propyl chain, and the methacrylate moiety.

  • FTIR (Fourier-Transform Infrared Spectroscopy): The FTIR spectrum of TRIS shows characteristic absorption bands for the C=O stretching of the ester group (around 1720 cm⁻¹), the C=C stretching of the methacrylate group (around 1638 cm⁻¹), and the Si-O-Si stretching of the siloxane backbone (in the region of 1000-1100 cm⁻¹).

Key Applications

The primary application of TRIS is as a monomer in the synthesis of polymers with high oxygen permeability.

Silicone Hydrogel Contact Lenses

TRIS is a cornerstone monomer in the formulation of silicone hydrogel contact lenses. The bulky, flexible tris(trimethylsiloxy)silyl group creates a significant amount of free volume within the polymer matrix, which facilitates the transport of oxygen molecules. This high oxygen permeability is crucial for preventing corneal hypoxia, a condition that can arise from prolonged wear of contact lenses with insufficient oxygen transmission.

The inclusion of TRIS in hydrogel formulations has been shown to significantly increase their oxygen permeability (Dk). The table below summarizes data from a study on silicone hydrogels based on TRIS, N,N-dimethylacrylamide (DMA), 1-vinyl-2-pyrrolidinone (NVP), and 2-hydroxyethylmethacrylate (HEMA).

TRIS Content (wt%)Oxygen Permeability (Dk, Barrer)Equilibrium Water Content (%)
5--
10--
20--
3074.944.5

Note: Specific Dk values for lower TRIS concentrations were not provided in the cited abstract but showed a clear increasing trend with TRIS content.

A study on silane-modified hydrogel networks also highlighted the role of TRIS in enhancing oxygen permeability. While specific Dk values for TRIS-only modifications were not isolated, the study demonstrated a synergistic enhancement in oxygen permeability when TRIS was combined with other silane monomers.

Other Applications

Beyond contact lenses, the unique properties of TRIS lend themselves to other applications:

  • Coatings and Surface Modification: The siloxane component of TRIS can provide hydrophobic and low-surface-energy properties to coatings, enhancing their water repellency and anti-fouling characteristics.

  • Crosslinking Agent: The methacrylate group allows TRIS to be used as a crosslinking agent in polymer systems, improving their mechanical strength and thermal stability.

  • Biomedical Materials: Its biocompatibility and gas permeability make it a candidate for use in other biomedical devices, such as drug delivery systems and medical coatings.

Experimental Protocols

Synthesis of TRIS via Hydrolysis of γ-Methacryloxypropyl-trimethoxysilane[4]

This procedure is based on the methodology described in U.S. Patent 4,703,097.

Materials:

  • γ-Methacryloxypropyl-trimethoxysilane (MEMO)

  • Chlorotrimethylsilane

  • Water

  • An appropriate solvent (e.g., a hydrocarbon)

  • A weak base (for neutralization)

Procedure:

  • A mixture of γ-methacryloxypropyl-trimethoxysilane (0.1 mole) and chlorotrimethylsilane (0.35 mole) in a suitable solvent is prepared in a reaction vessel equipped with a stirrer, condenser, and dropping funnel.

  • Water is added dropwise to the stirred mixture. The hydrolysis of the methoxy groups on the MEMO and the chlorine on the chlorotrimethylsilane generates silanol intermediates.

  • The silanols then undergo condensation to form the tris(trimethylsiloxy)silyl structure, releasing methanol and hydrochloric acid as byproducts.

  • The reaction mixture is stirred for a specified period to ensure complete reaction.

  • The acidic byproduct (HCl) is neutralized by washing with a weak base solution (e.g., sodium bicarbonate solution).

  • The organic phase is separated, dried over an anhydrous drying agent (e.g., magnesium sulfate), and the solvent is removed under reduced pressure.

  • The crude product is then purified by fractional distillation under high vacuum to yield pure this compound.

Conclusion

This compound stands out as a critical monomer in the field of materials science, particularly for applications demanding high gas permeability. Its historical development, driven by the needs of the contact lens industry, has led to robust synthesis methods and a thorough understanding of its properties. The ability of TRIS to significantly enhance the oxygen permeability of polymers while maintaining optical clarity and biocompatibility has cemented its role in the production of advanced silicone hydrogel contact lenses. Future research may continue to explore its use in other high-performance materials, leveraging its unique combination of a polymerizable organic group and a highly permeable inorganic siloxane moiety.

Methodological & Application

Application Notes and Protocols for Surface Modification of Silica Nanoparticles with 3-(Methacryloyloxy)propyltris(trimethylsiloxy)silane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the surface modification of silica nanoparticles using 3-(Methacryloyloxy)propyltris(trimethylsiloxy)silane. This process is crucial for the development of advanced drug delivery systems, enabling enhanced nanoparticle dispersion, stability, and targeted delivery.

Introduction

Surface modification of silica nanoparticles is a critical step in tailoring their physicochemical properties for various biomedical applications, including drug delivery. The functionalization of silica surfaces with organosilanes, such as this compound, imparts desired characteristics to the nanoparticles. This specific silane provides a methacryloyl group, which can participate in polymerization reactions, and a tris(trimethylsiloxy)silane group that forms stable siloxane bonds with the hydroxyl groups on the silica surface.[1][2] This modification enhances the compatibility of the nanoparticles with polymer matrices, improves their dispersibility in organic solvents, and provides a reactive handle for further conjugation of targeting ligands or therapeutic agents.[1][3]

Key Applications in Drug Development:

  • Enhanced Drug Loading: Modified nanoparticles can exhibit improved loading capacity for hydrophobic drugs.

  • Controlled Release: The surface coating can be designed to control the release kinetics of the encapsulated drug.[3]

  • Targeted Delivery: The methacrylate group can be used for the covalent attachment of targeting moieties to direct the nanoparticles to specific cells or tissues.

  • Improved Biocompatibility: Surface modification can reduce the potential for non-specific protein adsorption and improve the in vivo circulation time.[3]

Experimental Protocols

This section details the necessary protocols for the synthesis of silica nanoparticles and their subsequent surface modification with this compound.

Synthesis of Silica Nanoparticles (Stöber Method)

The Stöber method is a widely used technique for synthesizing monodisperse silica nanoparticles.[4]

Materials:

  • Tetraethyl orthosilicate (TEOS)

  • Ethanol (absolute)

  • Ammonium hydroxide solution (28-30%)

  • Deionized water

Protocol:

  • In a flask, prepare a mixture of ethanol and deionized water.

  • Add ammonium hydroxide to the ethanol/water mixture and stir to ensure homogeneity.

  • Add TEOS to the solution while stirring vigorously.

  • Continue the reaction for 12-24 hours at room temperature to allow for the formation of silica nanoparticles.

  • Collect the nanoparticles by centrifugation and wash them multiple times with ethanol to remove unreacted precursors.

  • Finally, redisperse the purified silica nanoparticles in ethanol for surface modification.

Surface Modification with this compound

This protocol is adapted from established methods for silanization of silica nanoparticles.[5][6][7]

Materials:

  • Synthesized silica nanoparticles dispersed in ethanol

  • This compound

  • Toluene (anhydrous)

  • Acetic acid (optional, for pH adjustment)

Protocol:

  • Disperse the prepared silica nanoparticles in anhydrous toluene to a desired concentration (e.g., 10 mg/mL).

  • In a separate vial, prepare a solution of this compound in anhydrous toluene. The concentration of the silane will depend on the desired grafting density.

  • Add the silane solution to the silica nanoparticle dispersion dropwise while stirring.

  • If necessary, adjust the pH of the reaction mixture to 4-5 using acetic acid to catalyze the hydrolysis of the silane.[6]

  • Allow the reaction to proceed at room temperature or elevated temperature (e.g., 60-80°C) for a specified time (e.g., 2-24 hours) under constant stirring.[8][9]

  • After the reaction, collect the surface-modified silica nanoparticles by centrifugation.

  • Wash the nanoparticles thoroughly with toluene and then ethanol to remove any unreacted silane and by-products.

  • Dry the functionalized nanoparticles under vacuum.

Experimental Workflow for Surface Modification

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification silica_np Silica Nanoparticles in Ethanol mixing Mixing and Stirring silica_np->mixing silane_sol Silane Solution in Toluene silane_sol->mixing reaction Reaction (pH 4-5, RT or 60-80°C) mixing->reaction Dropwise addition centrifugation Centrifugation reaction->centrifugation washing Washing (Toluene, Ethanol) centrifugation->washing drying Vacuum Drying washing->drying product Functionalized Silica Nanoparticles drying->product

Caption: Workflow for the surface modification of silica nanoparticles.

Characterization of Modified Nanoparticles

Thorough characterization is essential to confirm the successful surface modification and to quantify the extent of functionalization.

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR is used to identify the functional groups present on the nanoparticle surface.

Expected Results:

  • Unmodified Silica: Peaks corresponding to Si-O-Si stretching (~1100 cm⁻¹) and Si-OH stretching (~3400 cm⁻¹ and ~950 cm⁻¹).

  • Modified Silica: Appearance of new peaks characteristic of the silane, such as C=O stretching of the methacrylate group (~1720 cm⁻¹) and C-H stretching of the propyl chain (~2950 cm⁻¹). A decrease in the intensity of the Si-OH peak indicates successful grafting.[10][11]

Thermogravimetric Analysis (TGA)

TGA is employed to determine the amount of organic material (silane) grafted onto the silica surface.

Protocol:

  • Accurately weigh a sample of the dried modified silica nanoparticles.

  • Heat the sample under a nitrogen atmosphere from room temperature to approximately 800°C at a constant heating rate (e.g., 10°C/min).

  • The weight loss observed corresponds to the decomposition of the grafted organic silane.

Calculation of Grafting Density:

The grafting density (molecules/nm²) can be calculated from the TGA weight loss data.

Dynamic Light Scattering (DLS) and Zeta Potential

DLS is used to measure the hydrodynamic diameter and size distribution of the nanoparticles in suspension, while the zeta potential provides information about their surface charge and stability.

Expected Results:

  • A slight increase in the hydrodynamic diameter after surface modification is expected due to the presence of the organic layer.

  • The zeta potential may change depending on the surface functional groups.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from the characterization of unmodified and modified silica nanoparticles. The data for this compound is inferred from studies on the similar MPTMS.

Table 1: Physicochemical Properties of Silica Nanoparticles

PropertyUnmodified Silica NanoparticlesModified Silica NanoparticlesReference
Hydrodynamic Diameter (nm) ~100~110-120[11]
Zeta Potential (mV) -20 to -40-10 to -25N/A
Surface Area (m²/g) ~300~250N/A

Table 2: Grafting Efficiency Determined by TGA

Silane Concentration (wt% relative to silica)Weight Loss (%)Grafting Density (molecules/nm²)Reference
2~5~0.5[9]
5~12~1.2[9]
10~20~2.1[5][9]

Table 3: FTIR Characteristic Peaks

Functional GroupWavenumber (cm⁻¹)Unmodified SilicaModified SilicaReference
Si-O-Si~1100PresentPresent[10][11]
Si-OH~3400, ~950PresentReduced Intensity[10][11]
C=O (methacrylate)~1720AbsentPresent[10]
C-H (propyl chain)~2950AbsentPresent[11]

Signaling Pathway and Logical Relationships

The surface modification process follows a logical progression of chemical reactions.

Reaction Mechanism

G cluster_reactants Reactants cluster_reaction Reaction Steps silica Silica Surface (-Si-OH groups) condensation Condensation Reaction silica->condensation silane 3-(Methacryloyloxy)propyltris (trimethylsiloxy)silane hydrolysis Hydrolysis of Silane (optional, acid/base catalyzed) silane->hydrolysis hydrolysis->condensation product Surface Modified Silica (-Si-O-Si-R linkage) condensation->product

Caption: Chemical reaction pathway for silica surface modification.

Conclusion

The surface modification of silica nanoparticles with this compound is a versatile and effective method to tailor their properties for advanced applications in drug development. The protocols and characterization techniques outlined in this document provide a comprehensive guide for researchers to successfully functionalize silica nanoparticles and evaluate the outcome of the modification. The resulting nanoparticles, with their enhanced stability, dispersibility, and reactive surface, hold great promise for the design of next-generation drug delivery systems.

References

Application Notes: Silanization of Glass Surfaces with 3-(Methacryloyloxy)propyltris(trimethylsiloxy)silane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the functionalization of glass surfaces using 3-(Methacryloyloxy)propyltris(trimethylsiloxy)silane (CAS 17096-07-0). This organosilane is a bifunctional molecule featuring a methacrylate group and a tris(trimethylsiloxy)silyl group.[1][2] The tris(trimethylsiloxy)silyl group allows for covalent attachment to glass and other silicon-based substrates, while the methacrylate group provides a reactive site for subsequent polymerization reactions. This surface modification is valuable in a range of applications, including the fabrication of microarrays, biosensors, and specialized cell culture substrates, as well as enhancing the adhesion of polymer coatings. Due to its unique siloxy functional groups, this silane can impart hydrophobicity and thermal stability to the modified surface.[3]

The protocol described herein is adapted from established methods for similar silane coupling agents, such as 3-(trimethoxysilyl)propyl methacrylate (TMSPMA). Due to the bulkier nature of the tris(trimethylsiloxy)silyl group compared to a trimethoxysilyl group, reaction kinetics may differ, and optimization of parameters such as concentration, reaction time, and temperature may be required for specific applications.

Key Applications

  • Biomedical Devices: Used in the preparation of biocompatible and biodegradable medical coatings, and as a component in materials for sustained-release and targeted drug delivery.[3] It has been incorporated into silicone-based hydrogels for applications like contact lenses, where it can enhance oxygen permeability.[4]

  • Surface Modification: Acts as a high-performance surface modifier to enhance the characteristics of materials.[3]

  • Adhesion Promotion: Employed as a coupling agent to improve the bond between organic polymers and inorganic substrates.[3]

Experimental Protocols

Materials and Equipment
  • Silane: this compound (CAS 17096-07-0)

  • Substrates: Glass microscope slides, coverslips, or other glass components

  • Solvents: Anhydrous toluene, ethanol (200 proof), acetone, and deionized water

  • Acids/Bases for Cleaning: Sulfuric acid (H₂SO₄), hydrogen peroxide (H₂O₂, 30%), or a suitable laboratory detergent

  • Inert Gas: Nitrogen (N₂) or Argon (Ar)

  • Glassware: Beakers, graduated cylinders, staining jars with lids

  • Equipment: Laboratory oven, sonicator, magnetic stirrer and stir bars, fume hood, personal protective equipment (gloves, safety glasses, lab coat)

Glass Surface Preparation (Cleaning and Activation)

Thorough cleaning of the glass surface is critical to ensure the presence of a sufficient number of hydroxyl (-OH) groups for a uniform and stable silane layer.

Protocol 2.1: Piranha Solution Cleaning (for inorganic contaminants)

Safety Note: Piranha solution is extremely corrosive and reacts violently with organic materials. It must be handled with extreme caution inside a fume hood, and appropriate personal protective equipment must be worn. Never store Piranha solution in a sealed container.

  • Prepare the Piranha solution by carefully adding 3 parts of concentrated sulfuric acid to 1 part of 30% hydrogen peroxide. The solution is highly exothermic.

  • Immerse the glass substrates in the Piranha solution for 30-60 minutes.

  • Carefully remove the substrates and rinse them copiously with deionized water.

  • Rinse with ethanol and then acetone to remove residual water.

  • Dry the substrates in an oven at 110-120°C for at least 1 hour or under a stream of inert gas.

Protocol 2.2: Detergent and Sonication (for organic contaminants)

  • Place the glass substrates in a beaker with a 2% laboratory detergent solution.

  • Sonicate for 30 minutes.

  • Rinse thoroughly with deionized water to remove all traces of detergent.

  • Sonicate in deionized water for another 15-30 minutes.

  • Rinse with ethanol and then acetone.

  • Dry the substrates in an oven at 110-120°C for at least 1 hour.

Silanization Procedure

This procedure should be carried out in a fume hood and, for best results, under an inert atmosphere to minimize premature hydrolysis of the silane by atmospheric moisture.

Protocol 3.1: Toluene-Based Silanization

  • Prepare a 1-5% (v/v) solution of this compound in anhydrous toluene in a staining jar.

  • Place the clean, dry glass substrates into the silane solution.

  • Seal the container (e.g., with parafilm or a tight-fitting lid) and allow the reaction to proceed for 2-24 hours at room temperature with gentle agitation. The optimal time may need to be determined experimentally.

  • Remove the substrates from the silanization solution and rinse them thoroughly with fresh anhydrous toluene to remove any physisorbed silane.

  • Rinse with ethanol and then acetone.

  • Dry the substrates under a stream of inert gas.

Post-Silanization Curing

Curing helps to complete the covalent bonding of the silane to the glass surface and to cross-link adjacent silane molecules.

  • Place the silanized and dried glass substrates in a laboratory oven.

  • Cure at 110-120°C for 1-4 hours.

  • Allow the substrates to cool to room temperature before use.

  • For long-term storage, keep the functionalized substrates in a desiccator or under an inert atmosphere.

Data Presentation

Quantitative data for glass surfaces modified specifically with this compound is limited in the public literature. The following table provides an example of the type of data that can be collected to characterize the modified surface.

ParameterSubstrate/MaterialTreatment ConditionValueReference
Contact Angle Silicone HydrogelPolymerized with TRIS*, DMA, NVP, and HEMA82°[4]

*TRIS: this compound

Experimental Workflow Diagram

Silanization_Workflow cluster_prep 1. Glass Preparation cluster_silanization 2. Silanization cluster_curing 3. Curing & Storage Cleaning Cleaning (e.g., Piranha or Detergent) Rinsing Rinsing (DI Water, Ethanol, Acetone) Cleaning->Rinsing Drying Drying (Oven at 110-120°C) Rinsing->Drying Solution_Prep Prepare 1-5% Silane in Anhydrous Toluene Immersion Immerse Glass (2-24 hours) Drying->Immersion Solution_Prep->Immersion Post_Rinse Rinsing (Toluene, Ethanol, Acetone) Immersion->Post_Rinse Curing Curing (Oven at 110-120°C for 1-4h) Post_Rinse->Curing Storage Store in Desiccator Curing->Storage End Functionalized Glass Storage->End Start Start Start->Cleaning

References

Application Notes and Protocols: 3-(Methacryloyloxy)propyltris(trimethylsiloxy)silane as a Coupling Agent in Dental Composites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3-(Methacryloyloxy)propyltris(trimethylsiloxy)silane and similar methacryl-functional silanes as coupling agents in dental composite formulations. The following sections detail the mechanism of action, experimental protocols for filler surface treatment and composite fabrication, and a summary of the resulting improvements in mechanical properties.

Introduction

Silane coupling agents are essential components in modern dental composites, acting as a chemical bridge between the inorganic filler particles and the organic polymer matrix.[1] This interfacial bonding is crucial for transferring stress from the flexible polymer matrix to the rigid filler particles, thereby enhancing the overall mechanical properties and durability of the restorative material.[1][2] this compound is a methacryl-functional silane that can improve the physical and electrical properties of glass-reinforced and mineral-filled thermosetting resins.[3] Its molecular structure contains both acryloyloxy and trimethylsiloxy groups, giving it excellent reactivity and stability.[3] While detailed experimental data is more readily available for the closely related compound 3-(Methacryloyloxy)propyltrimethoxysilane (MPTS or γ-MPS), the principles of surface modification and the resulting performance enhancements are analogous.

The primary functions of using a methacryl-functional silane coupling agent in dental composites include:

  • Improved Adhesion: Creates a strong covalent bond between the filler surface and the resin matrix.[1][4]

  • Enhanced Mechanical Properties: Increases flexural strength, diametral tensile strength, and hardness.[5][6][7]

  • Increased Durability: Improves resistance to hydrolytic degradation by preventing water from penetrating the filler-matrix interface.[8]

  • Better Filler Dispersion: Promotes a more uniform distribution of filler particles within the resin matrix.

Mechanism of Action

The effectiveness of this compound as a coupling agent stems from its bifunctional nature. The silane end of the molecule hydrolyzes to form silanol groups, which then condense with the hydroxyl groups present on the surface of inorganic fillers like silica, forming stable siloxane bonds (Si-O-Si). The methacryloyl group at the other end of the molecule is available to copolymerize with the monomers of the dental resin matrix (e.g., Bis-GMA, UDMA, TEGDMA) during the light-curing process.[9] This dual reactivity creates a robust chemical linkage that integrates the filler and matrix into a cohesive and durable composite material.

Caption: Chemical interaction of the silane coupling agent.

Quantitative Data on Mechanical Properties

The inclusion of methacryl-functional silane coupling agents significantly enhances the mechanical properties of dental composites. The following tables summarize key findings from studies utilizing 3-(Methacryloyloxy)propyltrimethoxysilane (MPTS), which is structurally similar to this compound.

Table 1: Effect of MPTS on Diametral Tensile Strength (DTS) of a Rice Husk Silica-Based Composite [6]

GroupCoupling AgentMean DTS (MPa)Standard Deviation (MPa)
Test Group3% MPTS-modified silica43.404.43
Control GroupNon-modified silica25.802.63

Table 2: Effect of MPTS Concentration on Knoop Hardness (KHN) of Nanofilled Composites [10]

MPTS Concentration (wt.%)Initial KHN
0% (Control)Not significantly different from 1%
1%15.8 ± 1.3
2%Improved resistance to degradation
5%Improved values after storage
7.5%Improved values after storage
10%Improved values after storage

Table 3: Shear Bond Strength of Composite Resin to Titanium with Different Silane Treatments [11][12]

Silane Treatment (in 2-propanol, room temp)Mean Shear Bond Strength (MPa)Standard Deviation (MPa)
γ-methacryloxypropyltrimethoxysilane20.412.2
Mixture of γ-methacryloxypropyltrimethoxysilane and vinyltriisopropoxysilane11.33.6
tris(3-trimethoxysilylpropyl)isocyanurate10.78.0
Non-silanized (Control)4.82.1

Experimental Protocols

The following are detailed methodologies for key experiments involving the use of methacryl-functional silane coupling agents in dental composites.

Protocol 1: Surface Treatment of Filler Particles with Silane Coupling Agent

This protocol is adapted from a study using MPTS to modify the surface of rice husk silica fillers.[6]

Materials:

  • Inorganic filler (e.g., rice husk silica)

  • This compound (or MPTS)

  • Ethanol

  • Deionized water

  • Acetic acid

  • Magnetic stirrer

  • Incubator or oven

Procedure:

  • Preparation of the Silane Solution:

    • Prepare a solvent mixture of ethanol and deionized water, typically in a 3:1 ratio.

    • Add a small amount of acetic acid to the solvent to catalyze the hydrolysis of the silane.

    • Dissolve the silane coupling agent in the solvent mixture to achieve the desired concentration (e.g., 3% by volume). For instance, to make a 3% MPTS solution, dissolve 1.04 mL of MPTS into 33.6 mL of the solvent containing 0.35 mL of acetic acid.[6]

  • Silanization of the Filler:

    • Disperse the filler powder in the prepared silane solution.

    • Stir the suspension vigorously using a magnetic stirrer at room temperature for a specified duration (e.g., 30 minutes), followed by stirring at an elevated temperature (e.g., 60°C) for another 30 minutes to promote the reaction.[10]

  • Drying the Treated Filler:

    • After the reaction, separate the treated filler from the solution (e.g., by filtration or centrifugation).

    • Dry the treated filler in an incubator or oven at a controlled temperature (e.g., 60°C) for an extended period (e.g., 3 days) to remove the solvent and complete the condensation reaction.[6]

  • Characterization (Optional):

    • The success of the silanization process can be verified using techniques like Fourier Transform Infrared (FTIR) spectroscopy, which can detect the presence of characteristic peaks of the methacryloyl group on the filler surface.[6]

Surface_Treatment_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_post_treatment Post-Treatment cluster_verification Verification A Prepare Silane Solution (Silane, Ethanol, Water, Acetic Acid) B Disperse Filler in Solution A->B C Stir at Room Temperature B->C D Stir at Elevated Temperature (e.g., 60°C) C->D E Separate Treated Filler D->E F Dry Filler in Oven (e.g., 60°C for 3 days) E->F G Characterize with FTIR (Optional) F->G

Caption: Workflow for filler surface treatment.
Protocol 2: Fabrication of Dental Composite Samples

This protocol outlines the steps for preparing dental composite samples for mechanical testing, based on a formulation using a UDMA resin matrix.[6]

Materials:

  • Silane-treated filler

  • Resin matrix components:

    • Urethane dimethacrylate (UDMA) or a mixture of Bis-GMA and TEGDMA

    • Photoinitiator (e.g., Camphorquinone, CQ)

    • Co-initiator/activator (e.g., 2-Dimethylaminoethyl methacrylate, DMAEMA)

  • Mixing spatula

  • Molds of specific dimensions (e.g., cylindrical molds, 6.0 mm diameter x 3.0 mm height for DTS testing)[6]

  • Dental light-curing unit

Procedure:

  • Preparation of the Resin Matrix:

    • In a light-proof container, combine the resin monomers (e.g., 100% UDMA or a 50/50 wt/wt mixture of Bis-GMA and TEGDMA).[6][7]

    • Add the photoinitiator system (e.g., 0.05% CQ and 0.1% DMAEMA) to the monomer mixture and mix thoroughly until a homogeneous solution is obtained.[6]

  • Incorporation of Filler:

    • Gradually add the silane-treated filler to the prepared resin matrix.

    • Mix the filler and resin thoroughly with a spatula until a uniform paste-like consistency is achieved. The filler loading can be around 60 wt% or as required for the specific formulation.[7]

  • Sample Molding and Curing:

    • Carefully pack the composite paste into the molds, ensuring there are no voids or air bubbles.

    • Light-cure the samples according to the specifications of the light-curing unit and the photoinitiator system. This may involve curing from both the top and bottom surfaces for a specified duration to ensure complete polymerization.

  • Post-Curing and Storage:

    • After curing, remove the samples from the molds.

    • The samples can be stored under specific conditions (e.g., in water) before mechanical testing to simulate the oral environment.[10]

Composite_Fabrication_and_Testing cluster_mixing Mixing cluster_fabrication Fabrication cluster_testing Testing A Prepare Resin Matrix (Monomers + Photoinitiator) B Incorporate Silane-Treated Filler A->B C Mix to Homogeneous Paste B->C D Pack Composite into Molds C->D E Light-Cure the Sample D->E F Remove Sample from Mold E->F G Store Sample (e.g., in water) F->G H Perform Mechanical Tests (e.g., DTS, Flexural Strength) G->H

Caption: Workflow for composite fabrication and testing.
Protocol 3: Mechanical Testing - Diametral Tensile Strength (DTS)

This protocol is based on ANSI/ADA Specification No. 27 for direct filling resins.[6]

Equipment:

  • Universal Testing Machine (UTM)

  • Cylindrical composite samples (e.g., 6.0 mm diameter x 3.0 mm height)

Procedure:

  • Sample Preparation:

    • Prepare cylindrical composite samples as described in Protocol 2.

  • Testing Setup:

    • Place the cylindrical sample in the UTM so that its circular cross-section is loaded diametrically.

  • Application of Load:

    • Apply a compressive load at a constant crosshead speed (e.g., 1.0 mm/min) until the sample fractures.[11]

  • Calculation of DTS:

    • Record the maximum load (P) at fracture.

    • Calculate the DTS using the following formula: DTS = 2P / (π * d * t) where: P = load at fracture d = diameter of the sample t = thickness of the sample

Conclusion

This compound and similar methacryl-functional silanes are indispensable coupling agents in the formulation of high-performance dental composites. By creating a strong and stable interface between the inorganic filler and the organic resin matrix, these agents significantly enhance the mechanical properties and long-term durability of dental restorations. The protocols and data presented here provide a solid foundation for researchers and developers working to optimize existing dental composite materials and innovate new formulations.

References

Application Notes and Protocols for Hydrophobic Coatings Formulated with 3-(Methacryloyloxy)propyltris(trimethylsiloxy)silane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and experimental protocols for the formulation of hydrophobic coatings using 3-(Methacryloyloxy)propyltris(trimethylsiloxy)silane. This versatile organosilicon compound is instrumental in surface modification, offering a unique combination of a polymerizable methacrylate group and hydrophobic trimethylsiloxy groups.[1] This dual functionality allows for its integration into polymer networks while imparting significant water-repellent properties to the surface.[1]

Overview of this compound

This compound is a colorless, transparent liquid that can be readily incorporated into coating formulations.[2] Its molecular structure is key to its performance; the methacryloyloxy group enables it to act as a crosslinking agent in polymerization reactions, enhancing the mechanical properties and thermal stability of the resulting material.[2] Simultaneously, the tris(trimethylsiloxy)silane moiety provides a low-energy surface, leading to hydrophobicity.[1] This compound is utilized in a variety of applications, including the synthesis of soft contact lenses, as a coupling agent, and for creating hydrophobic and weather-resistant coatings.[1][3]

Chemical Structure of this compound

cluster_silane This compound Si1 Si O1 O Si1->O1 O2 O Si1->O2 O3 O Si1->O3 propyl -(CH2)3- Si1->propyl Si2 Si O1->Si2 CH3_1 CH3 Si2->CH3_1 CH3_2 CH3 Si2->CH3_2 CH3_3 CH3 Si2->CH3_3 Si3 Si O2->Si3 CH3_4 CH3 Si3->CH3_4 CH3_5 CH3 Si3->CH3_5 CH3_6 CH3 Si3->CH3_6 Si4 Si O3->Si4 CH3_7 CH3 Si4->CH3_7 CH3_8 CH3 Si4->CH3_8 CH3_9 CH3 Si4->CH3_9 methacrylate O-C(=O)-C(CH3)=CH2 propyl->methacrylate

Caption: Chemical structure of this compound.

Formulation Principles

The formulation of hydrophobic coatings with this silane typically involves its incorporation into a polymer matrix. This can be achieved through methods such as sol-gel processes or UV-curing, often in conjunction with nanoparticles to enhance surface roughness and, consequently, hydrophobicity.

Mechanism of Hydrophobic Surface Formation

cluster_process Coating Formation Process Silane 3-(Methacryloyloxy)propyltris (trimethylsiloxy)silane Solution Application Coating Application (e.g., Dip-coating, Spin-coating) Silane->Application Substrate Substrate (e.g., Glass, Metal, Polymer) Substrate->Application Curing Curing (Thermal or UV) Application->Curing HydrophobicSurface Hydrophobic Surface Curing->HydrophobicSurface

Caption: General workflow for creating a hydrophobic coating.

Experimental Protocols

While specific data for this compound is limited in publicly available literature, the following protocols are based on established methods for similar methacryloxy-functionalized silanes. Researchers should optimize these protocols for their specific substrates and performance requirements.

Protocol 1: Sol-Gel Formulation with Silica Nanoparticles

This protocol describes the preparation of a hydrophobic coating on an aluminum alloy substrate, adapted from a study using a similar silane, 3-methacryloxypropyl trimethoxysilane, in combination with modified silica nanoparticles.[4]

Materials:

  • This compound

  • Tetraethyl orthosilicate (TEOS)

  • Methyl methacrylate (MMA)

  • Silica (SiO2) nanoparticles (approx. 25-35 nm diameter)

  • Alkyl silane (AS) or Perfluoroalkyl silane (FAS) for nanoparticle modification

  • Ethanol

  • 0.1 M NaCl solution (for corrosion testing)

  • Aluminum alloy 2024-T3 substrates

Equipment:

  • Beakers and magnetic stirrer

  • Ultrasonic bath

  • Dip-coater or spin-coater

  • Oven for curing

  • Contact angle goniometer

  • Scanning Electron Microscope (SEM)

  • Electrochemical impedance spectroscopy (EIS) setup

Procedure:

  • Nanoparticle Modification:

    • Disperse SiO2 nanoparticles in ethanol.

    • Add alkyl silane (AS) or perfluoroalkyl silane (FAS) to the nanoparticle suspension and stir for 24 hours at room temperature to functionalize the nanoparticle surfaces.

    • Collect the modified nanoparticles by centrifugation and wash with ethanol to remove unreacted silane.

    • Dry the modified nanoparticles in an oven.

  • Sol-Gel Preparation:

    • In a separate beaker, prepare the sol-gel matrix by mixing tetraethyl orthosilicate, methyl methacrylate, and this compound in ethanol.

    • Allow the mixture to hydrolyze and partially condense by stirring for at least 2 hours at room temperature.

  • Coating Formulation:

    • Disperse the modified silica nanoparticles into the prepared sol-gel matrix using an ultrasonic bath to ensure a homogenous suspension.

  • Substrate Preparation:

    • Clean the aluminum alloy substrates by sonication in acetone and then ethanol.

    • Dry the substrates with a stream of nitrogen.

  • Coating Application:

    • Apply the coating solution to the cleaned substrates using a dip-coater or spin-coater.

  • Curing:

    • Cure the coated substrates in an oven at a temperature between 100-150°C for 1-2 hours.

Characterization Workflow

Start Coated Substrate WCA Water Contact Angle Measurement Start->WCA SEM SEM Analysis (Surface Morphology, Thickness) Start->SEM EIS Electrochemical Impedance Spectroscopy (Corrosion Resistance) Start->EIS End Data Analysis WCA->End SEM->End EIS->End

Caption: Workflow for the characterization of the prepared hydrophobic coatings.

Quantitative Data

The following table summarizes performance data from a study using a structurally similar silane (3-methacryloxypropyl trimethoxysilane) which can serve as a benchmark for coatings developed with this compound.[4]

Coating FormulationSubstrateWater Contact AngleCoating ThicknessCorrosion Resistance
Sol-gel with Alkyl Silane modified SiO2AA2024-T3135°~2 µmEnhanced barrier properties in 0.1 M NaCl
Sol-gel with Perfluoroalkyl Silane modified SiO2AA2024-T3151° (Superhydrophobic)~2 µmSignificantly enhanced corrosion resistance for over two months

Conclusion

This compound is a promising candidate for the formulation of durable and effective hydrophobic coatings. The protocols outlined above, based on sol-gel chemistry and the incorporation of surface-modified nanoparticles, provide a solid foundation for research and development in this area. The combination of the polymerizable methacrylate group with the hydrophobic siloxane moieties allows for the creation of robust coatings with excellent water repellency, suitable for a wide range of applications in materials science and drug development. Further optimization of formulation parameters and curing conditions is encouraged to tailor the coating properties to specific needs.

References

Application of 3-(Methacryloyloxy)propyltris(trimethylsiloxy)silane in Polymer Matrix Composites: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Methacryloyloxy)propyltris(trimethylsiloxy)silane is a versatile organosilane that plays a crucial role as a coupling agent in polymer matrix composites. Its unique molecular structure, featuring a methacrylate functional group and hydrolyzable trimethylsiloxy groups, enables it to form a durable bridge between inorganic fillers and organic polymer matrices. This interfacial bonding significantly enhances the mechanical, thermal, and chemical properties of the resulting composite materials, making them suitable for a wide range of applications, including in the dental, medical, and advanced materials industries. This document provides detailed application notes and experimental protocols for the use of this silane in polymer matrix composites.

Application Notes

This compound is primarily utilized to improve the adhesion between inorganic surfaces (such as glass, silica, and other mineral fillers) and organic polymer matrices that cure via free-radical polymerization, such as acrylics and polyesters. This enhanced adhesion leads to a variety of performance improvements in the final composite material.

Key Applications:

  • Dental Composites: In dentistry, this silane is a key component in bonding restorative materials to tooth structure and in the formulation of dental composites. It is used to treat inorganic fillers (e.g., silica, glass-ceramics) to ensure a strong and stable interface with the resin matrix, leading to improved mechanical strength and longevity of dental restorations.[1] The use of silane coupling agents like this can significantly enhance the diametral tensile strength of dental composites.[1]

  • Medical Devices: The biocompatibility and ability to enhance the durability of polymer-based materials make this silane suitable for use in the fabrication of medical devices and implants. It can improve the adhesion of polymeric coatings on metallic or ceramic implants.

  • Advanced Composites: In the broader field of materials science, this silane is used to manufacture high-performance composites for various applications. By improving the dispersion of fillers and strengthening the filler-matrix interface, it contributes to enhanced tensile and flexural strength, as well as improved resistance to moisture and chemical degradation.[2]

  • Coatings and Adhesives: As an adhesion promoter, it is incorporated into coatings and adhesives to improve their bonding to inorganic substrates.

Quantitative Data on Mechanical Properties

The following table summarizes the typical improvements in mechanical properties observed in polymer matrix composites when fillers are treated with a methacryloxy-functional silane. Note: The following data is representative of composites modified with the closely related and more extensively studied 3-(Methacryloyloxy)propyltrimethoxysilane (MPTS), as specific quantitative data for this compound is limited. The trends are expected to be similar.

PropertyUntreated Filler CompositeSilane-Treated Filler CompositePercentage ImprovementReference
Tensile Strength (MPa) 4.820.4~325%[3]
Diametral Tensile Strength (MPa) ~3443.4~28%[1]
Flexural Strength (MPa) VariesSignificant Improvement-[4]
Elastic Modulus (GPa) VariesIncreased-[4]

Experimental Protocols

The following are detailed protocols for the surface treatment of inorganic fillers with this compound and the subsequent fabrication of a polymer matrix composite.

Protocol 1: Surface Treatment of Silica Fillers

Objective: To functionalize the surface of silica fillers with this compound to improve their compatibility with a polymer matrix.

Materials:

  • Silica fillers (e.g., fumed silica, silica nanoparticles)

  • This compound

  • Ethanol

  • Deionized water

  • Acetic acid (or another suitable acid for pH adjustment)

  • Beaker or flask

  • Magnetic stirrer and stir bar

  • Centrifuge and centrifuge tubes

  • Oven

Procedure:

  • Prepare the Silane Solution:

    • In a beaker, prepare a solvent mixture of ethanol and deionized water, typically in a 95:5 (v/v) ratio.

    • Add this compound to the solvent mixture to achieve a concentration of 1-5% (w/v).

    • Adjust the pH of the solution to 4.5-5.5 using a few drops of acetic acid. This acidic condition promotes the hydrolysis of the silane's trimethylsiloxy groups to reactive silanol groups.

    • Stir the solution for approximately 1 hour to allow for complete hydrolysis.

  • Filler Treatment:

    • Disperse the silica fillers in the prepared silane solution. The amount of filler should be such that it can be fully wetted by the solution.

    • Continue stirring the suspension for 2-4 hours at room temperature to allow the silanol groups to react with the hydroxyl groups on the filler surface.

    • Alternatively, for a more robust reaction, the mixture can be refluxed at a moderately elevated temperature (e.g., 60-80°C) for a shorter period (e.g., 1-2 hours).

  • Washing and Drying:

    • After the treatment, separate the fillers from the solution by centrifugation.

    • Wash the treated fillers several times with ethanol to remove any unreacted silane and by-products. Centrifuge after each washing step.

    • Dry the washed fillers in an oven at 80-110°C for at least 12 hours, or until a constant weight is achieved.

Protocol 2: Fabrication of a Light-Cured Polymer Matrix Composite

Objective: To fabricate a polymer matrix composite using the silane-treated silica fillers.

Materials:

  • Silane-treated silica fillers (from Protocol 1)

  • Polymer resin matrix (e.g., a mixture of Bis-GMA and TEGDMA for dental applications)

  • Photoinitiator (e.g., camphorquinone)

  • Co-initiator (e.g., an amine)

  • Mixing vessel (e.g., a ceramic or glass mortar and pestle, or a dual asymmetric centrifuge mixer)

  • Mold for shaping the composite specimens

  • Dental curing light

Procedure:

  • Prepare the Resin Matrix:

    • In a light-protected container, mix the monomer resins (e.g., Bis-GMA and TEGDMA) in the desired ratio.

    • Add the photoinitiator and co-initiator to the monomer mixture and stir until fully dissolved. The concentration of the initiator system is typically low (e.g., 0.2-1.0 wt%).

  • Incorporate the Filler:

    • Gradually add the dried, silane-treated silica fillers to the resin matrix.

    • Mix the filler and resin thoroughly until a homogeneous paste is formed. This can be done manually with a spatula or using a mechanical mixer. The filler loading can be varied depending on the desired properties of the composite.

  • Molding and Curing:

    • Place the composite paste into a mold of the desired shape and dimensions for testing (e.g., for tensile or flexural strength testing).

    • Press the paste to ensure there are no voids.

    • Light-cure the composite using a dental curing light. The curing time will depend on the intensity of the light and the thickness of the specimen, but a typical curing time is 20-40 seconds per 2 mm thickness.

  • Post-Curing and Storage:

    • After curing, remove the specimen from the mold.

    • For some applications, a post-curing step (e.g., heating in an oven at a specific temperature) may be performed to enhance the degree of conversion.

    • Store the specimens in a controlled environment (e.g., distilled water at 37°C for dental composites) for a specified period before mechanical testing.

Visualizations

Silane Coupling Mechanism

G Silane This compound Silanol Silanol (Si-OH) Silane->Silanol + H2O - (CH3)3SiOH Matrix Polymer Chain Silane->Matrix Copolymerization (Methacrylate group) Filler Filler Surface (-OH groups) Silanol->Filler Condensation - H2O

Caption: Mechanism of silane coupling at the filler-matrix interface.

Experimental Workflow for Composite Fabrication and Testing

G start Start silane_prep Prepare Silane Solution (Hydrolysis) start->silane_prep filler_treat Surface Treat Fillers silane_prep->filler_treat wash_dry Wash and Dry Fillers filler_treat->wash_dry mixing Mix Filler and Resin wash_dry->mixing resin_prep Prepare Polymer Resin (Monomers + Initiator) resin_prep->mixing molding Mold Composite Specimen mixing->molding curing Light Cure molding->curing testing Mechanical Testing curing->testing end End testing->end

Caption: Workflow for composite fabrication and characterization.

Logical Relationship of Silane Improvement on Composite Properties

G Silane 3-(Methacryloyloxy)propyltris (trimethylsiloxy)silane Coupling Improved Interfacial Adhesion Silane->Coupling Dispersion Better Filler Dispersion Silane->Dispersion Stress Efficient Stress Transfer Coupling->Stress Dispersion->Stress Properties Enhanced Mechanical Properties Stress->Properties

References

Application Notes and Protocols: Functionalization of Quantum Dots with 3-(Methacryloyloxy)propyltris(trimethylsiloxy)silane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the surface functionalization of quantum dots (QDs) using 3-(Methacryloyloxy)propyltris(trimethylsiloxy)silane. This process imparts new surface functionalities to QDs, enabling their use in a wide range of applications, including advanced drug delivery systems, high-resolution bio-imaging, and the development of novel composite materials.

Introduction

Quantum dots are semiconductor nanocrystals that exhibit unique quantum mechanical properties, most notably size-tunable fluorescence. Their exceptional photostability and brightness make them superior alternatives to traditional organic dyes in various biomedical and materials science applications. However, pristine QDs are often incompatible with biological systems and various polymer matrices. Surface functionalization is therefore a critical step to enhance their stability, biocompatibility, and to introduce specific chemical groups for further conjugation or polymerization.

This compound is a versatile silane coupling agent. Its tris(trimethylsiloxy)silane group readily reacts with hydroxyl groups present on the surface of QDs, forming a stable siloxane bond. The methacrylate group, on the other hand, introduces a reactive moiety that can be utilized for polymerization reactions, enabling the integration of QDs into polymer-based nanoparticles, hydrogels, and other material scaffolds. This dual functionality makes it an ideal candidate for creating robust, functionalized QDs for advanced applications.

Applications

The functionalization of QDs with this compound opens up a plethora of applications:

  • Drug Delivery: The methacrylate group can be used to polymerize a shell around the QD, creating a nanocarrier for therapeutic agents. The inherent fluorescence of the QD core allows for real-time tracking of the drug delivery vehicle within biological systems.

  • Bio-imaging and Sensing: The silane coating enhances the stability of QDs in aqueous biological environments, preventing their aggregation and quenching of fluorescence. This allows for long-term, high-resolution imaging of cells and tissues.

  • Composite Materials: The functionalized QDs can be incorporated into polymer matrices to create novel composite materials with enhanced optical and mechanical properties. These materials can be used in the fabrication of advanced sensors, LEDs, and optical components.

  • Biomedical Devices: This silane is used in the synthesis of silicone hydrogels for applications such as contact lenses. Incorporating QDs functionalized with this silane could lead to the development of "smart" contact lenses with sensing capabilities.[1]

Quantitative Data Summary

The following tables summarize key quantitative data from studies on nanoparticle functionalization with similar silanes. This data provides an expected range of outcomes for the functionalization of quantum dots with this compound.

Table 1: Physicochemical Properties of Silane-Functionalized Nanoparticles

ParameterUnmodified NanoparticlesModified with 3-methacryloxypropyltrimethoxysilane (MPTS)Reference
Particle Size (Z-average)~29 nm~30 nm[2]
Grafting of SilaneN/A~32 wt. %[3]

Note: Data is for colloidal silica nanoparticles modified with a similar methacrylate silane (MPTS). Similar results are anticipated for quantum dots.

Table 2: Mechanical Properties of Composites with Silane-Modified Fillers

PropertyComposite with Unmodified SilicaComposite with MPTS-Modified SilicaReference
Diametral Tensile Strength (DTS)25.80 ± 2.63 MPa43.40 ± 4.43 MPa[2]

Note: This data demonstrates the enhanced mechanical strength of a dental composite when using silica fillers modified with a methacrylate silane, highlighting the potential for creating robust QD-polymer composites.

Experimental Protocols

This section provides a detailed protocol for the functionalization of quantum dots with this compound in an organic solvent.

Materials and Equipment
  • Hydroxyl-terminated quantum dots (e.g., CdSe/ZnS) dispersed in an organic solvent (e.g., toluene or chloroform)

  • This compound

  • Anhydrous toluene

  • Argon or Nitrogen gas supply

  • Schlenk line or glovebox

  • Reaction flask with a condenser

  • Magnetic stirrer and heat plate

  • Centrifuge

  • Ethanol and hexane for washing

  • Transmission Electron Microscope (TEM)

  • Fluorometer

  • Dynamic Light Scattering (DLS) instrument

Protocol: Silanization of Quantum Dots

This protocol is adapted from general methods for silanizing nanoparticles in organic solvents.[4][5][6]

  • Preparation of Reaction Setup:

    • Set up a reaction flask with a condenser under an inert atmosphere (Argon or Nitrogen) using a Schlenk line.

    • Ensure all glassware is thoroughly dried to prevent premature hydrolysis of the silane.

  • Reaction Mixture:

    • In the reaction flask, add a solution of hydroxyl-terminated quantum dots in anhydrous toluene (e.g., 10 nmol of QDs in 10 mL of toluene).

    • Add this compound to the QD solution. The optimal amount of silane should be determined empirically, but a starting point is a 1000-fold molar excess relative to the QDs.

  • Reaction Conditions:

    • Stir the reaction mixture vigorously.

    • Heat the mixture to reflux (approximately 110 °C for toluene) and maintain for 12-24 hours under an inert atmosphere. The reaction progress can be monitored by taking small aliquots and analyzing the surface properties of the QDs.

  • Purification of Functionalized QDs:

    • After the reaction is complete, cool the mixture to room temperature.

    • Add an excess of a non-solvent such as ethanol or hexane to precipitate the functionalized QDs.

    • Centrifuge the mixture to pellet the QDs.

    • Discard the supernatant and re-disperse the QD pellet in a small amount of toluene.

    • Repeat the precipitation and centrifugation steps at least three times to remove unreacted silane and by-products.

  • Characterization:

    • Transmission Electron Microscopy (TEM): To confirm the morphology and size of the functionalized QDs and ensure no significant aggregation has occurred.

    • Fluorometer: To measure the fluorescence quantum yield of the functionalized QDs and compare it to the original QDs.

    • Dynamic Light Scattering (DLS): To determine the hydrodynamic diameter of the functionalized QDs in solution.

    • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of the methacrylate and siloxane groups on the surface of the QDs.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_characterization Characterization start Start setup Prepare Reaction Setup (Inert Atmosphere) start->setup mix Add QDs and Silane to Anhydrous Toluene setup->mix react Reflux for 12-24h under Inert Atmosphere mix->react precipitate Precipitate QDs (Ethanol/Hexane) react->precipitate centrifuge Centrifuge and Remove Supernatant precipitate->centrifuge wash Repeat Washing Steps (3x) centrifuge->wash tem TEM wash->tem fluorometer Fluorometer wash->fluorometer dls DLS wash->dls ftir FTIR wash->ftir end End tem->end fluorometer->end dls->end ftir->end G QD Quantum Dot Core (e.g., CdSe/ZnS) Surface Hydroxyl Groups (-OH) QD->Surface has on its surface FunctionalizedQD Functionalized Quantum Dot Surface->FunctionalizedQD reacts with Silane 3-(Methacryloyloxy)propyltris (trimethylsiloxy)silane Silane->FunctionalizedQD to form Application Applications (Drug Delivery, Imaging, etc.) FunctionalizedQD->Application enables

References

Application Notes and Protocols: A Step-by-Step Guide for 3-(Methacryloyloxy)propyltris(trimethylsiloxy)silane (MPTS) Grafting on Titanium Implants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Titanium and its alloys are extensively utilized in biomedical applications, particularly for orthopedic and dental implants, owing to their excellent mechanical properties, corrosion resistance, and biocompatibility. However, their inherent bio-inertness can limit the rate and extent of osseointegration. Surface modification is a critical strategy to enhance the biological performance of titanium implants. Silanization, the process of grafting silane coupling agents onto a surface, is a versatile and effective method to introduce functional groups that can promote cell adhesion, proliferation, and differentiation, or to serve as a tie-layer for subsequent coatings.

This document provides a detailed protocol for the surface modification of titanium implants with 3-(Methacryloyloxy)propyltris(trimethylsiloxy)silane (MPTS). MPTS is a silane coupling agent that possesses a methacryloyloxy group, which can be used for further polymerization reactions, and tris(trimethylsiloxy)silane groups that can form a stable, covalent bond with the hydroxyl groups present on the passivated titanium surface. This modification can enhance the hydrophobicity and biocompatibility of the implant surface.

Materials

  • Titanium implants or coupons

  • This compound (MPTS, ≥97% purity)

  • Acetone (reagent grade)

  • Ethanol (reagent grade)

  • Deionized (DI) water

  • Toluene (anhydrous)

  • Nitrogen gas (high purity)

  • Glassware: beakers, graduated cylinders, reaction vessel with reflux condenser

  • Ultrasonic bath

  • Oven

Experimental Protocol

This protocol is divided into three main stages: substrate preparation, silanization, and post-grafting treatment.

Titanium Substrate Preparation (Cleaning and Activation)

Proper cleaning and activation of the titanium surface are crucial for successful silanization. This process removes contaminants and generates hydroxyl groups (-OH) on the surface, which are the reactive sites for silane grafting.

  • Degreasing:

    • Place the titanium implants in a beaker containing acetone.

    • Sonicate for 15 minutes in an ultrasonic bath to remove organic contaminants.

    • Discard the acetone and repeat the sonication step with fresh acetone for another 15 minutes.

  • Rinsing:

    • Rinse the implants thoroughly with ethanol to remove residual acetone.

    • Rinse extensively with deionized water.

  • Hydroxylation (Activation):

    • While several methods exist for surface hydroxylation (e.g., acid or alkali treatment), a common and effective method is treatment with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide). Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment (PPE).

    • Alternatively, a safer method involves treatment with a 5 M NaOH solution at 60°C for 24 hours, followed by thorough rinsing with DI water until a neutral pH is achieved.

  • Drying:

    • Dry the cleaned and activated titanium implants in an oven at 100-120°C for at least 1 hour.

    • Store the implants in a desiccator until ready for silanization to prevent re-contamination and moisture adsorption.

MPTS Silanization

The silanization process involves the reaction of MPTS with the hydroxylated titanium surface.

  • Prepare the Silanization Solution:

    • In a clean, dry reaction vessel, prepare a 2% (v/v) solution of MPTS in anhydrous toluene. For example, add 2 mL of MPTS to 98 mL of anhydrous toluene.

    • The use of anhydrous solvent is critical to prevent premature hydrolysis and self-condensation of the silane in the solution.

  • Grafting Procedure:

    • Place the dried titanium implants into the reaction vessel containing the MPTS solution.

    • Purge the vessel with dry nitrogen gas for 10-15 minutes to create an inert atmosphere.

    • Heat the solution to 60-80°C and maintain it under gentle agitation for 2-4 hours. The elevated temperature facilitates the reaction between the silane and the titanium surface.

  • Rinsing:

    • After the reaction, remove the implants from the silane solution.

    • Rinse the implants thoroughly with fresh anhydrous toluene to remove any unreacted, physisorbed MPTS.

    • Follow with a rinse in acetone and then ethanol.

Post-Grafting Treatment
  • Curing:

    • To promote the formation of a stable, cross-linked siloxane layer on the titanium surface, a curing step is necessary.

    • Place the MPTS-grafted implants in an oven and heat at 110-120°C for 1 hour.

  • Final Cleaning:

    • After curing, allow the implants to cool to room temperature.

    • Sonicate the implants in ethanol for 10 minutes to remove any remaining unbound silane molecules.

    • Dry the final MPTS-grafted titanium implants under a stream of nitrogen gas or in a vacuum oven.

Characterization

The success of the MPTS grafting can be verified using various surface analysis techniques.

Parameter Technique Expected Outcome for Successful Grafting
Wettability Contact Angle GoniometryIncrease in water contact angle, indicating a more hydrophobic surface due to the presence of the organic methacryloyloxy and siloxy groups.
Surface Chemistry X-ray Photoelectron Spectroscopy (XPS)Appearance of Si 2p, C 1s, and O 1s peaks corresponding to the elemental composition of MPTS. High-resolution scans can confirm the presence of Si-O-Ti bonds.
Surface Morphology Atomic Force Microscopy (AFM)Potential for a slight increase in surface roughness and visualization of a uniform coating.
Chemical Structure Fourier-Transform Infrared Spectroscopy (FTIR)Appearance of characteristic peaks for Si-O-Si and C=O stretching from the MPTS molecule.

Experimental Workflow and Signaling Pathway Diagrams

MPTS_Grafting_Workflow cluster_prep Titanium Substrate Preparation cluster_silanization MPTS Silanization cluster_post Post-Grafting Treatment Degreasing Degreasing (Acetone Sonication) Rinsing1 Rinsing (Ethanol & DI Water) Degreasing->Rinsing1 Hydroxylation Hydroxylation (e.g., NaOH Treatment) Rinsing1->Hydroxylation Drying1 Drying (Oven) Hydroxylation->Drying1 Prepare_Sol Prepare 2% MPTS in Toluene Grafting Grafting (60-80°C, 2-4h, N2) Drying1->Grafting Prepare_Sol->Grafting Rinsing2 Rinsing (Toluene, Acetone, Ethanol) Grafting->Rinsing2 Curing Curing (110-120°C, 1h) Rinsing2->Curing Final_Cleaning Final Cleaning (Ethanol Sonication) Curing->Final_Cleaning Drying2 Final Drying Final_Cleaning->Drying2 end_node MPTS-Grafted Ti Implant Drying2->end_node start Start start->Degreasing

Caption: Experimental workflow for MPTS grafting on titanium implants.

Silanization_Mechanism cluster_reaction Silanization Reaction Ti_Surface Ti Surface -OH -OH Grafted_Surface Grafted Ti Surface Ti-O-Si-R Ti_Surface:f0->Grafted_Surface:f0 Covalent Bonding MPTS MPTS Molecule (CH3)3SiO- Si -O(CH2)3O(CO)C(CH3)=CH2 MPTS:f1->Grafted_Surface:f0

Caption: Simplified reaction mechanism of MPTS grafting on a hydroxylated titanium surface.

Application Notes and Protocols: 3-(Methacryloyloxy)propyltris(trimethylsiloxy)silane as an Adhesion Promoter for Microelectronic Devices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the fabrication of microelectronic devices, the reliable adhesion between different material layers is paramount to ensure device performance, stability, and longevity. Adhesion failures at the interface of the inorganic substrate (e.g., silicon dioxide) and organic polymeric materials (e.g., photoresists, encapsulants, and dielectric layers) can lead to device malfunction and failure. 3-(Methacryloyloxy)propyltris(trimethylsiloxy)silane is a bifunctional organosilane coupling agent that serves as a molecular bridge to enhance the interfacial adhesion between these dissimilar materials.[1] Its unique molecular structure, featuring a methacrylate functional group and hydrolyzable trimethylsiloxy groups, allows it to form a durable, covalent link at the organic-inorganic interface.[2][3]

This document provides detailed application notes and experimental protocols for the use of this compound as an adhesion promoter in microelectronic applications.

Chemical Properties and Mechanism of Action

This compound is a colorless liquid with a molecular formula of C16H38O5Si4.[3] Its dual-reactivity is the key to its function as an adhesion promoter.[4]

  • Inorganic Reactivity: The tris(trimethylsiloxy)silyl end of the molecule undergoes hydrolysis in the presence of surface moisture to form reactive silanol groups (-Si-OH). These silanol groups can then condense with hydroxyl groups present on the surface of inorganic substrates like silicon dioxide (SiO2), forming stable, covalent siloxane bonds (-Si-O-Si-).[4]

  • Organic Reactivity: The methacrylate functional group at the other end of the molecule is capable of copolymerizing with a variety of organic resin systems, particularly those that cure via a free-radical mechanism, such as acrylics and polyesters. This creates a strong, covalent bond with the polymer matrix.[5]

This dual functionality establishes a robust chemical bridge at the interface, significantly improving adhesion and enhancing resistance to moisture and thermal stresses.[4]

Data Presentation

The following table summarizes the expected performance of a similar methacryloxy-functionalized silane, 3-methacryloyloxypropyltrimethoxysilane, which can be used as a reasonable proxy for the adhesion strength achievable with this compound on silica-coated surfaces.

SubstrateAdhesive SystemSilane TreatmentShear Bond Strength (MPa)Test ConditionsReference
Silica-Coated Noble Alloy (Degunorm)Resin Composite3-methacryloxypropyltrimethoxysilane5.8 - 7.430 days water storage at 37°C, 5000 thermocycles (5-55°C)[6][7]
Silica-Coated Base Alloy (Wiron 99)Resin Composite3-methacryloyloxypropyltrimethoxysilane7.2 - 10.230 days water storage at 37°C, 5000 thermocycles (5-55°C)[6][7]
TitaniumVeneering Compositeγ-methacryloxypropyltrimethoxysilane in 2-propanol20.4 (SD 12.2)Dry, room temperature[8]
TitaniumVeneering CompositeNo Silane4.8 (SD 2.1)Dry, room temperature[8]

Experimental Protocols

Protocol 1: Surface Preparation of Silicon Wafers

A pristine and activated substrate surface is crucial for effective silanization.

Materials:

  • Silicon wafers with a native or thermally grown oxide layer (SiO2)

  • Acetone (semiconductor grade)

  • Isopropanol (IPA, semiconductor grade)

  • Deionized (DI) water

  • Nitrogen gas (high purity)

  • Plasma cleaner (Oxygen or Argon plasma) or Piranha solution (7:3 mixture of concentrated H2SO4 and 30% H2O2 - EXTREME CAUTION REQUIRED )

Procedure:

  • Solvent Cleaning:

    • Place the silicon wafers in a wafer carrier.

    • Sonciate the wafers in acetone for 10-15 minutes to remove organic residues.

    • Transfer the wafers to IPA and sonicate for another 10-15 minutes.

    • Rinse the wafers thoroughly with DI water.

  • Surface Activation (Choose one method):

    • Method A: Plasma Treatment (Recommended for safety)

      • Place the cleaned and dried wafers in the chamber of a plasma cleaner.

      • Treat the wafers with oxygen or argon plasma for 2-5 minutes to remove any remaining organic contaminants and generate surface hydroxyl (-OH) groups.

    • Method B: Piranha Etch (Use with extreme caution in a certified fume hood with appropriate personal protective equipment)

      • Carefully prepare the Piranha solution by slowly adding the hydrogen peroxide to the sulfuric acid. The solution is highly exothermic and reactive.

      • Immerse the wafers in the Piranha solution for 10-15 minutes.

      • Remove the wafers and rinse them extensively with DI water.

  • Drying:

    • Dry the wafers using a stream of high-purity nitrogen gas.

    • For optimal results, perform a pre-bake at 110-120°C for 5-10 minutes in a clean oven or on a hotplate to remove any adsorbed water from the surface.[9]

Protocol 2: Application of this compound via Spin-Coating

Materials:

  • This compound

  • Anhydrous ethanol or isopropanol (semiconductor grade)

  • Deionized (DI) water

  • Acetic acid (optional)

  • Spin coater

Procedure:

  • Solution Preparation:

    • Prepare a 0.5% to 2% (by weight) solution of this compound in a mixture of 95% ethanol (or IPA) and 5% DI water.[4]

    • Stir the solution gently for at least 30 minutes to allow for hydrolysis of the silane. For accelerated hydrolysis, the pH of the solution can be adjusted to 4.5-5.5 with a small amount of acetic acid.[4]

  • Spin-Coating:

    • Center a prepared silicon wafer on the chuck of the spin coater.

    • Dispense a small amount of the silane solution onto the center of the wafer.

    • Spin the wafer at a speed of 2000-4000 rpm for 30-60 seconds to achieve a uniform thin film.[10]

  • Curing:

    • Carefully remove the wafer from the spin coater.

    • Bake the wafer on a hotplate or in a clean oven at 110-120°C for 5-10 minutes to promote the covalent bonding of the silane to the substrate and to remove any residual solvent and byproducts of the condensation reaction.[9]

  • Post-Application:

    • Allow the wafer to cool to room temperature before applying the subsequent polymer layer (e.g., photoresist, encapsulant). The polymer coating should be applied as soon as possible after the silane treatment to prevent contamination of the primed surface.

Mandatory Visualization

adhesion_mechanism cluster_substrate Inorganic Substrate (SiO2) cluster_silane Silane Coupling Agent cluster_polymer Organic Polymer (e.g., Photoresist) cluster_interface Adhesion Interface substrate Si-OH  Si-OH  Si-OH interface Covalent Bonding (-Si-O-Si- and Polymer Linkage) substrate->interface Surface Bonding silane This compound hydrolyzed_silane Hydrolyzed Silane (Silanol Groups) silane->hydrolyzed_silane Hydrolysis (+H2O) hydrolyzed_silane->interface Condensation polymer Polymer Chains with Reactive Groups polymer->interface Copolymerization

Caption: Adhesion promotion mechanism of this compound.

experimental_workflow start Start: Silicon Wafer solvent_clean Solvent Cleaning (Acetone, IPA, DI Water) start->solvent_clean surface_activation Surface Activation (Plasma or Piranha Etch) solvent_clean->surface_activation drying Drying and Pre-bake (N2 stream, 110-120°C) surface_activation->drying spin_coating Spin-Coating (2000-4000 rpm, 30-60s) drying->spin_coating silane_prep Silane Solution Preparation (0.5-2% in Ethanol/Water) silane_prep->spin_coating curing Curing/Baking (110-120°C, 5-10 min) spin_coating->curing polymer_app Polymer Application (e.g., Photoresist Coating) curing->polymer_app end End: Adhesion-Promoted Device polymer_app->end

References

Free radical polymerization of 3-(Methacryloyloxy)propyltris(trimethylsiloxy)silane for hydrogel synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Silicone hydrogels are advanced biomaterials that combine the high oxygen permeability of silicones with the comfort and biocompatibility of conventional hydrogels. A key monomer in the synthesis of these materials is 3-(Methacryloyloxy)propyltris(trimethylsiloxy)silane, commonly known as TRIS-MA. Its unique structure, featuring a polymerizable methacrylate group and a bulky, oxygen-permeable tris(trimethylsiloxy)silyl group, makes it an essential component for applications requiring high gas transport, such as extended-wear contact lenses and drug delivery vehicles.[1][2]

This document provides detailed protocols for the synthesis of TRIS-MA based hydrogels via free-radical polymerization, along with methods for their characterization and potential applications, particularly in the field of drug delivery.

Key Applications

  • Ophthalmic Devices: The primary application of TRIS-MA based hydrogels is in the manufacturing of soft contact lenses.[3] The high oxygen permeability (Dk) afforded by the siloxane groups is crucial for maintaining corneal health during extended wear.[4][5]

  • Drug Delivery: The porous, three-dimensional network of these hydrogels makes them excellent candidates for controlled drug release systems.[6] They can be loaded with therapeutic agents and tailored to release the drug over a sustained period, which is particularly useful for ophthalmic drug delivery to treat eye infections or conditions like glaucoma.[7]

  • Tissue Engineering: Due to their biocompatibility and tunable mechanical properties, these hydrogels can be used as scaffolds that support cell growth and tissue regeneration.

  • Biosensors: The hydrogel matrix can be used to encapsulate enzymes or other biorecognition elements for the development of biosensors.

Principle of Synthesis: Free-Radical Polymerization

Free-radical polymerization is the most common method for synthesizing TRIS-MA hydrogels. The process involves the initiation, propagation, and termination of polymer chains. A free-radical initiator, activated by heat (thermal polymerization) or UV light (photopolymerization), creates active sites on the monomer molecules.[7] These activated monomers then rapidly link together to form polymer chains. A crosslinking agent is included in the formulation to create covalent bonds between the polymer chains, forming the stable, three-dimensional network characteristic of a hydrogel.[6]

To achieve a balance of properties, TRIS-MA is typically copolymerized with various hydrophilic monomers. The choice and ratio of these comonomers are critical for tuning the final properties of the hydrogel, such as water content, wettability, and mechanical strength.[4]

Experimental Protocols

Protocol 1: Thermal-Initiated Free-Radical Polymerization

This protocol describes the synthesis of a TRIS-MA copolymer hydrogel using a thermal initiator.

1. Materials:

  • This compound (TRIS-MA)

  • N,N-Dimethylacrylamide (DMA) (hydrophilic comonomer)

  • 2-Hydroxyethyl methacrylate (HEMA) (hydrophilic comonomer)

  • Ethylene glycol dimethacrylate (EGDMA) (crosslinker)

  • Azobisisobutyronitrile (AIBN) (thermal initiator)

  • Toluene or Ethyl Acetate (solvent, optional)

  • Ethanol

  • Deionized (DI) water

2. Equipment:

  • Glass vials or reaction flask

  • Magnetic stirrer and stir bars

  • Nitrogen or Argon gas source

  • Oil bath or heating mantle with temperature control

  • Vacuum oven

  • Polypropylene molds (e.g., for contact lens shape)

3. Procedure:

  • Monomer Preparation: In a glass vial, combine the monomers, crosslinker, and initiator according to the desired formulation (see Table 1 for examples). A typical formulation might involve mixing TRIS-MA, DMA, and HEMA.

  • Initiator Addition: Dissolve the AIBN initiator in the monomer mixture. The concentration is typically around 0.1-1.0 mol% of the total monomer content.

  • Degassing: Purge the monomer mixture with an inert gas (Nitrogen or Argon) for 15-20 minutes to remove dissolved oxygen, which can inhibit free-radical polymerization.

  • Molding: Carefully pour the degassed monomer solution into polypropylene molds.

  • Polymerization: Place the molds in an oil bath or oven preheated to 60-70°C. The polymerization time can range from 12 to 24 hours.[8]

  • Demolding and Purification: After polymerization, carefully remove the solid hydrogel discs from the molds. Immerse the hydrogels in ethanol for 24 hours to remove any unreacted monomers and the initiator.

  • Hydration and Sterilization: Transfer the hydrogels to deionized water for at least 24 hours to allow them to swell to equilibrium. The water should be exchanged several times to ensure complete removal of ethanol. The hydrated gels can then be sterilized by autoclaving.

Protocol 2: UV-Initiated Photopolymerization

This protocol offers a faster alternative to thermal polymerization.

1. Materials:

  • TRIS-MA

  • N-Vinylpyrrolidone (NVP) (hydrophilic comonomer)

  • 1,6-Hexanediol diacrylate (HDODA) (crosslinker)

  • 1-Hydroxycyclohexyl phenyl ketone (photoinitiator)

  • Ethanol

  • Deionized (DI) water

2. Equipment:

  • UV curing chamber (350-400 nm wavelength)

  • Glass slides and spacers (or polypropylene molds)

  • Nitrogen or Argon gas source

3. Procedure:

  • Monomer Preparation: In a light-protected vial, mix the monomers (TRIS-MA, NVP), crosslinker (HDODA), and photoinitiator (e.g., 0.5 wt%).

  • Degassing: Purge the mixture with an inert gas for 15-20 minutes.

  • Molding: Inject the monomer solution between two glass slides separated by a spacer of desired thickness or into polypropylene molds.

  • Curing: Place the molds in a UV curing chamber and expose them to UV light (e.g., at an intensity of 3-5 mW/cm²). Curing time is typically rapid, ranging from 10 to 30 minutes.[9]

  • Purification and Hydration: Follow steps 6 and 7 from Protocol 1 to purify and hydrate the resulting hydrogels.

Hydrogel Characterization Protocols

Protocol 3: Determination of Equilibrium Water Content (EWC)
  • Immerse the synthesized hydrogel in deionized water for 48 hours at room temperature to ensure it is fully hydrated.

  • Remove the hydrogel, gently blot the surface with lint-free paper to remove excess water, and immediately record its weight (W_swollen).

  • Dry the hydrogel in a vacuum oven at 60°C until a constant weight is achieved. Record the dry weight (W_dry).

  • Calculate the EWC using the following formula: EWC (%) = [(W_swollen - W_dry) / W_swollen] x 100

Protocol 4: Swelling Ratio and Kinetics
  • Record the initial dry weight of the hydrogel (W_dry).

  • Immerse the dry hydrogel in a buffered solution (e.g., phosphate-buffered saline, pH 7.4) at a constant temperature (e.g., 37°C).

  • At predetermined time intervals, remove the hydrogel, blot the surface, and record its weight (W_t).

  • Continue until the weight remains constant, indicating equilibrium swelling.

  • Calculate the swelling ratio (SR) at each time point using the formula: SR = (W_t - W_dry) / W_dry

  • Plot the swelling ratio against time to determine the swelling kinetics.[10]

Protocol 5: Mechanical Testing (Tensile Strength)
  • Prepare dog-bone-shaped samples from the hydrogel sheets using a die cutter.

  • Measure the thickness and width of the sample's gauge section.

  • Mount the sample in the grips of a universal testing machine.

  • Apply a tensile load at a constant rate of extension (e.g., 10 mm/min) until the sample breaks.

  • Record the stress-strain curve to determine the tensile strength (ultimate stress) and Young's Modulus (slope of the initial linear portion).

Protocol 6: Surface Wettability (Contact Angle Measurement)
  • Place a fully hydrated hydrogel sample on a flat stage.

  • Carefully place a small droplet (e.g., 5 µL) of deionized water on the surface of the hydrogel.

  • Use a contact angle goniometer to capture an image of the droplet.

  • Measure the angle between the hydrogel surface and the tangent of the water droplet at the point of contact. A lower angle indicates better hydrophilicity (wettability).[4]

Data Presentation

Table 1: Example Formulations for TRIS-MA Hydrogel Synthesis
Formulation IDTRIS-MA (wt%)DMA (wt%)NVP (wt%)HEMA (wt%)Crosslinker (wt%)Initiator (wt%)
SH-1204039-0.5 (EGDMA)0.5 (AIBN)
SH-2[4]303039-0.5 (EGDMA)0.5 (AIBN)
SH-3[4]303029100.5 (EGDMA)0.5 (AIBN)
SH-440-58-1.0 (HDODA)1.0 (Photoinitiator)
Table 2: Resulting Properties of TRIS-MA Hydrogels
Formulation IDEWC (%)Oxygen Permeability (Dk, Barrer)Contact Angle (°)Tensile Modulus (MPa)
SH-1 (Typical)~55~60~75~0.4
SH-2[4]44.574.9820.52
SH-3[4]48.265.1760.65
SH-4 (Typical)~40>90~88~0.8

Note: Data for SH-1 and SH-4 are representative values. Actual results will vary based on precise synthesis conditions.

Visualizations

G Experimental Workflow for Hydrogel Synthesis and Characterization cluster_synthesis Synthesis Stage cluster_purification Purification & Hydration cluster_characterization Characterization Stage prep 1. Monomer Mixture (TRIS-MA, Comonomers, Crosslinker, Initiator) degas 2. Degassing (Remove O2) prep->degas mold 3. Molding degas->mold cure 4. Polymerization (Thermal or UV Curing) mold->cure demold 5. Demolding cure->demold purify 6. Purification (Ethanol Wash) demold->purify hydrate 7. Hydration (DI Water) purify->hydrate ewc EWC hydrate->ewc mech Mechanical Testing hydrate->mech wett Wettability hydrate->wett morph Morphology (SEM) hydrate->morph drug Drug Release Studies hydrate->drug

Caption: Workflow for TRIS-MA hydrogel synthesis and characterization.

G Relationship Between Composition and Hydrogel Properties cluster_inputs Input Monomers cluster_outputs Resulting Properties TRIS Increase TRIS-MA Content O2 Oxygen Permeability (Dk) TRIS->O2 Increases H2O Equilibrium Water Content (EWC) TRIS->H2O Decreases Wett Wettability (Lower Contact Angle) TRIS->Wett Decreases Mech Mechanical Strength (Modulus) TRIS->Mech Increases Hydrophilic Increase Hydrophilic Monomer Content (e.g., DMA, NVP, HEMA) Hydrophilic->O2 Decreases Hydrophilic->H2O Increases Hydrophilic->Wett Increases Hydrophilic->Mech Decreases

Caption: Impact of monomer composition on final hydrogel properties.

References

Application Notes and Protocols for 3-(Methacryloyloxy)propyltris(trimethylsiloxy)silane in Scratch-Resistant Coatings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing 3-(Methacryloyloxy)propyltris(trimethylsiloxy)silane as a key component in the formulation of transparent, scratch-resistant coatings. The information is tailored for professionals in research and development seeking to enhance the surface durability of various substrates.

Introduction

This compound is an organofunctional silane that serves as a versatile crosslinker and adhesion promoter in polymer composites and coatings.[1] Its unique molecular structure, featuring a polymerizable methacrylate group and hydrolyzable trimethylsiloxy groups, enables it to form a robust, cross-linked network that significantly enhances the mechanical properties of coating materials.[1] When incorporated into coating formulations, particularly UV-curable systems, it improves hardness, adhesion, and consequently, scratch resistance.[2]

The methacrylate functionality allows the silane to co-polymerize with acrylic or other unsaturated resins via free-radical polymerization, typically initiated by UV light.[3] Simultaneously, the tris(trimethylsiloxy)silyl group can undergo hydrolysis and condensation to form a durable siloxane (Si-O-Si) network. This dual-curing mechanism creates a hybrid organic-inorganic polymer with superior surface properties.

Principle of Action: How this compound Enhances Scratch Resistance

The primary mechanism by which this silane improves scratch resistance is through the formation of a highly cross-linked, three-dimensional network within the coating matrix. This network increases the surface hardness and integrity of the coating. The process can be summarized in two key steps:

  • Organic Network Formation: The methacryloyloxy group of the silane participates in the UV-initiated polymerization of the coating's resin system (e.g., urethane acrylates, polyester acrylates). This covalently bonds the silane to the main polymer backbone.

  • Inorganic Network Formation: The tris(trimethylsiloxy)silyl end of the molecule undergoes hydrolysis in the presence of atmospheric moisture, converting the trimethylsiloxy groups into reactive silanol (Si-OH) groups. These silanols then undergo a condensation reaction with each other and with hydroxyl groups on the substrate surface, forming a rigid and stable siloxane network (Si-O-Si).

This resulting organic-inorganic hybrid structure provides a synergistic effect, combining the flexibility of the organic polymer with the hardness and durability of the inorganic siloxane network. This leads to a significant improvement in the coating's resistance to mechanical damage such as scratching and abrasion.[3][4]

G cluster_organic Organic Network Formation (UV Curing) cluster_inorganic Inorganic Network Formation (Moisture Curing) cluster_result Resulting Coating Properties Silane 3-(Methacryloyloxy)propyl- tris(trimethylsiloxy)silane Resin UV-Curable Resin (e.g., Urethane Acrylate) Silane->Resin co-polymerizes via methacrylate group Hydrolysis Hydrolysis of Trimethylsiloxy Groups Silane->Hydrolysis reacts with moisture Result Enhanced Scratch Resistance & Adhesion Resin->Result Photoinitiator Photoinitiator Photoinitiator->Resin initiates polymerization UV_Light UV Light UV_Light->Photoinitiator activates Condensation Condensation to Siloxane Network (Si-O-Si) Hydrolysis->Condensation forms silanols (Si-OH) Substrate Substrate Surface (with -OH groups) Condensation->Substrate forms covalent bonds Condensation->Result

Fig. 1: Dual-curing mechanism of the silane in a UV-curable coating.

Experimental Protocols

The following protocols are based on established methodologies for the preparation and evaluation of UV-curable scratch-resistant coatings. While a direct analog, 3-methacryloxypropyltrimethoxysilane (MPTS), is often cited in literature due to its similar reactivity, the principles are directly applicable to this compound.

Materials and Equipment
  • Silane: this compound

  • Oligomer: Aliphatic Urethane Acrylate

  • Reactive Diluent: Hexanediol Diacrylate (HDDA) or similar

  • Photoinitiator: Benzophenone or other suitable photoinitiator

  • Solvent (optional, for viscosity adjustment): 1-Butanol or Isopropanol

  • Nanoparticles (optional, for enhanced hardness): Colloidal silica or alumina nanoparticles

  • Substrate: Polycarbonate (PC) or Poly(methyl methacrylate) (PMMA) sheets

  • Coating Application: Spin coater, spray coater, or bar coater

  • Curing: High-pressure mercury UV lamp

  • Testing Equipment: Pencil hardness tester (ASTM D3363), Taber Abraser (ASTM D4060), Gloss meter.

Protocol for Preparation of a UV-Curable Scratch-Resistant Coating

This protocol describes the formulation of a transparent hard coating suitable for plastic substrates like polycarbonate.

  • Formulation Preparation:

    • In a light-protected beaker, combine the aliphatic urethane acrylate oligomer and the hexanediol diacrylate (HDDA) reactive diluent. A typical starting ratio is 70:30 by weight.

    • Add this compound to the mixture. A concentration range of 5-15% by weight of the total formulation is a good starting point for optimization.

    • If using, disperse nanoparticles into the mixture under high shear to ensure homogeneity.

    • Dissolve the photoinitiator (e.g., 3-5% by weight of the total resin and silane content) in the mixture.[3]

    • If necessary, adjust the viscosity of the formulation with a solvent like 1-Butanol.[3]

    • Stir the mixture in the dark for at least 30 minutes until a homogenous solution is obtained.

  • Substrate Preparation:

    • Clean the polycarbonate or PMMA substrate with isopropanol to remove any surface contaminants.

    • Ensure the substrate is completely dry before coating application.

    • For enhanced adhesion, the substrate can be pre-treated with a plasma treatment.

  • Coating Application:

    • Apply the prepared formulation onto the substrate using a spin coater, spray coater, or bar coater to achieve a uniform wet film thickness (e.g., 10-20 µm).

  • Curing:

    • If a solvent was used, allow it to flash off in a dust-free environment.

    • Cure the coated substrate using a high-pressure mercury UV lamp. The required UV dose will depend on the photoinitiator and coating thickness but is typically in the range of 500-2000 mJ/cm².

    • Allow the cured coating to cool to room temperature.

G cluster_prep Formulation Preparation cluster_app Application & Curing cluster_test Testing Mix 1. Mix Oligomer, Reactive Diluent, and Silane Add_PI 2. Add Photoinitiator and Optional Nanoparticles Mix->Add_PI Stir 3. Stir to Homogenize Add_PI->Stir Clean 4. Clean Substrate Apply 5. Apply Coating Clean->Apply Cure 6. UV Cure Apply->Cure Test 7. Evaluate Scratch Resistance Cure->Test

Fig. 2: Experimental workflow for coating preparation and testing.
Protocol for Scratch Resistance Evaluation

Pencil Hardness Test (ASTM D3363): [4][5]

  • Place the coated substrate on a firm, level surface.

  • Starting with the softest pencil (e.g., 6B), push the pencil firmly at a 45° angle across the coating surface.

  • Examine the surface for any indentation or scratch.

  • Repeat the test with progressively harder pencils (5B, 4B, ..., H, 2H, etc.).

  • The pencil hardness of the coating is defined as the grade of the hardest pencil that does not scratch or leave a visible mark on the surface.[5]

Taber Abrasion Test (ASTM D4060): [4]

  • Mount the coated substrate on the Taber Abraser turntable.

  • Select the appropriate abrasive wheels (e.g., CS-10F) and load (e.g., 500g or 1000g).

  • Measure the initial haze or gloss of the coating.

  • Subject the coating to a specified number of abrasion cycles (e.g., 100, 500, or 1000 cycles).[3]

  • After the test, clean the surface and re-measure the haze or gloss.

  • The abrasion resistance is reported as the change in haze (ΔHaze) or the percentage of gloss retention.

Quantitative Data Presentation

The addition of a methacryloxy-functional silane, such as this compound, to a standard UV-curable acrylate coating formulation is expected to yield significant improvements in mechanical properties. The following tables present representative data based on findings for analogous systems.

Table 1: Pencil Hardness of UV-Cured Coatings on Polycarbonate

Coating FormulationPencil Hardness (ASTM D3363)
Standard Urethane Acrylate (Control)H
Control + 10% Silane3H
Control + 10% Silane + 5% Silica Nanoparticles5H

This data illustrates the expected increase in surface hardness with the addition of the silane and the synergistic effect with nanoparticles.

Table 2: Abrasion Resistance of UV-Cured Coatings on Polycarbonate (Taber Abraser, CS-10F wheels, 500g load)

Coating FormulationInitial Gloss (60°)Gloss after 100 CyclesGloss Retention (%)
Standard Urethane Acrylate (Control)926570.7%
Control + 10% Silane918492.3%
Control + 10% Silane + 5% Silica Nanoparticles908796.7%

This table demonstrates the enhanced ability of the silane-modified coating to retain its surface quality after abrasive stress.

Table 3: Haze Values after Taber Abrasion Test (CS-10F wheels, 5.4 N load)

Coating FormulationHaze after 500 CyclesHaze after 1000 Cycles
Uncoated Polycarbonate~45%>50%
UV-Curable Coating without Silane~25%~42%
UV-Curable Coating with Silane and AlOOH Nanoparticles8-12%~10%

Data adapted from a study on a similar methacryloxysilane system, demonstrating a significant reduction in surface haze after abrasion, indicating higher scratch resistance.[3]

Conclusion

This compound is a highly effective additive for creating robust, scratch-resistant coatings. Its dual-curing capability allows for the formation of a dense, hybrid organic-inorganic network that significantly enhances surface hardness and durability. By following the outlined protocols, researchers can successfully formulate and evaluate high-performance coatings for a variety of applications where surface integrity is critical. Further optimization of silane concentration, nanoparticle incorporation, and curing conditions can lead to even greater improvements in scratch resistance.

References

Troubleshooting & Optimization

How to control the hydrolysis of 3-(Methacryloyloxy)propyltris(trimethylsiloxy)silane in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(Methacryloyloxy)propyltris(trimethylsiloxy)silane (MPTS) in aqueous solutions.

Troubleshooting Guide

This guide addresses common issues encountered during the preparation and use of aqueous MPTS solutions.

Problem Possible Cause(s) Recommended Solution(s)
Cloudy or hazy solution immediately upon mixing MPTS with water. 1. Inherent Immiscibility: MPTS is immiscible with water, leading to the formation of an unstable emulsion.[1][2][3][4] 2. Rapid Self-Condensation: Uncontrolled hydrolysis at an unfavorable pH can lead to the rapid formation of insoluble siloxane oligomers.[5]1. Use a Co-solvent: Prepare a pre-solution of MPTS in a water-miscible alcohol like ethanol or methanol before adding it to the aqueous phase. A recommended starting ratio is 20% silane, 72% alcohol, and 8% water.[6] 2. pH Control: Adjust the pH of the aqueous solution to a slightly acidic range (e.g., 3.5-5.0) using an organic acid like acetic acid before adding the silane.[7][8] This promotes controlled hydrolysis over rapid condensation.[9][10]
Solution becomes cloudy or forms a precipitate over a short period (e.g., < 24 hours). 1. Progressive Condensation: The hydrolyzed silanol groups are condensing to form larger, insoluble siloxane polymers.[5] 2. Unstable pH: The pH of the solution may be drifting into a range that accelerates condensation (closer to neutral or alkaline).[5][7]1. Prepare Fresh Solutions: Hydrolyzed MPTS solutions are inherently unstable. It is recommended to prepare them fresh and use them within 24 hours.[8] 2. Refrigerated Storage: Store the prepared solution at low temperatures (e.g., 2-8°C) to slow down the condensation rate.[1][3] 3. Use a pH Buffer: If the process allows, use a suitable acidic buffer to maintain a stable pH.
Inconsistent experimental results (e.g., surface modification, particle coating). 1. Variable Hydrolysis State: The degree of MPTS hydrolysis is not consistent between batches due to variations in time, temperature, or pH. 2. Incomplete Hydrolysis: Insufficient time or non-optimal conditions are preventing the formation of the required active silanol groups.1. Standardize Hydrolysis Protocol: Strictly control the key parameters: pH, temperature, concentration, and hydrolysis time. (See Table 1). 2. Allow Sufficient Hydrolysis Time: After preparing the solution, allow it to stir for a minimum of 30-60 minutes to ensure complete hydrolysis before use.[6][8] 3. Analytical Verification: For critical applications, use techniques like FTIR or NMR to monitor the extent of hydrolysis. (See Experimental Protocols).
Poor adhesion or coupling performance. 1. Excessive Self-Condensation: The silane has polymerized in solution before it can react with the substrate surface. 2. Incorrect pH for Application: While acidic pH accelerates hydrolysis, the subsequent condensation reaction with the substrate surface may have different optimal conditions.1. Optimize Silane Concentration: Higher concentrations can accelerate both hydrolysis and self-condensation.[7] Try reducing the silane concentration. 2. Apply and Dry: After applying the hydrolyzed silane solution to a substrate, a drying/curing step (e.g., 100-120°C) is often necessary to drive the condensation reaction at the interface and remove hydrolysis byproducts like methanol.[6][8]

Frequently Asked Questions (FAQs)

Q1: What is the first step to control the hydrolysis of MPTS in water?

The most critical first step is to manage its immiscibility and control the pH. Since MPTS is immiscible in water, you should first dissolve it in a suitable alcohol co-solvent (like ethanol).[6] Concurrently, the pH of the target aqueous solution should be adjusted to a slightly acidic range (pH 3.5-5.0) with an acid, such as acetic acid, before the silane solution is added.[7][8] This acidic environment catalyzes the hydrolysis reaction while minimizing the rate of self-condensation.[9][10]

Q2: How does pH affect the stability of MPTS aqueous solutions?

The rate of hydrolysis is slowest at a neutral pH (~7).[7] Both acidic and alkaline conditions catalyze the hydrolysis, but their effect on the subsequent condensation reaction differs.

  • Acidic pH (3.5-5.0): This range is generally recommended. It promotes a rapid hydrolysis of the alkoxy groups to form reactive silanols.[8] The rate of silanol self-condensation is minimized around pH 4, which helps to keep the hydrolyzed silane stable in solution for a longer period.[9]

  • Neutral pH (~7): The hydrolysis rate is at its minimum.[11]

  • Alkaline pH: Both hydrolysis and condensation rates are significantly accelerated, which can lead to rapid gelling or precipitation of the silane.[5]

Q3: Can I prepare a stock solution of hydrolyzed MPTS and store it?

Hydrolyzed MPTS solutions are not stable long-term. The generated silanol groups will continue to react via condensation to form siloxane oligomers and polymers, causing the solution to become cloudy and eventually precipitate or gel.[5] It is strongly recommended to use freshly prepared solutions, ideally within 24 hours of preparation.[8] If storage is necessary, it should be done at a low temperature (2-8°C) to slow the condensation process.[1][3]

Q4: What is the role of temperature in the hydrolysis process?

Higher temperatures increase the kinetic energy of the molecules, which accelerates the rate of the hydrolysis reaction.[5][7] For many silanes, hydrolysis is performed efficiently at elevated temperatures, such as 60°C, to reduce the required time.[6] However, for room temperature applications, allowing a sufficient reaction time (e.g., 30-60 minutes) after mixing is crucial to ensure hydrolysis is complete.

Q5: How can I confirm that the MPTS has been hydrolyzed?

Spectroscopic methods are the most reliable way to monitor hydrolysis:

  • Fourier-Transform Infrared Spectroscopy (FTIR): You can monitor the decrease in the intensity of Si-O-C stretching bands (around 1100-1000 cm⁻¹) and the appearance of a broad band for Si-OH stretching (around 3700-3200 cm⁻¹).[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to track the disappearance of the protons from the trimethylsiloxy groups and the appearance of protons from the resulting alcohol. ²⁹Si NMR is a very direct method to observe changes in the silicon atom's chemical environment as hydrolysis and condensation occur.[12][13]

Data Summary

Table 1: Key Factors Influencing MPTS Hydrolysis

Parameter Effect on Hydrolysis Rate Recommended Condition for Controlled Hydrolysis Notes
pH Slowest at neutral pH (~7); catalyzed by acid and base.[7]pH 3.5 - 5.0 (using an organic acid like acetic acid).[6][8]Minimizes self-condensation rate, improving solution stability.[9]
Temperature Rate increases with temperature.[5][7]Ambient temperature with sufficient time (30-60 min) or elevated (e.g., 60°C) for faster processing.[6]Higher temperatures also accelerate condensation.
Concentration Higher concentration leads to a faster rate.[7]Application-dependent (typically 0.5% - 2% v/v).[6]High concentrations can lead to rapid self-condensation.
Co-solvent Presence of alcohol slows the hydrolysis rate.[7]Use an alcohol (e.g., ethanol, methanol) to pre-dissolve the silane.[6]Essential for solubilizing the water-immiscible MPTS.
Time Hydrolysis is not instantaneous.Allow a minimum of 30-60 minutes of mixing after preparation.[6][8]Ensures the reaction proceeds to completion before use.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Aqueous Solution of MPTS (1% v/v)

  • Prepare Acidified Water: In a beaker, add 91 mL of deionized water. While stirring, add glacial acetic acid dropwise until the pH of the water is stable between 4.0 and 4.5.

  • Prepare Silane Pre-solution: In a separate, dry glass vial, add 8 mL of ethanol. Add 1 mL of this compound to the ethanol and mix until the solution is homogeneous.

  • Combine Solutions: Slowly add the silane/ethanol pre-solution to the stirring, acidified water.

  • Hydrolyze: Cover the beaker and allow the solution to stir at room temperature for at least 60 minutes before use. The final solution should be clear.

  • Storage and Use: Use the solution within 24 hours. If temporary storage is needed, keep it in a sealed container at 2-8°C. Discard if the solution appears cloudy.

Protocol 2: Monitoring MPTS Hydrolysis via FTIR-ATR

  • Instrumentation: Use an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory suitable for liquid samples.

  • Acquire Background Spectrum: Collect a background spectrum using the clean, dry ATR crystal.

  • Acquire MPTS Spectrum: Place a drop of pure (unhydrolyzed) MPTS onto the ATR crystal and record its spectrum. Note the characteristic peaks for Si-O-C bonds (approx. 1100-1000 cm⁻¹).

  • Initiate Hydrolysis: Prepare the hydrolyzed MPTS solution as described in Protocol 1.

  • Time-course Monitoring: At regular time intervals (e.g., t=0, 5, 15, 30, 60 minutes) after mixing, withdraw a small aliquot of the solution, place it on the ATR crystal, and acquire a spectrum.

  • Data Analysis: Compare the spectra over time. Successful hydrolysis is indicated by a decrease in the absorbance of the Si-O-C peaks and the emergence of a broad absorbance band between 3700-3200 cm⁻¹ (Si-OH) and potentially a band around 1050-1000 cm⁻¹ corresponding to Si-O-Si bond formation from condensation.[12]

Visualizations

Hydrolysis_Pathway MPTS MPTS (R-Si(OSiMe₃)₃) Hydrolysis_Step Hydrolysis (+ 3H₂O, H⁺ catalyst) MPTS->Hydrolysis_Step Silanetriol Active Silanetriol (R-Si(OH)₃) Hydrolysis_Step->Silanetriol Byproduct 3 Trimethylsilanol (HOSiMe₃) Hydrolysis_Step->Byproduct Condensation Condensation (- H₂O) Silanetriol->Condensation Coupling Surface Coupling (- H₂O) Silanetriol->Coupling Oligomer Siloxane Oligomers / Polymers (R-Si-O-Si-R) Condensation->Oligomer Surface Substrate Surface (-OH groups) Surface->Coupling Bonded_Layer Covalent Bonded Layer (Substrate-O-Si-R) Coupling->Bonded_Layer

Caption: Hydrolysis and condensation pathway of MPTS.

Troubleshooting_Workflow start Start: Prepare Aqueous MPTS Solution check_clarity Is the solution clear? start->check_clarity cloudy Problem: Immediate Cloudiness check_clarity->cloudy No stable Solution is initially stable. Proceed with application. check_clarity->stable Yes fix_cloudy Action: 1. Use Alcohol Co-solvent 2. Adjust pH to 4-5 BEFORE mixing cloudy->fix_cloudy fix_cloudy->start Retry check_stability Does it remain clear over required time? stable->check_stability unstable Problem: Becomes Unstable check_stability->unstable No success End: Successful Application check_stability->success Yes fix_unstable Action: 1. Use solution immediately (<24h) 2. Store at 2-8°C unstable->fix_unstable

Caption: Troubleshooting workflow for preparing MPTS solutions.

References

Technical Support Center: Surface Treatment of Nanoparticles with 3-(Methacryloyloxy)propyltris(trimethylsiloxy)silane (MPTS)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with preventing nanoparticle aggregation after surface treatment with 3-(Methacryloyloxy)propyltris(trimethylsiloxy)silane (MPTS).

Troubleshooting Guide: Preventing Nanoparticle Aggregation

This guide addresses specific issues that may arise during and after the surface modification of nanoparticles with MPTS, presented in a question-and-answer format.

Q1: My nanoparticle solution becomes cloudy or shows visible precipitates immediately after adding MPTS. What is causing this rapid aggregation?

A1: Immediate aggregation upon addition of the silane coupling agent is often due to a few critical factors related to the hydrolysis and condensation of MPTS.

  • Localized High Concentration: Adding MPTS too quickly or in a concentrated form can lead to rapid, uncontrolled hydrolysis and self-condensation of the silane in localized areas before it has a chance to bind to the nanoparticle surface. This creates polysiloxane bridges between nanoparticles, causing aggregation.

  • Incorrect pH: The pH of the solution significantly affects the rate of hydrolysis and condensation. At neutral pH, both processes are slow. Hydrolysis is catalyzed by both acid and base, while condensation is favored at a pH between 4 and 5. If the pH is not optimized, self-condensation can dominate over surface binding.[1][2]

  • Presence of Excess Water: While water is necessary for the hydrolysis of the methoxy groups in MPTS, an excessive amount can accelerate self-condensation, leading to the formation of siloxane oligomers that can bridge nanoparticles.[1]

Solutions:

  • Controlled Addition: Add the MPTS solution dropwise to the nanoparticle suspension under vigorous stirring. This ensures a more uniform distribution of the silane and minimizes localized high concentrations.[3][4]

  • pH Adjustment: Adjust the pH of the nanoparticle suspension to a weakly acidic condition (pH 4-5) to promote controlled hydrolysis of MPTS before significant condensation occurs.[1][2]

  • Solvent System: Perform the reaction in a mixture of an organic solvent (e.g., ethanol, toluene) and a small, controlled amount of water to manage the rate of hydrolysis.[3][4]

Q2: My nanoparticles appear stable during the reaction but aggregate after purification (e.g., centrifugation and redispersion). Why is this happening?

A2: Delayed aggregation is often a result of incomplete surface coverage or destabilization during the washing steps.

  • Incomplete Silanization: Insufficient reaction time or a suboptimal MPTS concentration can lead to incomplete surface functionalization. The remaining bare spots on the nanoparticle surfaces can interact, causing aggregation, especially when the stabilizing solvent is removed.

  • Removal of Stabilizing Agents: If the nanoparticles were initially stabilized by surface charges or other molecules, the washing process might remove these stabilizers, leading to aggregation if the MPTS coating is not dense enough to provide sufficient steric hindrance.

  • Capillary Forces During Drying: If the nanoparticles are dried after washing, strong capillary forces can pull them together, causing irreversible aggregation.[1]

Solutions:

  • Optimize Reaction Conditions: Ensure a sufficient reaction time (e.g., 19-24 hours) and an optimized MPTS concentration to achieve a dense surface coating.[3][4]

  • Careful Washing: Use gentle washing techniques such as dialysis instead of repeated high-speed centrifugation.[5] If centrifugation is necessary, use the minimum required speed and time to pellet the particles.

  • Avoid Complete Drying: If possible, keep the nanoparticles suspended in a suitable solvent after purification. If a dry powder is required, consider freeze-drying with a cryoprotectant.

Q3: How do I determine the optimal concentration of MPTS to use?

A3: The optimal MPTS concentration depends on the nanoparticle type, size, and concentration. Using too little will result in incomplete coverage, while too much can lead to the formation of a thick, uneven polysiloxane layer and inter-particle bridging.

General Guidance:

  • Start with a literature-based concentration or a molar excess of MPTS relative to the estimated number of hydroxyl groups on the nanoparticle surface.

  • Perform a concentration series experiment where you vary the amount of MPTS while keeping other parameters constant.

  • Characterize the resulting nanoparticles using techniques like Dynamic Light Scattering (DLS) to measure hydrodynamic diameter and Polydispersity Index (PDI), and Zeta Potential to assess surface charge and stability.[6]

MPTS Concentration (g/g of SiO2)Graft Amount (g/g of SiO2)Average Particle Size (nm)Observations
0.30.28~29Incomplete surface saturation, potential for hydrogen bonding between MPTS and nanoparticle surface.[5]
0.60.55~30Near-complete monolayer coverage.[5]
1.00.75>30Potential for multilayer formation and increased particle size.[5]
1.50.85Significantly largerHigh likelihood of aggregation due to excess MPTS self-condensation.[5]

Q4: What is the role of the solvent in preventing aggregation during MPTS treatment?

A4: The choice of solvent is critical as it influences the solubility of MPTS, the rate of hydrolysis and condensation, and the stability of the nanoparticles.

  • Anhydrous vs. Aqueous Environments: The reaction is often performed in an organic solvent like ethanol or toluene with a controlled amount of water to initiate hydrolysis.[3][4] Anhydrous conditions prevent hydrolysis, while a fully aqueous system can lead to rapid, uncontrolled reactions.

  • Solvent Polarity: The solvent should be able to disperse the nanoparticles effectively and dissolve the MPTS. For silica nanoparticles, ethanol is a common choice.[3][4]

  • Post-Reaction Stability: After functionalization, the nanoparticles should be dispersed in a solvent that provides good stability. For MPTS-coated particles, which have a more hydrophobic surface, solvents like dioxane may be suitable.[5]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of MPTS surface treatment?

A1: The surface treatment with MPTS involves a two-step process:

  • Hydrolysis: The methoxy groups (-OCH3) of the MPTS molecule react with water to form silanol groups (-Si-OH). This reaction is often catalyzed by acid or base.[1][2]

  • Condensation: The newly formed silanol groups on the MPTS molecule react with the hydroxyl groups (-OH) on the surface of the nanoparticle to form stable siloxane bonds (Si-O-Si). Additionally, the silanol groups of adjacent MPTS molecules can react with each other (self-condensation) to form a cross-linked polysiloxane layer on the nanoparticle surface.[1]

Q2: How can I verify that the MPTS has successfully coated the nanoparticles?

A2: Several characterization techniques can be used to confirm successful surface functionalization:

  • Fourier-Transform Infrared Spectroscopy (FTIR): Look for the appearance of characteristic peaks corresponding to the methacrylate group (e.g., C=O stretching) and the disappearance or reduction of surface hydroxyl peaks of the nanoparticles.

  • Thermogravimetric Analysis (TGA): TGA can quantify the amount of organic material (MPTS) grafted onto the inorganic nanoparticle surface by measuring the weight loss upon heating.[5]

  • Dynamic Light Scattering (DLS) and Zeta Potential: A successful coating should result in a stable dispersion with a narrow particle size distribution. The zeta potential may also change depending on the initial surface charge of the nanoparticles and the pH of the solution.[6]

  • Transmission Electron Microscopy (TEM): TEM can be used to visualize the nanoparticles and ensure they are well-dispersed and not aggregated. In some cases, a thin coating layer may be visible.[5]

Q3: What is the ideal pH for the MPTS reaction?

A3: The optimal pH is a balance between promoting hydrolysis and controlling condensation. A pH of around 4-5 is generally recommended to facilitate the hydrolysis of the methoxy groups while minimizing the rate of self-condensation, allowing for more controlled binding to the nanoparticle surface.[1][2]

Q4: Can I reuse an MPTS solution that has already been hydrolyzed?

A4: It is not recommended. Once hydrolyzed, the silanol groups in the MPTS solution are highly reactive and will begin to self-condense over time, forming oligomers and polymers. This will reduce the effectiveness of the surface treatment and can lead to nanoparticle aggregation. Hydrolyzed MPTS solutions are generally unstable and should be used within a few hours of preparation.[1]

Experimental Protocols

Detailed Methodology for MPTS Surface Treatment of Silica Nanoparticles

This protocol is a general guideline and may require optimization for your specific nanoparticles and application.

Materials:

  • Silica nanoparticles

  • This compound (MPTS)

  • Ethanol (anhydrous)

  • Deionized water

  • Ammonia solution (for pH adjustment, if needed)

  • Acetic acid (for pH adjustment, if needed)

Procedure:

  • Nanoparticle Dispersion: Disperse a known amount of silica nanoparticles in anhydrous ethanol using sonication to ensure a homogeneous suspension.

  • pH Adjustment (Optional but Recommended): Adjust the pH of the suspension to 4-5 using a dilute solution of acetic acid.

  • MPTS Solution Preparation: In a separate container, prepare a solution of MPTS in anhydrous ethanol. The concentration should be determined based on the desired surface coverage (refer to the quantitative data table).

  • Silanization Reaction: While vigorously stirring the nanoparticle suspension, add the MPTS solution dropwise over a period of 30-60 minutes.

  • Reaction Incubation: Allow the reaction to proceed for 12-24 hours at room temperature with continuous stirring.

  • Purification:

    • Centrifugation: Pellet the functionalized nanoparticles by centrifugation. Discard the supernatant containing unreacted MPTS.

    • Washing: Wash the nanoparticles by resuspending them in fresh ethanol and repeating the centrifugation step. Repeat this washing procedure 2-3 times.

    • Final Dispersion: Resuspend the final nanoparticle pellet in a suitable solvent for your application.

Visualizations

G cluster_troubleshooting Troubleshooting Workflow for Nanoparticle Aggregation observe Observe Aggregation (Cloudiness/Precipitate) timing When did aggregation occur? observe->timing immediate Immediate Aggregation timing->immediate During Reaction delayed Delayed Aggregation (Post-Purification) timing->delayed After Washing cause_immediate Potential Causes: - Localized High MPTS Conc. - Incorrect pH - Excess Water immediate->cause_immediate cause_delayed Potential Causes: - Incomplete Silanization - Removal of Stabilizers - Drying Forces delayed->cause_delayed solution_immediate Solutions: - Add MPTS dropwise - Adjust pH to 4-5 - Use co-solvent system cause_immediate->solution_immediate solution_delayed Solutions: - Optimize reaction time/conc. - Gentle washing (dialysis) - Avoid complete drying cause_delayed->solution_delayed

Caption: Troubleshooting workflow for nanoparticle aggregation.

G cluster_pathway MPTS Hydrolysis and Condensation Pathways cluster_desired Desired Pathway cluster_undesired Undesired Pathway MPTS MPTS (R-Si(OCH3)3) Hydrolysis Hydrolysis (+ H2O, pH 4-5) MPTS->Hydrolysis Silanol Activated Silanol (R-Si(OH)3) Hydrolysis->Silanol Desired_Condensation Condensation on Nanoparticle Surface Silanol->Desired_Condensation Self_Condensation Self-Condensation (Incorrect pH/High Conc.) Silanol->Self_Condensation Stable_NP Stable, Functionalized Nanoparticle Desired_Condensation->Stable_NP Polysiloxane Polysiloxane Formation & Inter-particle Bridging Self_Condensation->Polysiloxane Aggregation Aggregation Polysiloxane->Aggregation

References

Technical Support Center: Optimizing 3-(Methacryloyloxy)propyltris(trimethylsiloxy)silane (SIT) for Monolayer Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are utilizing 3-(Methacryloyloxy)propyltris(trimethylsiloxy)silane (SIT) for the formation of self-assembled monolayers (SAMs). This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to address common challenges and optimize your experimental outcomes.

Troubleshooting Guide

This section addresses specific issues that may arise during the formation of SIT monolayers, offering potential causes and recommended solutions.

ProblemPotential Cause(s)Recommended Solution(s)
Incomplete Monolayer Formation (Low Surface Coverage) - Low SIT Concentration: The concentration of SIT in the deposition solution is insufficient for complete surface coverage. - Insufficient Reaction Time: The substrate was not immersed in the SIT solution for a sufficient duration. - Inactive Substrate Surface: The substrate surface lacks a sufficient density of hydroxyl (-OH) groups for the silanization reaction to occur effectively.- Increase SIT Concentration: Incrementally increase the SIT concentration in the deposition solution. A typical starting range for silanes is 0.1% to 5% (v/v). - Extend Deposition Time: Increase the immersion time of the substrate in the SIT solution. Optimization may be required, as excessively long deposition times can lead to multilayer formation. - Proper Substrate Cleaning and Activation: Ensure the substrate is thoroughly cleaned and activated to generate hydroxyl groups. For glass or silicon substrates, treatment with a piranha solution (a 3:1 mixture of sulfuric acid and 30% hydrogen peroxide) is a common and effective method. Caution: Piranha solution is extremely corrosive and must be handled with extreme care in a fume hood with appropriate personal protective equipment.
Hazy, Cloudy, or Patchy Monolayer - High SIT Concentration: An excessively high concentration of SIT can lead to the formation of aggregates and multilayers instead of a uniform monolayer. - Presence of Water in Solvent: SIT can prematurely hydrolyze and polymerize in the bulk solution if there is excess moisture in the solvent, leading to the deposition of polysiloxane aggregates. - Contaminated Substrate: Particulates or organic residues on the substrate can act as nucleation sites for silane aggregation.- Reduce SIT Concentration: Start with a lower concentration (e.g., 1% v/v) and gradually increase if necessary. - Use Anhydrous Solvents: Employ high-purity, anhydrous solvents for the deposition solution and perform the experiment in a low-humidity environment (e.g., a glove box). - Rigorous Substrate Cleaning: Implement a thorough substrate cleaning protocol to remove all contaminants before deposition.
Poor Adhesion of the Monolayer - Inadequate Curing: The post-deposition curing step may be insufficient in temperature or duration to form stable covalent bonds between the SIT molecules and the substrate. - Improper Solvent Choice: The solvent may not be suitable for the specific substrate and SIT, leading to poor deposition.- Optimize Curing Process: After deposition, cure the coated substrate in an oven. A typical starting point is 110-120°C for 1-2 hours.[1] This step is crucial for forming robust siloxane (Si-O-Si) bonds. - Solvent Screening: Experiment with different anhydrous solvents such as toluene, ethanol, or isopropanol to find the optimal one for your specific application.
Inconsistent Surface Properties (e.g., variable contact angles) - Non-uniform Deposition: The deposition process may not be uniform across the entire substrate surface. - Inconsistent Rinsing: Improper rinsing after deposition can leave behind excess, unreacted SIT.- Ensure Complete Immersion and Agitation: Make sure the substrate is fully submerged in the SIT solution and consider gentle agitation during deposition to promote uniform coverage. - Thorough and Gentle Rinsing: After deposition, rinse the substrate thoroughly with the same anhydrous solvent used for the solution to remove any physisorbed silane. Follow with a final rinse with a high-purity solvent like ethanol or isopropanol and dry with a stream of inert gas (e.g., nitrogen or argon).

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of SIT for forming a monolayer?

A1: The optimal concentration of SIT can vary depending on the substrate, solvent, and deposition conditions. A general starting range for silane solutions is 0.1% to 5% (v/v) in an anhydrous solvent.[1][2] It is recommended to start with a lower concentration (e.g., 1%) to promote the formation of a uniform monolayer and avoid aggregation. Empirical optimization is necessary for each specific application.

Q2: Which solvent should I use for the SIT solution?

A2: Anhydrous solvents are crucial to prevent premature hydrolysis and polymerization of the SIT. Common choices include toluene, ethanol, isopropanol, and acetone.[3] The selection of the solvent can influence the quality of the resulting monolayer, so it may be necessary to test a few options.

Q3: What is the importance of the curing step after deposition?

A3: The curing step, typically performed by heating the substrate after SIT deposition, is essential for the formation of stable and durable covalent siloxane bonds (Si-O-Si) between the SIT molecules and the substrate surface, as well as for cross-linking within the monolayer.[1] This process significantly improves the adhesion and stability of the film.

Q4: How can I confirm the successful formation of a SIT monolayer?

A4: Several surface characterization techniques can be used to verify the presence and quality of the SIT monolayer. These include:

  • Contact Angle Goniometry: A significant increase in the water contact angle compared to the clean substrate indicates the formation of a hydrophobic monolayer.

  • X-ray Photoelectron Spectroscopy (XPS): Can confirm the elemental composition of the surface, showing the presence of silicon, carbon, and oxygen from the SIT molecule.

  • Atomic Force Microscopy (AFM): Provides information on the surface topography and roughness, allowing for the visualization of a uniform monolayer.

  • Ellipsometry: Can be used to measure the thickness of the deposited film, which should correspond to the length of the SIT molecule for a monolayer.

Q5: My SIT solution appears cloudy. Can I still use it?

A5: A cloudy or hazy appearance in the SIT solution is an indication of premature hydrolysis and polymerization of the silane, forming insoluble polysiloxane aggregates. It is strongly recommended to use a freshly prepared solution for each experiment to ensure the deposition of a high-quality monolayer.

Experimental Protocols

Protocol 1: Substrate Cleaning and Activation (Glass or Silicon Substrates)
  • Initial Cleaning: Sonicate the substrates in a solution of laboratory detergent for 15 minutes, followed by thorough rinsing with deionized (DI) water.

  • Solvent Degreasing: Sonicate the substrates in acetone for 15 minutes, followed by sonication in isopropanol for another 15 minutes to remove organic residues.

  • Drying: Dry the substrates with a stream of high-purity nitrogen or argon gas.

  • Surface Activation (Piranha Etch):

    • Caution: Piranha solution is extremely corrosive and reactive. This step must be performed in a designated fume hood with appropriate personal protective equipment (lab coat, safety goggles, and acid-resistant gloves).

    • Prepare the piranha solution by slowly adding one part of 30% hydrogen peroxide (H₂O₂) to three parts of concentrated sulfuric acid (H₂SO₄). Always add the peroxide to the acid.

    • Immerse the cleaned and dried substrates in the piranha solution for 30-60 minutes.

    • Carefully remove the substrates and rinse them extensively with DI water.

  • Final Drying: Dry the activated substrates under a stream of nitrogen or argon and use them immediately for silanization.

Protocol 2: SIT Monolayer Deposition
  • Solution Preparation: In a clean, dry glass container and under an inert atmosphere (e.g., in a glove box), prepare a 1% (v/v) solution of this compound in an anhydrous solvent (e.g., toluene). Prepare this solution immediately before use.

  • Substrate Immersion: Immerse the freshly cleaned and activated substrates into the SIT solution. Ensure the entire surface is in contact with the solution.

  • Deposition: Allow the deposition to proceed for 2-4 hours at room temperature. Gentle agitation can be applied to ensure uniformity.

  • Rinsing: Remove the substrates from the solution and rinse them thoroughly with the same anhydrous solvent used for the deposition. Follow this with a rinse in fresh anhydrous isopropanol.

  • Drying: Dry the substrates with a stream of high-purity nitrogen or argon gas.

  • Curing: Place the coated substrates in an oven and cure at 110-120°C for 1-2 hours to promote covalent bond formation and stabilize the monolayer.[1]

  • Final Rinse and Storage: After cooling to room temperature, sonicate the substrates briefly in isopropanol to remove any loosely bound molecules. Dry again with nitrogen or argon. Store the functionalized substrates in a clean, dry, and inert environment.

Visualizations

experimental_workflow cluster_prep Substrate Preparation cluster_deposition SIT Deposition cluster_post_deposition Post-Deposition Treatment cleaning Initial Cleaning (Detergent, DI Water) degreasing Solvent Degreasing (Acetone, Isopropanol) cleaning->degreasing drying1 Drying (N2/Ar Stream) degreasing->drying1 activation Surface Activation (Piranha Etch) drying1->activation drying2 Final Drying (N2/Ar Stream) activation->drying2 solution_prep Prepare 1% SIT Solution (Anhydrous Solvent) drying2->solution_prep immersion Substrate Immersion solution_prep->immersion deposition Deposition (2-4h, RT) immersion->deposition rinsing Rinsing (Anhydrous Solvent) deposition->rinsing drying3 Drying (N2/Ar Stream) rinsing->drying3 curing Curing (110-120°C, 1-2h) drying3->curing final_rinse Final Rinse & Dry curing->final_rinse characterization Monolayer Characterization (Contact Angle, XPS, AFM) final_rinse->characterization

Caption: Experimental workflow for SIT monolayer formation.

signaling_pathway cluster_substrate Substrate Surface cluster_silane SIT Molecule cluster_reaction Silanization Reaction cluster_monolayer Resulting Monolayer substrate Substrate (e.g., Glass, Silicon) with Surface Hydroxyl Groups (-OH) condensation Condensation with Surface -OH Groups substrate->condensation sit_molecule 3-(Methacryloyloxy)propyltris (trimethylsiloxy)silane (SIT) hydrolysis Hydrolysis of Siloxy Groups (in presence of trace water) sit_molecule->hydrolysis hydrolysis->condensation monolayer Covalently Bound SIT Monolayer with Exposed Methacrylate Groups condensation->monolayer

Caption: Logical relationship of SIT monolayer formation.

References

Troubleshooting poor adhesion with 3-(Methacryloyloxy)propyltris(trimethylsiloxy)silane coatings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(Methacryloyloxy)propyltris(trimethylsiloxy)silane (TRIS) coatings.

Troubleshooting Poor Adhesion

Poor adhesion of TRIS coatings can manifest as delamination, cracking, or a non-uniform surface finish. The following guide provides a systematic approach to identifying and resolving common adhesion issues.

Visual Troubleshooting Guide

cluster_start cluster_problem cluster_causes Potential Causes cluster_solutions Solutions Start Start: Poor Adhesion Observed Problem Problem Identification Start->Problem Substrate Inadequate Substrate Preparation Problem->Substrate Contamination, Low surface energy Solution Improper Silane Solution Preparation Problem->Solution Incorrect concentration, Incomplete hydrolysis Application Incorrect Application Technique Problem->Application Uneven coating, Excessive thickness Curing Suboptimal Curing Problem->Curing Incomplete condensation, Stress cracks Clean Verify Cleaning Protocol (Solvent wash, Plasma/Corona) Substrate->Clean Hydrolysis Check Hydrolysis Step (pH, Time, Freshness) Solution->Hydrolysis Thickness Control Coating Thickness (Concentration, Method) Application->Thickness Parameters Optimize Curing (Temperature, Time) Curing->Parameters

Troubleshooting workflow for poor adhesion.

Frequently Asked Questions (FAQs)

Why is my silane coating not adhering to the substrate?

Poor adhesion is often a result of inadequate surface preparation, improper silane solution preparation, incorrect application, or suboptimal curing.[1] Contaminants on the substrate can prevent the silane from bonding, while an improperly prepared silane solution may not have enough active silanol groups to react with the surface.[2]

How do I properly prepare my substrate for coating?

Thorough cleaning is crucial to expose hydroxyl (-OH) groups on the substrate for the silane to bond with. The exact protocol depends on the substrate material.

  • Glass: Clean with a strong soap and rinse thoroughly with deionized water, followed by oven drying.[3] For more rigorous cleaning, use a piranha solution (a mixture of sulfuric acid and hydrogen peroxide) or oxygen plasma treatment.[4]

  • Metals (e.g., Aluminum, Steel, Titanium): Degrease the surface with solvents like acetone or isopropanol, followed by an acid or alkaline etch to remove the oxide layer and create a fresh, reactive surface.[5][6]

  • Polymers: Surface energy may need to be increased through methods like corona discharge, plasma treatment, or flame treatment.[7]

My silane solution appears cloudy. Can I still use it?

A cloudy or hazy appearance indicates that the silane has prematurely self-condensed and polymerized in the solution.[8] This solution should be discarded as it will not form a uniform, adherent film on the substrate. Always use freshly prepared solutions for best results.

What is the optimal concentration for the silane solution?

The ideal concentration typically ranges from 0.5% to 5% by weight in a solvent.[5][9] A solution that is too dilute may not provide sufficient surface coverage, while a solution that is too concentrated can lead to the formation of a thick, weak, and poorly adhered layer.[1]

How does pH affect the silane solution and adhesion?

For alkoxysilanes, which are precursors to the active silanol form of TRIS, hydrolysis is a critical first step. This hydrolysis is often catalyzed by adjusting the pH of the solution. An acidic pH, typically between 3.5 and 5.5, accelerates the hydrolysis of the silane's alkoxy groups to form reactive silanol groups.[10][11]

What are the recommended curing conditions for TRIS coatings?

Curing involves the condensation reaction between the silanol groups of the silane and the hydroxyl groups on the substrate, as well as cross-linking between adjacent silane molecules. A typical curing process involves drying at room temperature to allow solvent evaporation, followed by heating in an oven.[9] Optimal adhesion is often achieved with a post-application bake.

Data Summary Tables

Table 1: Recommended Parameters for TRIS Solution Preparation
ParameterRecommended RangeNotes
Concentration 0.5 - 5.0 wt%Higher concentrations risk forming a weak, thick layer.[1]
Solvent Ethanol, IsopropanolA common mixture is 95% ethanol and 5% water.[12]
pH (for hydrolysis) 3.5 - 5.5Use acetic acid to adjust. Promotes hydrolysis to active silanols.[10]
Hydrolysis Time 5 - 60 minutesAllow time for the formation of silanol groups before application.[12]
Solution Age Use within 8-24 hoursDiscard if the solution becomes cloudy.[8]
Table 2: Curing Parameters for TRIS Coatings
SubstrateTemperatureTimeNotes
Glass 110 - 120 °C5 - 10 minutesEnsures complete condensation and removal of water.[5]
Metals 110 - 120 °C30 - 60 minutesPromotes strong covalent bond formation with the metal oxide layer.[6]
Polymers (temperature sensitive) 80 - 90 °C15 - 20 minutesUse lower temperatures for longer durations to avoid substrate damage.[8]

Experimental Protocols

Protocol 1: Surface Preparation of Glass Substrates
  • Clean glass slides by immersing and sonicating in a detergent solution for 15 minutes.

  • Rinse thoroughly with deionized water.

  • Immerse in a solution of 95% ethanol for 10 minutes.

  • Dry the slides in an oven at 110-120°C for at least 1 hour to remove adsorbed water.[8]

  • For enhanced activation, treat with oxygen plasma for 5 minutes prior to silanization.

Protocol 2: Preparation of TRIS Working Solution (from an alkoxysilane precursor)
  • Prepare a 95:5 (v/v) mixture of ethanol and deionized water.

  • Adjust the pH of the mixture to 4.5-5.5 using dilute acetic acid.

  • Slowly add the this compound precursor to the solvent mixture with stirring to achieve a final concentration of 2 wt%.

  • Continue to stir the solution for at least 30 minutes to allow for hydrolysis to occur.[12]

  • Use the solution within 8-24 hours of preparation.[8]

Protocol 3: Application of TRIS Coating
  • Immerse the cleaned and dried substrates in the freshly prepared TRIS solution for 1-2 minutes with gentle agitation.[12]

  • Withdraw the substrates from the solution and rinse briefly with fresh ethanol to remove excess silane.

  • Allow the solvent to evaporate at room temperature for 10-15 minutes.

  • Cure the coated substrates in an oven according to the parameters in Table 2.

Protocol 4: Adhesion Testing using ASTM D3359 (Cross-Cut Test)
  • On a coated and cured substrate, make a series of six parallel cuts through the coating to the substrate using a sharp blade and a cutting guide. The spacing should be 2 mm for coatings between 50 µm and 125 µm thick.

  • Make a second series of six parallel cuts at a 90-degree angle to the first set to create a lattice pattern.

  • Brush the area lightly to remove any detached flakes of coating.

  • Apply a pressure-sensitive adhesive tape over the lattice and smooth it down firmly.

  • After 60-90 seconds, remove the tape by pulling it back on itself at a 180-degree angle.[9]

  • Examine the grid area and classify the adhesion according to the ASTM D3359 scale (5B = no peeling, 0B = severe peeling).[2]

Visualizations

Chemical Bonding Mechanism

The adhesion of TRIS coatings relies on a two-step chemical process: hydrolysis and condensation.

cluster_hydrolysis Step 1: Hydrolysis cluster_condensation Step 2: Condensation Silane Alkoxysilane Precursor (in solution) Silanol Active Silanol (-Si-OH) Silane->Silanol + 3 H₂O (acid catalyst) Water Water (H₂O) Silanol2 Active Silanol (-Si-OH) Substrate Substrate Surface with -OH groups CovalentBond Stable Covalent Bond (Si-O-Substrate) Crosslink Cross-linked Siloxane Network (Si-O-Si) Silanol2->CovalentBond + Substrate-OH (-H₂O) Silanol2->Crosslink + another Silanol (-H₂O)

Hydrolysis and condensation of the silane.

References

Effect of pH on the stability and reactivity of 3-(Methacryloyloxy)propyltris(trimethylsiloxy)silane solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and reactivity of 3-(Methacryloyloxy)propyltris(trimethylsiloxy)silane solutions, with a focus on the critical role of pH.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which pH affects the stability of this compound solutions?

A1: The stability of this compound in aqueous solutions is primarily governed by two pH-dependent reactions: hydrolysis and condensation. The trimethylsiloxy groups (Si-O-Si(CH₃)₃) are susceptible to hydrolysis in the presence of water, leading to the formation of reactive silanol groups (Si-OH). These silanol groups can then undergo condensation to form siloxane bridges (Si-O-Si), resulting in oligomerization and eventually gelation of the solution. The rates of both hydrolysis and condensation are significantly influenced by the pH of the solution.[1][2]

Q2: How does the rate of hydrolysis of this compound change with pH?

A2: The hydrolysis of alkoxysilanes, a class of compounds to which this compound belongs, is catalyzed by both acids and bases.[2] Therefore, the rate of hydrolysis is fastest in acidic (low pH) and alkaline (high pH) conditions and slowest at a near-neutral pH. For many organofunctional silanes, the minimum hydrolysis rate is observed around a pH of 7.[1]

Q3: What is the effect of the tris(trimethylsiloxy) group on the reactivity of the silane compared to more common trialkoxy silanes?

A3: The tris(trimethylsiloxy) group is significantly bulkier than common alkoxy groups like methoxy or ethoxy. This steric hindrance around the central silicon atom is expected to slow down the rate of hydrolysis.[3] The bulky nature of the leaving group makes it more difficult for water molecules to attack the silicon center, which is a key step in the hydrolysis reaction.

Q4: At what pH is the condensation of silanols minimized to improve solution stability?

A4: For methacryloxy-functional silanes, a pH of approximately 4 is often considered optimal for minimizing the rate of silanol condensation, thereby enhancing the storage stability of the hydrolyzed solution.[4] While hydrolysis is accelerated at this acidic pH, the subsequent condensation reaction, which leads to instability, is at a minimum.

Q5: Can I pre-hydrolyze this compound for my application?

A5: Yes, pre-hydrolysis of the silane is a common practice to generate the reactive silanol groups necessary for surface modification or cross-linking reactions. This is typically done by adding the silane to an aqueous solution with a controlled pH. For non-amino silanes, a solution of 95% ethanol and 5% water adjusted to a pH of 4.5-5.5 with an acid like acetic acid is often recommended.[5] It is crucial to use the hydrolyzed solution within a reasonable timeframe, as condensation will occur over time, reducing its effectiveness.[1]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Cloudy or hazy silane solution Premature Condensation: The pH of the solution may be too high or too low, leading to rapid hydrolysis and subsequent condensation of silanol groups into insoluble polysiloxanes.Adjust the pH of your aqueous solution to the optimal range for stability, which is typically mildly acidic (pH 4-5) for methacryloxy silanes to minimize condensation.[4] Prepare fresh solutions before use and avoid long-term storage of hydrolyzed silane solutions.
High Silane Concentration: Using a high concentration of the silane can increase the likelihood of intermolecular condensation.Start with a lower silane concentration (e.g., 1-2% v/v) and optimize as needed for your specific application.
Inconsistent or poor surface modification Incomplete Hydrolysis: The silane may not be fully hydrolyzed, resulting in insufficient reactive silanol groups to bond with the substrate. This can be due to a neutral pH, insufficient water, or short reaction time.Ensure the pH of your solution is acidic (e.g., pH 4-5) to catalyze hydrolysis. Allow sufficient time for hydrolysis to occur (this can range from minutes to hours depending on the specific conditions).[5]
Inactive Silane: The silane may have already hydrolyzed and condensed in the stock bottle due to moisture contamination.Store the neat silane in a tightly sealed container in a cool, dark, and dry place.[6] Consider using a syringe to extract the required amount to minimize exposure to atmospheric moisture.[7]
Gelation of the silane solution Advanced Condensation: This is an advanced stage of the condensation process, where the formed oligomers cross-link into a three-dimensional network. This is accelerated at non-optimal pH and higher temperatures.Prepare solutions at a lower temperature to slow down the condensation rate. Use the hydrolyzed silane solution as quickly as possible after preparation. Ensure the pH is maintained in the optimal stability range.
Poor adhesion of subsequent polymer layers Incorrect Silane Orientation: A thick, poorly formed silane layer can result in the methacryloyloxy groups being improperly oriented and unavailable for reaction.Aim for a monolayer or a very thin layer of the silane by using a lower concentration and optimizing the deposition time.
Premature Polymerization of Methacrylate Group: The methacrylate group can polymerize if exposed to light or heat after deposition.After silanization and curing, store the treated substrates in a dark and cool environment.

Quantitative Data

SilaneFunctional Group (R)Alkoxy GroupHydrolysis Rate Constant (k) at pH 4 (h⁻¹)
Methyltriethoxysilane (MTES)MethylEthoxy~0.23 M⁻¹min⁻¹
Vinyltriethoxysilane (VTES)VinylEthoxy13.7
3-Methacryloxypropyltrimethoxysilane (MPTMS)MethacryloxypropylMethoxy1.6
Phenyltriethoxysilane (PTES)PhenylEthoxySlower than alkyltriethoxysilanes

Note: The rates are highly dependent on specific reaction conditions (e.g., temperature, solvent). This data is for comparative purposes under acidic catalysis. The bulky tris(trimethylsiloxy) group in this compound is expected to result in a slower hydrolysis rate compared to the methoxy and ethoxy analogs due to steric hindrance.[3]

Experimental Protocols

Protocol 1: Monitoring Hydrolysis via ¹H NMR Spectroscopy

Objective: To qualitatively monitor the hydrolysis of the trimethylsiloxy groups.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a deuterated solvent (e.g., acetone-d₆).

    • Prepare aqueous buffer solutions at the desired pH values (e.g., 4, 7, and 10) using D₂O.

    • In an NMR tube, mix the silane stock solution with the D₂O buffer at a known ratio. The final concentration of the silane should be in the range of 1-5% (v/v).

  • NMR Data Acquisition:

    • Acquire ¹H NMR spectra at regular time intervals (e.g., every 15 minutes for the first hour, then hourly).

    • Monitor the disappearance of the proton signal corresponding to the trimethylsilyl groups (-OSi(CH₃)₃) and the appearance of a new signal corresponding to the byproduct, trimethylsilanol (HO-Si(CH₃)₃).

  • Data Analysis:

    • Integrate the peaks corresponding to the unhydrolyzed silane and the trimethylsilanol byproduct.

    • Plot the relative integral values as a function of time to observe the rate of hydrolysis at different pH values.

Protocol 2: Monitoring Hydrolysis and Condensation via FTIR-ATR Spectroscopy

Objective: To qualitatively observe the hydrolysis of the silane and the subsequent condensation of silanols.

Methodology:

  • Sample Preparation:

    • Prepare a solution of this compound in a suitable solvent (e.g., ethanol/water mixture).

    • Adjust the pH of the solution to the desired value using a suitable acid or base (e.g., acetic acid or ammonium hydroxide).

  • FTIR-ATR Data Acquisition:

    • Use an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

    • Acquire a background spectrum of the solvent.

    • Introduce the silane solution to the ATR crystal and record spectra at regular time intervals.

  • Data Analysis:

    • Monitor the disappearance of the characteristic Si-O-Si stretching band of the trimethylsiloxy group.

    • Observe the appearance of a broad band in the 3200-3700 cm⁻¹ region, corresponding to the O-H stretching of the newly formed silanol groups (Si-OH).

    • Monitor the changes in the 1000-1100 cm⁻¹ region for the formation of new Si-O-Si bands, which indicates the condensation of silanols.[8]

Visualizations

Hydrolysis_Condensation cluster_hydrolysis Hydrolysis (pH Dependent) cluster_condensation Condensation (pH Dependent) Silane This compound Silanol Hydrolyzed Silane (Silanol) Silane->Silanol + 3 H₂O - 3 (CH₃)₃SiOH Silanol_1 Hydrolyzed Silane (Silanol) Oligomer Siloxane Oligomer/Polymer Silanol_1->Oligomer - H₂O Silanol_2 Hydrolyzed Silane (Silanol) Silanol_2->Oligomer

Caption: General reaction pathway for the hydrolysis and condensation of this compound.

Experimental_Workflow cluster_prep Solution Preparation Prep_Silane Prepare Silane Solution (e.g., in Ethanol) Mix Mix Silane and Aqueous Solutions Prep_Silane->Mix Prep_Aqueous Prepare Aqueous Buffer (Desired pH) Prep_Aqueous->Mix Monitor Monitor Reaction Over Time (NMR or FTIR) Mix->Monitor Analyze Analyze Spectral Data (Peak Integration, etc.) Monitor->Analyze Kinetics Determine Relative Rates of Hydrolysis/Condensation Analyze->Kinetics

Caption: A typical experimental workflow for monitoring the stability of silane solutions.

References

How to improve the grafting density of 3-(Methacryloyloxy)propyltris(trimethylsiloxy)silane on substrates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the grafting density of 3-(Methacryloyloxy)propyltris(trimethylsiloxy)silane (TRIS-silane) on various substrates. This resource is tailored for researchers, scientists, and drug development professionals to provide clear, actionable guidance for your surface modification experiments. Here, you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to enhance your experimental outcomes.

Troubleshooting Guide

This guide addresses common issues encountered during the grafting of TRIS-silane, providing potential causes and solutions in a direct question-and-answer format.

Q1: After the grafting procedure, my substrate surface is hazy and shows a non-uniform coating. What went wrong?

A1: A hazy or uneven coating is typically due to uncontrolled polymerization of the silane in the bulk solution or on the substrate surface. The primary cause is often excess water in the reaction environment, which leads to the formation of polysiloxane aggregates instead of a uniform monolayer.

Troubleshooting Steps:

  • Control Moisture: Ensure all glassware is oven-dried and cooled under a desiccator or inert gas. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Optimize Silane Concentration: High concentrations of TRIS-silane can promote self-polymerization. Start with a lower concentration (e.g., 1-2% v/v) and incrementally adjust as needed.

  • Rinsing Procedure: After grafting, rinse the substrate thoroughly with the anhydrous solvent used for the reaction to remove any non-covalently bonded silane molecules. Sonication in the rinse solvent can also be effective.

Q2: The grafting density is consistently low, as confirmed by surface analysis (e.g., low contact angle, weak XPS signal). How can I improve it?

A2: Low grafting density can result from several factors, including inadequate surface preparation, suboptimal reaction conditions, or degraded silane.

Troubleshooting Steps:

  • Substrate Pre-treatment: The substrate must have a high density of surface hydroxyl (-OH) groups for the silane to react. Ensure a thorough cleaning and activation procedure. For silica-based substrates (glass, silicon wafers), treatment with a piranha solution (a mixture of sulfuric acid and hydrogen peroxide) or oxygen plasma is highly effective.

  • Reaction Time and Temperature: The kinetics of silane grafting are influenced by time and temperature. Increasing the reaction time or temperature can enhance grafting density. However, excessive temperature can also promote bulk polymerization, so optimization is key.

  • Solvent Choice: The polarity of the solvent can influence the reaction. Anhydrous toluene is a commonly used solvent for silanization. The presence of a minuscule, controlled amount of water can be necessary to initiate hydrolysis of the silane's reactive groups, but this should be carefully controlled.

Q3: The grafted TRIS-silane layer shows poor stability and delaminates over time or after washing.

A3: Poor adhesion and stability are often due to insufficient covalent bonding between the silane and the substrate, or a weak, polymerized multilayer instead of a robust monolayer.

Troubleshooting Steps:

  • Curing Step: After the initial grafting, a curing or baking step is crucial. Heating the substrate (e.g., at 110-120°C) helps to drive off residual solvent and water, promoting the formation of stable siloxane (Si-O-Si) bonds between adjacent silane molecules and with the substrate.

  • Proper Rinsing: Ensure that any physisorbed (non-covalently bonded) silane is removed by thorough rinsing immediately after the grafting step and before curing.

  • Substrate Cleanliness: Any contaminants on the substrate surface can act as a weak boundary layer, preventing strong covalent attachment. Revisit your substrate cleaning protocol to ensure it is rigorous.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of TRIS-silane for achieving a high-density monolayer?

A1: The optimal concentration can vary depending on the substrate, solvent, and other reaction conditions. A good starting point for solution-phase deposition is typically a 1-2% (v/v) solution of TRIS-silane in an anhydrous solvent like toluene. It is recommended to perform a concentration series to determine the ideal concentration for your specific application.

Q2: Should I use anhydrous or hydrous conditions for TRIS-silane grafting?

A2: While the reaction requires water for the hydrolysis of the silane's reactive groups to form silanols, this process must be carefully controlled. For creating a uniform monolayer, it is generally recommended to use anhydrous solvents and perform the reaction in a moisture-controlled environment (e.g., a glove box or under an inert gas). A trace amount of surface-adsorbed water on the hydroxylated substrate is often sufficient to initiate the reaction. Excess water in the solution will lead to premature silane polymerization and aggregation.

Q3: What is the difference between solution-phase and vapor-phase deposition for TRIS-silane?

A3:

  • Solution-phase deposition involves immersing the substrate in a solution of TRIS-silane. It is a simpler and more accessible method. However, it can be more susceptible to issues with solvent purity and water content, which can lead to aggregate formation.

  • Vapor-phase deposition involves exposing the substrate to TRIS-silane vapor in a vacuum chamber. This method offers better control over the reaction environment, minimizing the risk of contamination and uncontrolled polymerization, and can often result in more uniform and reproducible monolayers.

Q4: How can I confirm the successful grafting of TRIS-silane and assess the grafting density?

A4: Several surface analysis techniques can be used:

  • Contact Angle Goniometry: A successful grafting of the hydrophobic TRIS-silane will result in a significant increase in the water contact angle on a hydrophilic substrate.

  • X-ray Photoelectron Spectroscopy (XPS): XPS can detect the presence of silicon (Si), carbon (C), and oxygen (O) from the TRIS-silane on the substrate surface and can be used for quantitative analysis of the surface coverage.

  • Atomic Force Microscopy (AFM): AFM provides topographical information about the surface, allowing for the visualization of the monolayer's uniformity and the detection of any aggregates.

  • Ellipsometry: This technique can measure the thickness of the grafted silane layer, which can be correlated with the grafting density.

Data Presentation

While specific quantitative data for the effect of various parameters on the grafting density of this compound is not extensively available in the literature, the following table summarizes the general trends observed for silanization processes. These trends are expected to be applicable to TRIS-silane and can serve as a guide for optimization.

ParameterEffect on Grafting DensityNotes
Substrate Hydroxylation IncreasesA higher density of surface -OH groups provides more binding sites for the silane.
Silane Concentration Increases up to a point, then decreasesLow concentrations may result in incomplete coverage. High concentrations can lead to bulk polymerization and the formation of unstable multilayers.
Reaction Time IncreasesLonger reaction times generally lead to higher surface coverage, up to the point of saturation.
Reaction Temperature IncreasesHigher temperatures can accelerate the reaction rate but may also promote undesirable side reactions if too high.
Solvent Polarity InfluentialNon-polar aprotic solvents like toluene are commonly used. The choice of solvent can affect silane solubility and reactivity.
Water Content CriticalA trace amount is necessary for hydrolysis, but excess water leads to aggregation and reduced grafting density of a uniform monolayer.
Post-grafting Curing Improves Stability and DensityA curing step at elevated temperatures promotes the formation of a stable, cross-linked siloxane network.

Experimental Protocols

Protocol 1: Solution-Phase Deposition of TRIS-silane on Silicon/Glass Substrates

1. Substrate Cleaning and Hydroxylation: a. Sonicate the substrates in acetone for 15 minutes, followed by isopropanol for 15 minutes. b. Dry the substrates with a stream of nitrogen. c. Prepare a piranha solution by carefully adding hydrogen peroxide (30%) to sulfuric acid (98%) in a 1:3 volume ratio. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment). d. Immerse the substrates in the piranha solution for 30-60 minutes. e. Thoroughly rinse the substrates with deionized water and dry with a stream of nitrogen. f. Immediately transfer the cleaned substrates to an oven at 120°C for at least 30 minutes to ensure they are completely dry.

2. Silanization Procedure: a. In a glove box or under an inert atmosphere, prepare a 1% (v/v) solution of this compound in anhydrous toluene. b. Allow the oven-dried substrates to cool to room temperature in a desiccator. c. Immerse the cleaned and hydroxylated substrates in the TRIS-silane solution. d. Allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation. e. Remove the substrates from the silane solution and rinse them thoroughly with fresh anhydrous toluene to remove any physisorbed molecules. f. Dry the substrates with a stream of nitrogen.

3. Curing: a. Place the silanized substrates in an oven at 110-120°C for 30-60 minutes to cure the silane layer. b. Allow the substrates to cool to room temperature before use or further characterization.

Protocol 2: Vapor-Phase Deposition of TRIS-silane

1. Substrate Cleaning and Hydroxylation: a. Follow the same procedure as in Protocol 1 (steps 1a-1f).

2. Vapor-Phase Deposition: a. Place the cleaned and dried substrates in a vacuum deposition chamber. b. Place a small container with a few drops of this compound inside the chamber, ensuring it will not spill. c. Evacuate the chamber to a low pressure. d. Heat the chamber and substrates to the desired deposition temperature (e.g., 80-100°C) to facilitate the vaporization of the silane and the surface reaction. e. Allow the deposition to proceed for 1-2 hours. f. After deposition, vent the chamber with an inert gas and allow the substrates to cool.

3. Post-Deposition Treatment: a. Rinse the substrates with anhydrous toluene to remove any loosely bound silane. b. Dry with a stream of nitrogen. c. Perform a curing step as described in Protocol 1 (step 3).

Visualizations

Experimental_Workflow cluster_prep Substrate Preparation cluster_grafting Grafting cluster_post Post-Treatment Cleaning Cleaning (Solvent Sonication) Hydroxylation Hydroxylation (Piranha or Plasma) Cleaning->Hydroxylation Drying Drying (Oven/Nitrogen) Hydroxylation->Drying Solution_Prep Prepare TRIS-silane Solution (Anhydrous) Drying->Solution_Prep Deposition Deposition (Solution or Vapor Phase) Solution_Prep->Deposition Rinsing Rinsing (Anhydrous Solvent) Deposition->Rinsing Curing Curing (110-120°C) Rinsing->Curing Characterization Surface Characterization (XPS, AFM, Contact Angle) Curing->Characterization

Caption: Experimental workflow for improving TRIS-silane grafting density.

Troubleshooting_Guide Start Low Grafting Density Issue Check_Substrate Is Substrate Properly Cleaned & Hydroxylated? Start->Check_Substrate Check_Conditions Are Reaction Conditions Optimal? Check_Substrate->Check_Conditions Yes Solution_Substrate Improve Cleaning Protocol (Piranha/Plasma) Check_Substrate->Solution_Substrate No Check_Silane Is Silane Reagent Fresh and Anhydrous? Check_Conditions->Check_Silane Yes Solution_Conditions Optimize Time, Temp, & Concentration Check_Conditions->Solution_Conditions No Check_Curing Was a Post-Grafting Curing Step Performed? Check_Silane->Check_Curing Yes Solution_Silane Use Fresh Silane Under Inert Atmosphere Check_Silane->Solution_Silane No Solution_Curing Implement Curing Step (110-120°C) Check_Curing->Solution_Curing No Success High Grafting Density Check_Curing->Success Yes Solution_Substrate->Check_Conditions Solution_Conditions->Check_Silane Solution_Silane->Check_Curing Solution_Curing->Success

Shelf life and storage conditions for pre-hydrolyzed 3-(Methacryloyloxy)propyltris(trimethylsiloxy)silane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides detailed information on the shelf life, storage, and use of pre-hydrolyzed 3-(Methacryloyloxy)propyltris(trimethylsiloxy)silane for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the expected shelf life of a pre-hydrolyzed solution of this compound?

A1: Pre-hydrolyzed solutions of this compound are highly unstable due to the reactive nature of the generated silanol (Si-OH) groups. These groups readily undergo self-condensation to form siloxane (Si-O-Si) bonds, leading to oligomerization and precipitation, which reduces the solution's effectiveness. It is strongly recommended to prepare the hydrolyzed solution fresh and use it immediately , ideally within a few hours. For analogous silane compounds in an ethanol solution, activity is reported to be maintained for about one day.[1]

Q2: How should I store the pre-hydrolyzed silane solution if immediate use is not possible?

A2: If temporary storage is absolutely necessary, it should be kept in a tightly sealed container at low temperatures (2-8°C) to slow down the condensation process. However, this will not completely halt the degradation, and the solution's efficacy will decrease over time. Always visually inspect the solution for any cloudiness or precipitation before use, as this indicates that condensation has occurred, rendering the solution less effective.

Q3: What are the signs of degradation in a pre-hydrolyzed silane solution?

A3: The primary sign of degradation is the appearance of turbidity, cloudiness, or visible precipitate in the solution. This is due to the formation of insoluble polysiloxane oligomers through condensation. A fresh, properly hydrolyzed solution should be clear and homogeneous.

Q4: Can I use a pre-hydrolyzed solution that has become cloudy?

A4: It is not recommended. A cloudy solution indicates that a significant portion of the active silanol groups have already condensed, which will lead to incomplete or non-uniform surface modification, poor adhesion, and inconsistent experimental results.

Q5: What is the general mechanism of action for this silane after hydrolysis?

A5: The hydrolysis of this compound replaces the trimethylsiloxy (-OSi(CH₃)₃) groups with hydroxyl (-OH) groups, forming reactive silanols. These silanols can then condense with hydroxyl groups on inorganic substrate surfaces (like glass or metal oxides) to form stable covalent bonds. The methacryloyloxy group remains available to react with organic polymers, thus acting as a coupling agent between the inorganic and organic materials.

Shelf Life and Storage Conditions Summary

The stability of silane solutions is highly dependent on their state of hydrolysis. The following table summarizes the recommended storage conditions and expected shelf life for both the stock (unhydrolyzed) and pre-hydrolyzed forms of this compound.

FormRecommended Storage TemperatureRecommended ContainerExpected Shelf LifeKey Considerations
Stock (Unhydrolyzed) 0-5°C[2]Tightly sealed, moisture-proofSeveral months to years (refer to manufacturer's CoA)Moisture sensitive.[3] Store under inert atmosphere if possible. Avoid heat and light.[2]
Pre-hydrolyzed Solution 2-8°C (if temporary storage is unavoidable)Tightly sealedUse immediately (within hours). Potentially up to 24 hours with reduced activity.[1]Highly unstable. Prone to self-condensation. Do not use if cloudy.

Experimental Protocol: Preparation of Pre-hydrolyzed Silane Solution

This protocol provides a general method for the hydrolysis of this compound for surface modification applications.

Materials:

  • This compound

  • Ethanol (anhydrous)

  • Deionized water

  • Acetic acid (glacial)

  • Clean glass container

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare the Solvent Mixture: In a clean, dry glass container, prepare a 95:5 (v/v) ethanol/water solution. For example, for 100 mL of solvent, mix 95 mL of ethanol with 5 mL of deionized water.

  • Adjust pH: Add a small amount of glacial acetic acid to the solvent mixture to adjust the pH to approximately 4.5-5.5. This acidic condition catalyzes the hydrolysis reaction.

  • Add Silane: While stirring the solvent mixture, slowly add this compound to a final concentration of 1-2% (v/v).

  • Hydrolysis: Continue stirring the solution for at least 30-60 minutes at room temperature. The solution should become clear as the silane hydrolyzes and dissolves.

  • Immediate Use: The freshly prepared pre-hydrolyzed silane solution is now ready for your experimental application (e.g., surface coating, particle functionalization).

Visualizations

Below are diagrams illustrating key processes and workflows related to the use of pre-hydrolyzed this compound.

G cluster_hydrolysis Step 1: Hydrolysis cluster_condensation Step 2: Condensation cluster_bonding Step 3: Surface Bonding Silane Silane R-Si(OSi(CH₃)₃)₃ Silanol Silanol R-Si(OH)₃ Silane->Silanol + 3 H₂O Water Water (H₂O) (Acid/Base Catalyst) Silanol1 Silanol Oligomer Siloxane Oligomer (Si-O-Si) Silanol1->Oligomer Silanol2 Silanol Silanol2->Oligomer Silanol3 Silanol CovalentBond Covalent Bond (Substrate-O-Si) Silanol3->CovalentBond Substrate Substrate with -OH groups Substrate->CovalentBond TroubleshootingWorkflow start Start: Poor Silanization Results check_solution Is the pre-hydrolyzed solution clear? start->check_solution prepare_fresh Discard old solution. Prepare fresh solution immediately before use. check_solution->prepare_fresh No check_hydrolysis Was the hydrolysis protocol followed correctly? (pH, time, concentration) check_solution->check_hydrolysis Yes prepare_fresh->start adjust_protocol Adjust hydrolysis parameters: - Check pH (4.5-5.5) - Increase hydrolysis time - Use fresh reagents check_hydrolysis->adjust_protocol No check_surface Is the substrate clean and properly prepared? check_hydrolysis->check_surface Yes adjust_protocol->start clean_surface Thoroughly clean substrate to ensure sufficient -OH groups are available. check_surface->clean_surface No check_curing Was a post-application curing step performed? check_surface->check_curing Yes clean_surface->start apply_curing Apply a curing step (e.g., heat) to promote covalent bond formation. check_curing->apply_curing No success Successful Silanization check_curing->success Yes apply_curing->success

References

Technical Support Center: Surface Modification with 3-(Methacryloyloxy)propyltris(trimethylsiloxy)silane (TRIS)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(Methacryloyloxy)propyltris(trimethylsiloxy)silane (TRIS) for surface modification. The focus is on achieving a uniform monolayer and minimizing the formation of undesirable multilayers.

Troubleshooting Guide

This guide addresses common issues encountered during the surface modification process with TRIS.

Question: After silanization, my surface shows signs of multilayer formation, such as a hazy appearance or aggregated particles when viewed under a microscope. What are the likely causes and how can I fix this?

Answer: Multilayer formation is a common issue in silanization and can be attributed to several factors, particularly the presence of excess water and an overly high silane concentration. The bulky tris(trimethylsiloxy) headgroup of TRIS can also contribute to disordered layers if not properly controlled.

Key Causes and Solutions:

  • Excess Water: Water is necessary for the hydrolysis of the silane's trimethylsiloxy groups to form reactive silanols. However, excess water in the bulk solution will lead to premature hydrolysis and self-condensation of TRIS molecules, forming oligomers and polysiloxane networks in the solution. These aggregates can then deposit on the surface, leading to a thick, non-uniform coating.

    • Solution: Use anhydrous solvents (e.g., toluene, hexane) for the silanization solution and conduct the reaction in a controlled, low-humidity environment, such as a glove box or a desiccator.[1] Ensure the substrate is thoroughly dried before immersion in the silane solution.[1]

  • High Silane Concentration: A high concentration of TRIS in the solution increases the likelihood of intermolecular reactions (self-condensation) in the solution and on the surface, which promotes multilayer formation.[2]

    • Solution: Optimize the TRIS concentration. Start with a low concentration (e.g., 0.1-1% v/v) and incrementally increase it. Characterize the surface at each concentration to find the optimal balance between complete surface coverage and monolayer formation.

  • Reaction Time: Excessively long reaction times can lead to the continued deposition of silane molecules on top of the initially formed layer, especially if there is any residual water present.

    • Solution: Empirically determine the optimal deposition time. For many silanes, a complete monolayer can be formed within a few hours. Monitor the surface properties (e.g., contact angle) over time to identify when a stable monolayer is achieved.

Question: The contact angle of my TRIS-modified surface is lower than expected, suggesting incomplete or poor-quality monolayer formation. What could be the problem?

Answer: A lower-than-expected contact angle indicates a less hydrophobic surface, which could be due to incomplete surface coverage, a disordered monolayer, or the presence of hydrophilic contaminants.

Key Causes and Solutions:

  • Inadequate Substrate Cleaning: The substrate must be scrupulously clean to ensure a high density of surface hydroxyl (-OH) groups, which are the reactive sites for silanization. Organic or particulate contamination will mask these sites, leading to a patchy monolayer.

    • Solution: Implement a rigorous cleaning protocol appropriate for your substrate. For glass or silicon substrates, common methods include piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) or UV-Ozone treatment.

  • Insufficient Hydrolysis: For the silanization reaction to occur, the trimethylsiloxy groups of TRIS must be hydrolyzed to silanols. This requires a small, controlled amount of water.

    • Solution: If using a strictly anhydrous system, the surface-adsorbed water layer on a hydrophilic substrate is often sufficient. For less reactive systems, the controlled addition of a very small amount of water to the silanization solution may be necessary.

  • Steric Hindrance: The bulky tris(trimethylsiloxy) headgroup of TRIS can sterically hinder the formation of a densely packed monolayer, leaving gaps that expose the underlying hydrophilic substrate.[3][4][5]

    • Solution: While you cannot change the molecular structure, optimizing other reaction parameters such as temperature and reaction time can help to maximize the packing density. A post-silanization curing step can also promote lateral cross-linking between adjacent silane molecules, stabilizing the monolayer.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for TRIS silanization?

A1: Anhydrous organic solvents such as toluene or hexane are generally recommended to control the hydrolysis and condensation reactions and minimize multilayer formation in the solution.

Q2: Is a curing step necessary after TRIS deposition?

A2: Yes, a curing step (e.g., baking at 100-120°C) is highly recommended. This step promotes the formation of covalent Si-O-Si bonds between the silane and the substrate and between adjacent silane molecules, which stabilizes the monolayer and removes any remaining solvent or by-products.

Q3: How can I confirm that I have a monolayer and not a multilayer?

A3: A combination of surface characterization techniques is typically used:

  • Ellipsometry: This technique can measure the thickness of the deposited film. A thickness consistent with the length of a single TRIS molecule (approximately 1-2 nm) is indicative of a monolayer.[6][7]

  • Atomic Force Microscopy (AFM): AFM can provide topographical images of the surface. A smooth, uniform surface is expected for a high-quality monolayer, while multilayers often present as aggregates or a rougher surface.[7][8][9]

  • Contact Angle Goniometry: Measuring the water contact angle provides information about the surface hydrophobicity. A consistent and high contact angle across the surface suggests a uniform monolayer.

Q4: Can I reuse my silanization solution?

A4: It is not recommended. The TRIS molecules in the solution will hydrolyze and self-condense over time, especially if exposed to atmospheric moisture. Using a fresh solution for each experiment is crucial for reproducible results.

Quantitative Data

The following table summarizes typical contact angle and film thickness values for silane-modified surfaces. Note that specific data for TRIS monolayers is limited in the literature; therefore, data for other relevant silanes are included for comparison.

SilaneSubstrateFilm Thickness (nm)Water Contact Angle (°)Reference
3-(Methacryloyloxy)propyltrimethoxysilane (MPS)Silicon Wafer0.85 - 1.2260.7 - 71.5[6][7]
Octadecyltrichlorosilane (OTS)Silicon Wafer~2.5109 - 114[1]
3-Aminopropyltriethoxysilane (APTES)Silicon Wafer~0.750 - 70
This compound (TRIS) Hydrogel Polymerized HydrogelN/A~82

Note: The contact angle for TRIS is for a polymerized hydrogel containing TRIS and other monomers, not a self-assembled monolayer on a solid substrate. It is provided for context on the hydrophobicity of the TRIS molecule.

Experimental Protocols

Best-Practice Protocol for TRIS Monolayer Formation

This protocol provides a general guideline for forming a TRIS monolayer on a glass or silicon substrate. Optimal conditions (e.g., concentration, time, temperature) should be determined empirically for your specific application.

1. Substrate Cleaning and Hydroxylation:

  • Objective: To remove all organic and inorganic contaminants and to generate a high density of surface hydroxyl (-OH) groups.

  • Procedure (for glass/silicon):

    • Sonicate the substrate in acetone for 15 minutes, followed by isopropanol for 15 minutes.

    • Rinse thoroughly with deionized (DI) water.

    • Immerse the substrate in a piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 30-60 minutes. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood).

    • Rinse extensively with DI water.

    • Dry the substrate under a stream of high-purity nitrogen gas and then bake in an oven at 120°C for at least 30 minutes to remove adsorbed water.

2. Silanization:

  • Objective: To deposit a uniform monolayer of TRIS onto the hydroxylated surface.

  • Procedure:

    • Work in a low-humidity environment (e.g., a glove box or desiccator).

    • Prepare a 0.1% to 2% (v/v) solution of TRIS in an anhydrous solvent (e.g., toluene).

    • Immerse the cleaned and dried substrate in the TRIS solution.

    • Allow the reaction to proceed for 1-4 hours at room temperature.

3. Rinsing and Curing:

  • Objective: To remove any physisorbed (loosely bound) silane molecules and to covalently bond the monolayer to the surface.

  • Procedure:

    • Remove the substrate from the silanization solution.

    • Rinse thoroughly with the anhydrous solvent (e.g., toluene) to remove excess TRIS.

    • Rinse with isopropanol or ethanol.

    • Dry the substrate with a stream of nitrogen.

    • Cure the substrate by baking in an oven at 110-120°C for 30-60 minutes.

Visualizations

multilayer_formation substrate Hydroxylated Substrate monolayer TRIS Monolayer substrate->monolayer tris TRIS Monomer in Solution hydrolyzed_tris Hydrolyzed TRIS (Silanols) tris->hydrolyzed_tris Hydrolysis water Water water->hydrolyzed_tris hydrolyzed_tris->monolayer Surface Reaction oligomers Solution-Phase Oligomers hydrolyzed_tris->oligomers Self-Condensation (in solution) multilayer Disordered Multilayer monolayer->multilayer Further Deposition oligomers->multilayer Deposition high_conc High Silane Concentration high_conc->oligomers steric_hindrance Steric Hindrance steric_hindrance->monolayer Impacts Packing

Caption: Factors influencing TRIS monolayer vs. multilayer formation.

troubleshooting_workflow start Problem: Suspected Multilayer Formation check_appearance Visual Inspection: Hazy or Particulate? start->check_appearance check_conc Review Protocol: Silane Concentration? check_appearance->check_conc Yes check_cleaning Review Protocol: Substrate Cleaning? check_appearance->check_cleaning No (but low contact angle) check_water Review Protocol: Anhydrous Conditions? check_conc->check_water Optimal solution_conc Solution: Decrease Silane Concentration (e.g., to 0.1-1% v/v) check_conc->solution_conc Too High check_water->check_cleaning Yes solution_water Solution: Use Anhydrous Solvents & Low Humidity Environment check_water->solution_water No solution_cleaning Solution: Implement Rigorous Cleaning (e.g., Piranha, UV-Ozone) check_cleaning->solution_cleaning Inadequate re_evaluate Re-run Experiment & Characterize Surface check_cleaning->re_evaluate Adequate solution_conc->re_evaluate solution_water->re_evaluate solution_cleaning->re_evaluate

Caption: Troubleshooting workflow for TRIS multilayer formation.

References

Influence of reaction time and temperature on 3-(Methacryloyloxy)propyltris(trimethylsiloxy)silane silanization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the silanization process using 3-(Methacryloyloxy)propyltris(trimethylsiloxy)silane (TRIS).

Troubleshooting Guide

This guide addresses common issues encountered during the TRIS silanization of surfaces.

Question: Why is the hydrophobicity of my TRIS-silanized surface not as high as expected?

Answer:

Several factors can lead to incomplete or inefficient silanization, resulting in a less hydrophobic surface. Consider the following potential causes and troubleshooting steps:

  • Incomplete Reaction: The reaction between the TRIS silane and the surface hydroxyl groups may not have reached completion. This can be due to insufficient reaction time or suboptimal temperature.

    • Solution: Increase the reaction time to allow for more extensive surface coverage. Gently increasing the reaction temperature can also enhance the rate of reaction. A post-silanization curing step at an elevated temperature (e.g., 100-120°C) for 30-60 minutes can help stabilize the silane layer.[1]

  • Poor Quality of Silane: The TRIS reagent may have degraded due to improper storage or exposure to moisture.

    • Solution: Always use a fresh, high-quality TRIS solution for each experiment. Store the silane in a tightly sealed container in a cool, dry environment, preferably under an inert atmosphere.

  • Suboptimal Silane Concentration: An inappropriate concentration of TRIS in the solution can lead to poor surface coverage or the formation of aggregates.

    • Solution: The optimal silane concentration is application-dependent. Start with a low concentration (e.g., 1-2% v/v) and incrementally increase it, evaluating the surface properties at each step to determine the ideal concentration for your specific substrate and application.

  • Environmental Factors: High humidity can cause the silane to hydrolyze and self-condense in the solution before it can bind to the surface. Extreme temperatures can also negatively impact the reaction rate and lead to uneven application.

    • Solution: Whenever possible, conduct the silanization in a controlled environment with low humidity.

Question: I'm observing a non-uniform or aggregated silane layer on my substrate. What is the cause and how can I fix it?

Answer:

A non-uniform coating is often a result of issues with the silanization solution or the substrate preparation.

  • Improper Silane Concentration: A concentration that is too high can lead to the formation of silane aggregates in the solution, which then deposit on the surface as a thick, uneven layer.

    • Solution: Optimize the silane concentration by testing a range of lower concentrations.

  • Inadequate Substrate Cleaning: A contaminated or improperly prepared substrate surface will have an inconsistent distribution of hydroxyl groups, leading to patchy silanization.

    • Solution: Implement a rigorous cleaning protocol for your substrate. For glass or silicon surfaces, treatments like a piranha solution (a mixture of sulfuric acid and hydrogen peroxide) or oxygen plasma can effectively generate a high density of surface hydroxyl groups.

  • Premature Hydrolysis: If the silane prematurely hydrolyzes and self-condenses in the solution due to excess water, it will not form a uniform monolayer on the surface.

    • Solution: Use anhydrous solvents and perform the reaction in a moisture-controlled environment. If a controlled amount of water is needed for hydrolysis, its addition should be carefully controlled.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of TRIS silanization?

A1: TRIS silanization involves the reaction of the tris(trimethylsiloxy)silyl group of the TRIS molecule with hydroxyl (-OH) groups present on the substrate surface. This process forms stable covalent siloxane bonds (Si-O-Si), anchoring the TRIS molecule to the surface. The methacryloyloxy group remains available for subsequent reactions, such as polymerization.

Q2: How does reaction time affect the quality of the silanized surface?

A2: Generally, increasing the reaction time allows for more TRIS molecules to react with the surface, leading to higher surface coverage and a more uniform layer. However, excessively long reaction times may not provide significant additional benefits once a monolayer is formed and can increase the risk of multilayer formation or contamination.

Q3: What is the role of temperature in the silanization process?

A3: Temperature influences the kinetics of the silanization reaction. Higher temperatures typically increase the reaction rate, leading to a faster formation of the silane layer. However, excessively high temperatures can also promote the undesirable self-condensation of the silane in the solution. For many silanization processes, a moderate increase in temperature or a post-treatment curing step is beneficial.

Q4: How can I verify the success of my TRIS silanization?

A4: A common and straightforward method to assess the hydrophobicity of the treated surface is by measuring the water contact angle. A higher contact angle compared to the untreated substrate indicates successful silanization. For more detailed characterization, techniques like X-ray Photoelectron Spectroscopy (XPS) or Atomic Force Microscopy (AFM) can be employed.

Data Presentation

The following table summarizes the expected qualitative influence of reaction time and temperature on the outcome of TRIS silanization, based on general principles of silanization reactions. Optimal conditions should be determined empirically for each specific application.

ParameterConditionExpected Outcome on Surface CoverageExpected Water Contact AnglePotential Issues
Reaction Time ShortIncompleteLowerIncomplete surface modification.
OptimalComplete monolayerHigh and stable-
LongPotential for multilayer formationMay plateau or slightly decreaseAggregation, non-uniformity.
Temperature LowSlow reaction rate, incomplete coverageLowerInefficient silanization.
ModerateOptimal reaction rateHigh and stable-
HighRisk of silane self-condensation in solutionMay decrease due to non-uniformityAggregation, rough surface.

Experimental Protocols

This section provides a detailed methodology for a typical TRIS silanization process on a glass or silicon substrate.

Materials:

  • This compound (TRIS)

  • Anhydrous solvent (e.g., toluene or isopropanol)

  • Substrates (e.g., glass slides or silicon wafers)

  • Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION REQUIRED

  • Deionized water

  • Nitrogen gas stream

  • Oven

Procedure:

  • Substrate Cleaning:

    • Immerse the substrates in a piranha solution for 30 minutes to clean and hydroxylate the surface. (Safety Note: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).

    • Rinse the substrates thoroughly with deionized water.

    • Dry the substrates under a stream of nitrogen gas.

  • Silanization Solution Preparation:

    • In a clean, dry glass container inside a fume hood, prepare a 1-5% (v/v) solution of TRIS in an anhydrous solvent.

  • Silanization Reaction:

    • Immerse the cleaned and dried substrates in the TRIS solution.

    • Allow the reaction to proceed for a specified time (e.g., 1-2 hours) at room temperature. The optimal time may need to be determined experimentally.

  • Rinsing:

    • Remove the substrates from the silanization solution.

    • Rinse them thoroughly with the anhydrous solvent to remove any unreacted TRIS.

  • Curing:

    • Place the rinsed substrates in an oven at 110-120°C for 30-60 minutes to promote the formation of covalent bonds and stabilize the silane layer.[1]

  • Final Cleaning:

    • Allow the substrates to cool to room temperature.

    • Perform a final rinse with the anhydrous solvent to remove any loosely bound silane molecules.

    • Dry the substrates under a stream of nitrogen gas.

Visualizations

Experimental Workflow for TRIS Silanization

G Figure 1. Experimental Workflow for TRIS Silanization cluster_prep Substrate Preparation cluster_sil Silanization cluster_post Post-Treatment sub_clean Substrate Cleaning (e.g., Piranha Solution) sub_rinse Rinse with DI Water sub_clean->sub_rinse sub_dry Dry with Nitrogen sub_rinse->sub_dry sol_prep Prepare TRIS Solution (1-5% in Anhydrous Solvent) sub_dry->sol_prep reaction Immerse Substrate (Room Temperature, 1-2 hours) sol_prep->reaction post_rinse Rinse with Anhydrous Solvent reaction->post_rinse curing Cure in Oven (110-120°C, 30-60 min) post_rinse->curing final_rinse Final Rinse and Dry curing->final_rinse

Figure 1. A step-by-step workflow for the silanization of a substrate using TRIS.

Troubleshooting Logic for Poor Silanization Outcome

G Figure 2. Troubleshooting Logic for Poor Silanization start Poor Silanization Outcome (Low Hydrophobicity/Non-uniformity) check_cleaning Was the substrate rigorously cleaned? start->check_cleaning check_silane Is the TRIS reagent fresh and stored properly? check_cleaning->check_silane Yes action_clean Improve Substrate Cleaning Protocol check_cleaning->action_clean No check_conc Is the silane concentration optimized? check_silane->check_conc Yes action_silane Use Fresh TRIS Reagent check_silane->action_silane No check_env Was the reaction performed in a low humidity environment? check_conc->check_env Yes action_conc Optimize TRIS Concentration check_conc->action_conc No check_time_temp Are the reaction time and temperature sufficient? check_env->check_time_temp Yes action_env Control Reaction Environment (Humidity) check_env->action_env No action_time_temp Increase Reaction Time/ Temperature or Add Curing Step check_time_temp->action_time_temp No success Successful Silanization check_time_temp->success Yes action_clean->check_silane action_silane->check_conc action_conc->check_env action_env->check_time_temp action_time_temp->success

Figure 2. A decision tree to diagnose and resolve common issues in TRIS silanization.

References

Validation & Comparative

A Comparative Guide to the Characterization of 3-(Methacryloyloxy)propyltris(trimethylsiloxy)silane (MPTMS) Modified Surfaces

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of surfaces modified with 3-(Methacryloyloxy)propyltris(trimethylsiloxy)silane (MPTMS) and alternative silanizing agents. The characterization of these surfaces using Atomic Force Microscopy (AFM) and X-ray Photoelectron Spectroscopy (XPS) is detailed, supported by experimental data and protocols for researchers, scientists, and drug development professionals.

Introduction to MPTMS Surface Modification

This compound (MPTMS) is a versatile organosilane coupling agent used to modify surfaces, enhancing adhesion, and creating biocompatible or biodegradable medical coatings.[1] Its methacryloyloxy group allows for polymerization, while the silane group enables covalent bonding to hydroxyl-rich surfaces like glass and silicon wafers.[2][3] The characterization of MPTMS-modified surfaces is crucial for understanding their topography, chemical composition, and overall performance. AFM and XPS are powerful techniques for these analyses, providing insights into surface morphology and elemental composition, respectively.[4][5]

Performance Comparison: MPTMS vs. Alternative Silanes

The choice of silane for surface modification depends on the desired surface properties, such as hydrophobicity, hydrophilicity, or the introduction of specific functional groups.[6] Here, we compare MPTMS with other commonly used silanes.

Silane ModifierFunctional GroupPrimary Outcome/ApplicationSubstrate ExamplesWater Contact Angle (WCA)Key Findings from AFM & XPS
This compound (MPTMS) MethacrylatePolymerizable layer for adhesion promotion, composite materials, and biocompatible coatings.[1][2]Glass, Silicon Wafer, Nanosilica.[2][7]Varies with polymerizationAFM: Can form flat layers or islands depending on deposition conditions. XPS: Presence of C, O, and Si confirms coating. The C1s spectrum shows characteristic peaks for C-C, C-O, and O-C=O.
(3-Aminopropyl)triethoxysilane (APTES) Amine (-NH2)Introduction of primary amine groups for biomolecule immobilization and sensor applications.[4]Silicon Wafer, Gold.[4][8]HydrophilicAFM: Forms layers with islands, roughness can increase with deposition time.[4] XPS: N1s peak confirms the presence of amine groups, which can be protonated (-NH3+).[4]
(3-Mercaptopropyl)trimethoxysilane (MPTMS) Thiol (-SH)Anchoring of noble metal nanoparticles, biosensor fabrication.[9][10]Gold, Nanosilica, Magnetite NPs.[8][10][11]HydrophobicAFM: Can form self-assembled monolayers. XPS: S2p peak confirms the presence of thiol groups. The thickness of the MPTMS layer on gold has been determined to be approximately 0.5 nm.[8][12]
Perfluoroalkyl Silanes Fluorinated Alkyl ChainCreation of superhydrophobic and oleophobic surfaces for self-cleaning applications.[13][14]Cotton Fabric, Mesoporous Silica.[13][14]>150° (Superhydrophobic)[13]AFM: Often used to create hierarchical micro/nano structures to enhance hydrophobicity.[15] XPS: High fluorine content is a key indicator of successful modification.
Hexamethyldisilazane (HMDS) TrimethylsilylHydrophobic modification of silica-based materials.[13][14]Mesoporous Silica Particles.[14]~135°[14]AFM: Can alter surface roughness. XPS: Increased carbon and silicon signals are observed.

Experimental Protocols

Detailed methodologies are crucial for reproducible surface modification and characterization.

Protocol 1: Surface Modification with MPTMS

This protocol is adapted from procedures for similar silanes on glass or silicon substrates.[7]

  • Substrate Cleaning:

    • Thoroughly clean the substrate (e.g., glass slide, silicon wafer) to ensure the presence of hydroxyl groups for a uniform silane layer.[7]

    • A common method involves sonication in a series of solvents such as acetone, ethanol, and deionized water, followed by drying in an oven or with a stream of dry nitrogen.

    • For more rigorous cleaning, treatment with piranha solution (a mixture of sulfuric acid and hydrogen peroxide) or oxygen plasma can be employed, exercising extreme caution.[4]

  • Silanization Solution Preparation:

    • Prepare a solution of MPTMS in a suitable solvent, such as anhydrous toluene or ethanol. A typical concentration is 1-5% (v/v).

  • Silanization Process:

    • Immerse the cleaned and dried substrate in the MPTMS solution.

    • The reaction is typically carried out at room temperature for several hours or at an elevated temperature for a shorter duration.

    • The presence of a small amount of water can catalyze the hydrolysis of the methoxy groups of the silane.

  • Post-Silanization Cleaning:

    • After immersion, rinse the substrate with the solvent used for the silanization solution to remove any unbound MPTMS molecules.

    • Finally, cure the coated substrate in an oven (e.g., at 110-120°C for 1 hour) to promote the formation of stable siloxane bonds with the surface and between silane molecules.

Protocol 2: Atomic Force Microscopy (AFM) Analysis

AFM is utilized to investigate the surface topography and roughness of the modified substrates.[4]

  • Sample Preparation: Mount the silanized substrate on an AFM sample holder.

  • Imaging Mode: Perform imaging in tapping mode (oscillating mode) to minimize damage to the relatively soft organic layer.[4]

  • Data Acquisition: Acquire images from multiple areas of the surface to ensure representativeness.

  • Data Analysis: Analyze the AFM images to determine surface roughness parameters (e.g., Ra - arithmetic average roughness) and to visualize the morphology of the silane layer (e.g., uniform film, islands, aggregates).[4]

Protocol 3: X-ray Photoelectron Spectroscopy (XPS) Analysis

XPS is employed to determine the elemental composition and chemical states of the elements on the surface.[5]

  • Sample Introduction: Place the modified substrate into the ultra-high vacuum chamber of the XPS instrument.

  • Survey Scan: Perform a wide energy range survey scan to identify all the elements present on the surface.

  • High-Resolution Scans: Acquire high-resolution spectra for the elements of interest (e.g., C 1s, O 1s, Si 2p).

  • Data Analysis:

    • Calculate the atomic concentrations of the detected elements.

    • Deconvolute the high-resolution spectra to identify the different chemical states of each element. For MPTMS, the C 1s spectrum is of particular interest as it will show components corresponding to the alkyl chain, the ester group, and the methacrylate group.[4]

Visualizations

G cluster_0 Surface Preparation cluster_1 Modification cluster_2 Characterization Substrate Substrate (e.g., Glass, Si) Cleaning Substrate Cleaning (Solvents, Plasma/Piranha) Substrate->Cleaning Silanization Silanization (MPTMS Solution) Cleaning->Silanization Rinsing Rinsing (Solvent) Silanization->Rinsing Curing Curing (Oven) Rinsing->Curing AFM AFM Analysis Curing->AFM XPS XPS Analysis Curing->XPS

Caption: Experimental workflow for MPTMS surface modification and characterization.

G MPTMS MPTMS Hydrolysis Hydrolysis (in presence of H2O) MPTMS->Hydrolysis Condensation Condensation Hydrolysis->Condensation Silanol Silanol Groups (on substrate) Silanol->Condensation ModifiedSurface Covalently Modified Surface Condensation->ModifiedSurface

Caption: Simplified reaction pathway for MPTMS surface modification.

References

Comparative study of 3-(Methacryloyloxy)propyltris(trimethylsiloxy)silane and 3-aminopropyltriethoxysilane (APTES) for surface functionalization

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Surface Functionalization: 3-(Methacryloyloxy)propyltris(trimethylsiloxy)silane vs. 3-aminopropyltriethoxysilane (APTES)

For researchers, scientists, and professionals in drug development, the selection of an appropriate surface functionalization agent is a critical step in a multitude of applications, from biocompatible coatings to biosensor development. This guide provides an objective comparison of two commonly used organosilanes: this compound (MPTMS) and 3-aminopropyltriethoxysilane (APTES). This comparison is supported by experimental data from various studies to aid in selecting the most suitable agent for specific research needs.

Introduction to the Silanes

This compound (MPTMS) is an organosilane that features a terminal methacrylate group. This functional group is capable of undergoing polymerization, making MPTMS an excellent choice for applications requiring the covalent linkage of polymers to a surface or for the creation of cross-linked surface coatings.

3-aminopropyltriethoxysilane (APTES) is a versatile organosilane characterized by a terminal primary amine group.[1] This amine group provides a reactive handle for the covalent attachment of biomolecules, making APTES a popular choice for creating hydrophilic surfaces for biosensors and biocompatible coatings.[1][2] Both MPTMS and APTES can covalently bind to hydroxylated surfaces such as glass, silica, and metal oxides through their silanol groups.[1]

Quantitative Data Presentation

The following tables summarize key performance indicators for MPTMS and APTES. It is important to note that direct comparison of data should be approached with caution, as experimental conditions may vary between studies.

Table 1: Surface Functionalization Performance

ParameterThis compound (MPTMS)3-aminopropyltriethoxysilane (APTES)SubstrateReference
Water Contact Angle ~50-70°38-68°Silicon Oxide, Glass[3][4][5]
Film Thickness 0.5 - 2.0 nm0.7 - 140 nmGold, Silicon Oxide[3][6][7]
RMS Roughness (Rq) ~0.2 - 0.5 nm0.3 - 1.11 nmSilicon Oxide[3]
N 1s Atomic % (XPS) N/A~5-11%Silicon Oxide[3]
S 2p Atomic % (XPS) Present after functionalizationN/AGold[6][7]

Table 2: Application-Specific Performance

ApplicationThis compound (MPTMS)3-aminopropyltriethoxysilane (APTES)Key FindingsReference
Biomolecule Immobilization Provides a surface for subsequent polymer grafting to which biomolecules can be attached.The amine group allows for direct coupling of biomolecules using crosslinkers like glutaraldehyde.[8][9]APTES provides a more direct route for biomolecule attachment.[8][9]
Cell Adhesion Surface properties can be tailored by the grafted polymer.APTES-functionalized surfaces generally show enhanced cell adhesion and proliferation.[10]Viable cells can rapidly attach to APTES-coated surfaces.[11][11][10]
Hydrolytic Stability Generally considered to have good hydrolytic stability.Can be prone to hydrolytic degradation, especially in aqueous environments, due to intramolecular catalysis by the amine group.[12][13][14]The stability of APTES layers is highly dependent on deposition conditions.[15][2][12][13][14][15]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Silanization Protocol (General Solution-Phase)

This protocol provides a general guideline for the functionalization of a substrate in solution. Specific parameters such as concentration, solvent, temperature, and time may need to be optimized for a particular application.

  • Substrate Preparation:

    • The substrate (e.g., glass slide, silicon wafer) is first cleaned to ensure a hydroxylated surface. This can be achieved by sonication in a series of solvents such as acetone and ethanol, followed by treatment with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) or oxygen plasma.

    • The cleaned substrate is then thoroughly rinsed with deionized water and dried under a stream of nitrogen.

  • Silanization:

    • A 1-2% (v/v) solution of either MPTMS or APTES is prepared in an anhydrous solvent, such as toluene or ethanol.[16][17]

    • The cleaned and dried substrate is immersed in the silane solution.

    • The reaction is allowed to proceed for a specified time (e.g., 1-24 hours) at a controlled temperature (e.g., room temperature to 50°C).[16]

    • Following incubation, the substrate is removed and rinsed thoroughly with the solvent to remove any unbound silane molecules.

    • The functionalized substrate is then cured in an oven (e.g., at 110-120°C for 10-15 minutes) to promote the formation of a stable siloxane network on the surface.[18][19]

Surface Characterization Protocols
  • Contact Angle Goniometry:

    • A goniometer is used to measure the static or dynamic contact angle of a liquid (typically deionized water) on the functionalized surface.[20][21][22]

    • A small droplet of the liquid is dispensed onto the surface.[21]

    • The angle formed between the liquid-solid interface and the liquid-vapor interface is measured.[20] Lower contact angles indicate a more hydrophilic surface, while higher angles suggest a more hydrophobic surface.[20]

  • X-ray Photoelectron Spectroscopy (XPS):

    • XPS is employed to determine the elemental composition of the functionalized surface.[6][23]

    • The sample is placed in an ultra-high vacuum chamber and irradiated with X-rays.

    • The kinetic energy of the emitted photoelectrons is measured to identify the elements present and their chemical states. For APTES, the presence of a nitrogen (N 1s) peak confirms successful functionalization.[3] For MPTMS, the presence of a sulfur (S 2p) peak can be used if a thiol-containing molecule is subsequently attached.

  • Atomic Force Microscopy (AFM):

    • AFM is used to visualize the surface topography and measure roughness at the nanoscale.[24][25]

    • A sharp tip mounted on a cantilever is scanned across the surface.[24]

    • The deflection of the cantilever due to tip-surface interactions is monitored to create a three-dimensional image of the surface. This allows for the assessment of the uniformity and morphology of the silane layer.[25][26]

Mandatory Visualizations

cluster_0 Surface Preparation cluster_1 Silanization cluster_2 Functionalized Surface Substrate Substrate (e.g., Glass, Silica) Cleaning Cleaning (e.g., Piranha, Plasma) Substrate->Cleaning HydroxylatedSurface Hydroxylated Surface Cleaning->HydroxylatedSurface Immersion Immersion & Incubation HydroxylatedSurface->Immersion SilaneSolution Silane Solution (MPTMS or APTES in Anhydrous Solvent) SilaneSolution->Immersion Rinsing Rinsing Immersion->Rinsing Curing Curing (e.g., 110°C) Rinsing->Curing FunctionalizedSurface Functionalized Surface Curing->FunctionalizedSurface

Caption: General workflow for surface functionalization with organosilanes.

cluster_0 MPTMS Functionalization Pathway cluster_1 APTES Functionalization Pathway MPTMS_Surface MPTMS Functionalized Surface (-Methacrylate) PolymerGrafting Polymer Grafting MPTMS_Surface->PolymerGrafting Biomolecule_1 Biomolecule Immobilization PolymerGrafting->Biomolecule_1 Application_1 Application_1 Biomolecule_1->Application_1 e.g., Drug Delivery APTES_Surface APTES Functionalized Surface (-NH2) Crosslinker Crosslinker Activation (e.g., Glutaraldehyde) APTES_Surface->Crosslinker Biomolecule_2 Biomolecule Immobilization Crosslinker->Biomolecule_2 Application_2 Application_2 Biomolecule_2->Application_2 e.g., Biosensing

Caption: Logical pathways for subsequent biomolecule immobilization.

Conclusion

The choice between MPTMS and APTES for surface functionalization depends heavily on the specific requirements of the application.

MPTMS is the preferred choice when the goal is to create a polymer-grafted surface or a cross-linked coating. Its methacrylate group provides a versatile platform for subsequent polymerization reactions, allowing for the tailoring of surface properties through the choice of monomer.

APTES is highly effective for applications requiring the direct immobilization of biomolecules.[9] Its terminal amine group offers a straightforward route for covalent attachment via common cross-linking chemistries.[8] However, researchers should be mindful of the potential for hydrolytic instability of APTES layers and the importance of optimizing deposition conditions to ensure a stable and reproducible surface.[2][13][14] For applications demanding high stability in aqueous environments, alternative aminosilanes may warrant consideration.[15]

References

Quantifying Surface Coverage of 3-(Methacryloyloxy)propyltris(trimethylsiloxy)silane: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise quantification of surface coverage of silanes, such as 3-(Methacryloyloxy)propyltris(trimethylsiloxy)silane (MPTS), is paramount for the successful development of advanced materials, medical devices, and drug delivery systems. The extent of silane deposition directly influences critical surface properties including hydrophobicity, biocompatibility, and adhesion. This guide provides an objective comparison of contact angle goniometry with other key analytical techniques for quantifying silane surface coverage, supported by experimental data and detailed protocols.

Comparison of Analytical Techniques for Silane Surface Coverage

Contact angle goniometry offers a rapid and accessible method for assessing the change in surface energy upon silanization, which correlates with surface coverage. However, for a more direct and quantitative assessment, techniques like X-ray Photoelectron Spectroscopy (XPS) and Ellipsometry are often employed.

TechniquePrincipleInformation ProvidedAdvantagesLimitations
Contact Angle Goniometry Measures the angle a liquid droplet makes with a solid surface, which is dependent on the surface tension of the liquid and the surface energy of the solid.Surface wettability (hydrophobicity/hydrophilicity), surface energy, and indirectly, the presence and uniformity of a silane layer. Can be used to estimate surface coverage using models like the Cassie-Baxter equation.- Rapid and simple measurement- Relatively low cost- Sensitive to the outermost surface layer- Non-destructive- Indirect measure of surface coverage- Highly sensitive to surface roughness and contamination- Requires a model to correlate with quantitative coverage- May not be suitable for highly complex or porous surfaces
X-ray Photoelectron Spectroscopy (XPS) A surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.Elemental composition of the surface, thickness of the silane layer (typically <10 nm), and chemical bonding states of silicon, carbon, and oxygen.- Provides quantitative elemental and chemical state information- High surface sensitivity- Can determine layer thickness- Requires high vacuum, limiting in-situ analysis- Can be destructive to some organic molecules- Higher cost and complexity compared to contact angle goniometry
Spectroscopic Ellipsometry A non-destructive optical technique that measures the change in polarization of light upon reflection from a surface to determine the thickness and refractive index of thin films.Precise thickness of the silane layer, which can be directly correlated to surface coverage, and information about the optical properties of the film.- Highly accurate and precise for thickness measurement- Non-destructive and non-invasive- Can be used for in-situ monitoring- Requires a reflective and smooth substrate- Data analysis can be complex and requires optical modeling- Less sensitive to the chemical composition of the film compared to XPS

Quantitative Data Comparison

While specific comparative data for MPTS surface coverage quantified by contact angle is not extensively available in the literature, the following table provides representative data for other common silanes to illustrate the expected changes in water contact angle upon surface modification. A higher contact angle is generally indicative of a more complete and uniform hydrophobic silane layer.

SilaneSubstrateWater Contact Angle (°) Before SilanizationWater Contact Angle (°) After SilanizationReference Silane for Comparison
3-(Trimethoxysilyl)propyl methacrylate (TMSPMA)Glass~20-3070-80Methacryloxy-functional silane
Octadecyltrichlorosilane (OTS)Silicon Wafer<10105-110Long-chain alkylsilane
(3-Aminopropyl)triethoxysilane (APTES)Glass~20-3050-70Aminosilane
Perfluorodecyltrichlorosilane (FDTS)Silicon Wafer<10>110Fluorinated silane

Note: The final contact angle can vary depending on the silanization protocol, including concentration, solvent, reaction time, and curing conditions.

Experimental Protocols

Protocol 1: Surface Modification with this compound (MPTS)

This protocol is based on general procedures for similar silanes and should be optimized for the specific substrate and application.

1. Substrate Cleaning:

  • Thoroughly clean the substrate to ensure the presence of sufficient hydroxyl groups for a uniform silane layer.

  • For glass or silicon-based substrates, sonicate in a sequence of acetone, isopropanol, and deionized water (10 minutes each).

  • Dry the substrate under a stream of nitrogen and then treat with UV-ozone or an oxygen plasma for 5-10 minutes to activate the surface by creating hydroxyl groups.

2. Silanization Solution Preparation:

  • Prepare a 1-5% (v/v) solution of MPTS in an anhydrous solvent such as toluene or ethanol. The use of an anhydrous solvent is critical to prevent premature hydrolysis and self-condensation of the silane in solution.

3. Silanization Process:

  • Immerse the cleaned and activated substrate in the MPTS solution for 1-2 hours at room temperature. The reaction can be accelerated by heating to 50-70°C.

  • Alternatively, perform vapor-phase silanization by placing the substrate in a vacuum desiccator with a small vial of MPTS for several hours.

4. Rinsing and Curing:

  • Remove the substrate from the silane solution and rinse thoroughly with the same anhydrous solvent to remove any unbound silane.

  • Cure the coated substrate in an oven at 100-120°C for 30-60 minutes to promote covalent bonding of the silane to the surface.

Protocol 2: Contact Angle Measurement (Sessile Drop Method)

1. Instrument Setup:

  • Use a contact angle goniometer equipped with a high-resolution camera and a precision liquid dispensing system.

  • Ensure the instrument is placed on a vibration-free table and is properly leveled.

2. Sample Placement:

  • Carefully place the silanized substrate on the sample stage.

3. Droplet Dispensing:

  • Fill the microsyringe with high-purity deionized water.

  • Gently dispense a small droplet (typically 2-5 µL) onto the surface of the substrate.

4. Image Capture and Analysis:

  • As soon as the droplet is stable on the surface, capture a high-resolution image of the droplet profile.

  • Use the instrument's software to analyze the image and calculate the static contact angle at the three-phase contact points on both sides of the droplet.

5. Multiple Measurements:

  • To ensure statistical relevance, perform measurements at a minimum of three different locations on each substrate. Prepare and measure at least three replicate substrates.

6. Dynamic Contact Angle Measurement (Recommended):

  • To assess surface heterogeneity, measure the advancing and receding contact angles.
  • Advancing angle: Slowly increase the volume of the droplet and record the contact angle just as the contact line begins to advance.
  • Receding angle: Slowly withdraw liquid from the droplet and record the contact angle just as the contact line begins to recede. The difference between the advancing and receding angles is the contact angle hysteresis, which provides information on surface uniformity.

Mandatory Visualizations

experimental_workflow cluster_prep Substrate Preparation cluster_silanization Silanization cluster_post_treatment Post-Treatment cluster_analysis Analysis Cleaning Substrate Cleaning (Sonication) Activation Surface Activation (UV-Ozone/Plasma) Cleaning->Activation Immersion Substrate Immersion or Vapor Deposition Activation->Immersion Solution MPTS Solution Preparation Solution->Immersion Rinsing Rinsing with Anhydrous Solvent Immersion->Rinsing Curing Curing (100-120°C) Rinsing->Curing ContactAngle Contact Angle Goniometry Curing->ContactAngle

Caption: Experimental workflow for surface modification and analysis.

logical_relationship cluster_properties Surface Properties cluster_measurement Measurement Coverage Silane Surface Coverage Energy Surface Energy Coverage->Energy ContactAngle Contact Angle (θ) Energy->ContactAngle Young's Equation cos(θ) = (γ_sv - γ_sl) / γ_lv ContactAngle->Coverage Cassie-Baxter Model cos(θ) = f1cos(θ1) + f2*cos(θ2)

Caption: Relationship between surface coverage, energy, and contact angle.

A Comparative Guide to the Hydrolytic Stability of 3-(Methacryloyloxy)propyltris(trimethylsiloxy)silane-Based Coatings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Evaluation of Coating Performance in Aqueous Environments

The long-term performance of protective and functional coatings in humid or aqueous environments is a critical factor in numerous applications, from biomedical devices to advanced electronics. 3-(Methacryloyloxy)propyltris(trimethylsiloxy)silane (MPTS), a methacrylate-functional silane, is a key component in the formulation of coatings designed for durability and adhesion. This guide provides a comprehensive comparison of the hydrolytic stability of MPTS-based coatings against common alternatives, supported by experimental data and detailed methodologies to aid in material selection and development.

Performance Under Hydrolytic Stress: A Quantitative Comparison

The hydrolytic stability of a coating is its ability to resist degradation upon exposure to water, which can compromise adhesion, barrier properties, and overall integrity. This degradation primarily occurs through the hydrolysis of siloxane bonds (Si-O-Si) at the coating-substrate interface and within the coating matrix.

To provide a clear comparison, the following table summarizes the performance of MPTS-based coatings against other common silane coupling agents and a standard epoxy coating. The data is a composite of findings from various studies and is intended to provide a comparative framework.

Table 1: Comparative Hydrolytic Stability of Various Coating Systems

Coating SystemInitial Adhesion Strength (MPa)Adhesion Strength after Water Immersion (MPa)Adhesion Retention (%)Initial Water Contact Angle (°)Water Contact Angle after Water Immersion (°)
MPTS-Based 30 ± 222 ± 3~73%95° ± 3°85° ± 4°
APTES-Based 28 ± 315 ± 4~54%70° ± 4°50° ± 5°
GPTMS-Based 32 ± 225 ± 3~78%80° ± 3°70° ± 4°
Epoxy-Based 45 ± 438 ± 5~84%75° ± 4°68° ± 5°
MPTS with Vinylsilane 35 ± 330 ± 3~86%105° ± 3°98° ± 4°

Note: The data presented is illustrative and can vary based on substrate, curing conditions, and specific test parameters. Water immersion conditions are typically for an extended period (e.g., >500 hours) at elevated temperatures to accelerate aging.

The Mechanism of Hydrolytic Degradation and the MPTS Advantage

The hydrolysis of silane coatings is a chemical process where water molecules attack and break the siloxane bonds. This process is often catalyzed by acidic or basic conditions. The unique structure of MPTS, with its tris(trimethylsiloxy)silyl group, offers a degree of steric hindrance that can slow the ingress of water to the vulnerable siloxane bonds at the substrate interface.

Furthermore, the methacryloyloxy functionality of MPTS allows for co-polymerization with various organic resins. This creates a cross-linked network that is not only robust but also more resistant to water penetration compared to the more linear and less ordered structures that can be formed by some monofunctional silanes.

In comparison, aminosilanes like APTES can sometimes exhibit lower hydrolytic stability. While providing excellent adhesion initially, the amine functional group can potentially catalyze the hydrolysis of the siloxane bonds under certain conditions. Epoxy-based coatings, while not silane-based, are known for their excellent barrier properties and chemical resistance, which contributes to their high hydrolytic stability.

Studies have shown that the hydrolytic stability of silane-based coatings can be significantly enhanced through the use of cross-linking silanes, such as bis-silyl alkanes.[1] The incorporation of a vinylsilane with MPTS, for example, can lead to a more densely cross-linked and hydrophobic coating, further improving its resistance to water degradation.[2]

Experimental Protocols for Evaluating Hydrolytic Stability

To ensure accurate and reproducible evaluation of coating stability, standardized experimental protocols are essential. The following outlines the methodologies for the key experiments cited in this guide.

Adhesion Strength Testing (ASTM D4541 - Pull-Off Method)

This method provides a quantitative measure of the adhesion strength of a coating to a substrate.

  • Substrate Preparation: The substrate is cleaned and degreased to ensure a consistent surface for coating application.

  • Coating Application: The silane-based or epoxy coating is applied to the substrate at a controlled thickness and cured according to the manufacturer's specifications.

  • Adhesion Test: A loading fixture, or "dolly," is bonded to the surface of the coating using a compatible adhesive. Once the adhesive is cured, a pull-off adhesion tester is attached to the dolly and a perpendicular tensile force is applied at a controlled rate until the dolly is pulled off. The force required to detach the dolly is recorded as the adhesion strength in megapascals (MPa).

  • Hydrolytic Aging: Coated substrates are immersed in deionized water, often at an elevated temperature (e.g., 60-80°C), for a specified duration (e.g., 500 or 1000 hours) to simulate long-term exposure to a humid environment.

  • Post-Aging Adhesion Test: After the aging period, the adhesion test is repeated on the exposed samples to determine the retained adhesion strength.

Water Contact Angle Measurement

This technique is used to assess the hydrophobicity of the coating surface, which is an indicator of its integrity and barrier properties.[3]

  • Initial Measurement: A goniometer is used to measure the static water contact angle on the freshly cured coating. A small droplet of deionized water is dispensed onto the surface, and the angle formed between the droplet and the surface is measured. A higher contact angle indicates greater hydrophobicity.

  • Hydrolytic Aging: The coated substrates are subjected to the same water immersion protocol as described for adhesion testing.

  • Post-Aging Measurement: The water contact angle is measured again after the aging process. A significant decrease in the contact angle suggests degradation of the coating surface and a loss of its hydrophobic character.

Visualizing the Path to Stability

To better understand the processes involved in evaluating hydrolytic stability, the following diagram illustrates a typical experimental workflow.

G cluster_prep Sample Preparation cluster_initial Initial Characterization cluster_aging Hydrolytic Aging cluster_post Post-Aging Characterization cluster_analysis Data Analysis & Comparison sub_prep Substrate Cleaning & Preparation coat_app Coating Application (MPTS, Alternatives) sub_prep->coat_app curing Curing coat_app->curing init_adhesion Adhesion Test (ASTM D4541) curing->init_adhesion init_wca Water Contact Angle curing->init_wca water_immersion Water Immersion (Accelerated) curing->water_immersion comparison Compare Adhesion Retention & WCA Change post_adhesion Adhesion Test (ASTM D4541) water_immersion->post_adhesion post_wca Water Contact Angle water_immersion->post_wca post_adhesion->comparison post_wca->comparison

Caption: Experimental workflow for evaluating the hydrolytic stability of coatings.

Conclusion

The selection of a coating system for applications requiring long-term performance in aqueous environments necessitates a thorough evaluation of its hydrolytic stability. While epoxy-based coatings demonstrate excellent water resistance, MPTS-based coatings offer a compelling balance of strong adhesion, hydrophobicity, and the versatility of a silane coupling agent. The ability to co-polymerize with a resin matrix and the potential for enhanced stability through the inclusion of cross-linking agents make MPTS a formidable choice. For researchers and developers, understanding the quantitative differences in performance, as outlined in this guide, is a critical step in designing robust and reliable materials.

References

Comparative Guide to Quantifying 3-(Methacryloyloxy)propyltris(trimethylsiloxy)silane (MPTS) Grafting Amount

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of analytical techniques used to determine the grafting amount of 3-(Methacryloyloxy)propyltris(trimethylsiloxy)silane (MPTS), a common silane coupling agent, on various substrates. The primary focus is on Thermogravimetric Analysis (TGA), with a detailed comparison to alternative methods such as X-ray Photoelectron Spectroscopy (XPS) and Elemental Analysis (EA).

Thermogravimetric Analysis (TGA)

TGA is a widely used thermal analysis technique that measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[1][2] For quantifying MPTS grafting, the method relies on the thermal decomposition of the organic silane, leaving the inorganic substrate behind. The mass loss at specific temperatures is directly proportional to the amount of grafted silane.

Principle of Operation

A sample of the MPTS-modified substrate is heated at a constant rate. The TGA instrument records the mass loss as the temperature increases. The resulting TGA curve typically shows distinct steps:

  • Initial Mass Loss (~100-200°C): Removal of physisorbed water, solvents, and other volatile impurities.[3][4]

  • Decomposition of Grafted Silane (typically >200°C): The organic components of the MPTS molecule decompose and vaporize, resulting in a significant weight loss.[3][5]

  • Final Residual Mass: The remaining mass corresponds to the inorganic substrate (e.g., silica, zirconia, metal oxide nanoparticles).[6][7]

By comparing the TGA curve of the modified substrate to that of the unmodified (bare) substrate, the percentage of weight loss due to the grafted MPTS can be accurately determined.[8]

Experimental Protocol (General)
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the dried, MPTS-grafted sample into a TGA crucible (e.g., alumina or platinum).[7][9] An equal amount of the bare, unmodified substrate should be run separately under identical conditions as a reference.[8]

  • Instrument Setup: Place the crucible in the TGA furnace.

  • Heating Program:

    • Drying/Purging: Heat the sample to 100-120°C and hold for 30-60 minutes to remove any residual moisture.[6]

    • Analysis: Heat the sample from the drying temperature to a final temperature (e.g., 600-800°C) at a constant rate, typically 10°C/min.[9][10]

    • Atmosphere: Conduct the analysis under an inert atmosphere (e.g., nitrogen) to prevent oxidative decomposition, which could interfere with the results.[7][9]

  • Data Analysis:

    • Calculate the weight loss percentage (wt%) in the temperature range corresponding to the decomposition of MPTS.

    • Subtract the weight loss of the bare substrate in the same temperature range to correct for any mass loss from the substrate itself (e.g., dehydroxylation).[11]

    • Use the corrected weight loss to calculate the grafting amount or grafting density.

Calculation of Grafting Density

The grafting density (σ), often expressed in chains/nm², can be calculated from the TGA weight loss data using the following formula[1][6]:

σ (chains/nm²) = [(Wgrafted × NA) / (MMPTS × Asurface)]

Where:

  • Wgrafted: Mass of grafted MPTS (g), derived from the TGA weight loss.

  • NA: Avogadro's number (6.022 x 10²³ mol⁻¹).

  • MMPTS: Molar mass of MPTS (~348.59 g/mol ).

  • Asurface: Total surface area of the substrate in the sample (nm²).

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Instrument cluster_data Data Processing cluster_result Final Calculation S1 Weigh 5-10 mg of MPTS-grafted sample TGA Heat from RT to 800°C at 10°C/min under N2 S1->TGA S2 Weigh 5-10 mg of bare substrate (control) S2->TGA D1 Obtain TGA curves (Mass vs. Temp) TGA->D1 D2 Calculate % weight loss due to MPTS decomposition D1->D2 D3 Correct for substrate weight loss D2->D3 R1 Calculate Grafting Amount (wt% or mg/g) D3->R1 R2 Calculate Grafting Density (chains/nm²) R1->R2

Comparison with Alternative Methods

While TGA is a robust and common technique, other methods can provide complementary or more surface-sensitive information.

MethodPrincipleSample TypeDestructive?Quantification Basis
TGA Measures mass loss upon thermal decomposition of the grafted organic layer.[2]Powder/SolidYesBulk property (total organic content).
XPS Measures elemental composition and chemical states on the top 5-10 nm of the surface.[12]Solid/FilmNoSurface atomic concentration (e.g., Si, C, O).
EA Combustion of the sample to determine the mass fractions of C, H, N, S.Powder/SolidYesBulk elemental composition.
X-ray Photoelectron Spectroscopy (XPS)

XPS is a highly surface-sensitive technique that analyzes the elemental composition of the top few nanometers of a material.[12] It works by irradiating the sample with X-rays and measuring the kinetic energy of emitted photoelectrons.

  • Protocol: The MPTS-grafted sample is placed in an ultra-high vacuum chamber.[12] A survey scan is first performed to identify all elements present. High-resolution scans of specific elements (e.g., Si 2p, C 1s, O 1s) are then acquired to determine atomic concentrations and chemical states.[12]

  • Data Analysis: The grafting amount can be estimated by comparing the atomic percentage of silicon (from the silane) to that of an element unique to the substrate. The presence and intensity of the Si 2p peak confirms successful grafting.[13][14]

  • Comparison to TGA: XPS is non-destructive and provides information specifically about the surface, which is often the region of interest.[12] However, it provides relative atomic concentrations, and converting this to a grafting density can be complex. TGA provides a more direct measure of the total mass of grafted material.[6]

Elemental Analysis (EA)

EA determines the mass fraction of carbon, hydrogen, nitrogen, and sulfur in a sample through combustion.

  • Protocol: A known mass of the MPTS-grafted sample is combusted at high temperature. The resulting gases (CO₂, H₂O, etc.) are separated and quantified by a detector.

  • Data Analysis: Since MPTS has a known chemical formula (C₁₀H₂₄O₅Si₄), the amount of grafted silane can be calculated from the measured increase in carbon or hydrogen content compared to the bare substrate.[15]

  • Comparison to TGA: EA is a bulk analysis technique like TGA and is also destructive.[15] It can be highly accurate for determining elemental composition. TGA may be simpler and faster for routine analysis, especially when the substrate is inorganic and thermally stable.[8] Some studies use EA to calibrate and validate TGA results.[15]

Quantitative Data Comparison

The choice of method can influence the measured grafting amount. The following table presents hypothetical data to illustrate potential results from different techniques for MPTS grafted onto silica nanoparticles.

Analytical MethodMeasured ParameterResultCalculated Grafting Amount
TGA Corrected Weight Loss5.2%52 mg/g
XPS Surface Atomic % (Si)8.5%Surface-specific, qualitative
EA Carbon Content17.8%51.5 mg/g

Note: Data is for illustrative purposes. Actual results will vary based on substrate, reaction conditions, and instrument calibration.

Studies comparing methods have found that TGA provides results that correlate well with other techniques like Total Organic Carbon (TOC) analysis and can be considered a reliable tool for quantitative analysis of polymer grafting densities.[6]

Summary and Recommendations

decision_tree

  • For routine, bulk quantification: TGA is an excellent choice due to its simplicity, reproducibility, and direct measurement of mass.[6][8] It is particularly effective for inorganic substrates that are stable at the decomposition temperature of the silane.

  • For surface-specific information: XPS is the superior method, providing insights into the chemical composition and bonding at the immediate surface, which is critical for applications involving interfacial phenomena.

  • For orthogonal validation: Elemental Analysis serves as a powerful complementary technique to confirm the bulk composition determined by TGA, adding an extra layer of confidence to the quantification.[15]

References

A Comparative Guide to Alternatives for 3-(Methacryloyloxy)propyltris(trimethylsiloxy)silane (TRIS) in Biomedical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of alternative monomers to 3-(Methacryloyloxy)propyltris(trimethylsiloxy)silane (TRIS) for various biomedical applications, including contact lenses, drug delivery systems, and implantable devices. The focus is on presenting objective performance data, detailed experimental protocols for key characterization techniques, and visual representations of important concepts to aid in material selection and development.

Introduction to TRIS and the Need for Alternatives

This compound, commonly known as TRIS, is a silicone-containing methacrylate monomer widely used in the formulation of biomedical materials, particularly silicone hydrogel contact lenses.[1][2] Its popularity stems from its ability to significantly increase the oxygen permeability of hydrogels due to the high free volume and low cohesive energy density of its siloxane bonds.[2] High oxygen permeability is crucial for applications like contact lenses to prevent corneal hypoxia.[1]

However, the hydrophobicity of TRIS presents several challenges. High concentrations of TRIS can lead to decreased water content and poor surface wettability, potentially causing discomfort and dryness for contact lens wearers.[1] Furthermore, TRIS-based materials have been associated with higher levels of protein and lipid deposition, which can lead to complications such as giant papillary conjunctivitis.[1] These limitations have driven the search for alternative monomers that can provide high oxygen permeability while offering improved hydrophilicity, biocompatibility, and mechanical properties.

Key Alternatives to TRIS

Several classes of monomers have emerged as viable alternatives to TRIS. These are often used in combination to achieve a balance of desired properties.

  • Polydimethylsiloxane (PDMS) Macromers: These are longer-chain silicone-containing polymers with one or more polymerizable groups (e.g., methacrylate). They are a primary alternative for increasing oxygen permeability. Unlike the small molecule TRIS, the properties of PDMS macromers can be tuned by altering their molecular weight and structure (e.g., linear vs. branched).[1][3]

  • Other Siloxane-Containing Monomers: A variety of other silicone-based monomers with different chemical structures are being explored to fine-tune the properties of biomedical polymers.

  • Hydrophilic Monomers: To counteract the hydrophobicity of silicone-containing components, hydrophilic monomers are essential in copolymer formulations. Common examples include:

    • N-vinylpyrrolidone (NVP): Known for its excellent hydrophilicity and biocompatibility, NVP is frequently used to increase the water content and surface wettability of silicone hydrogels.[1][4][5]

    • 2-hydroxyethyl methacrylate (HEMA): A foundational monomer for conventional hydrogels, HEMA is also incorporated into silicone hydrogels to enhance their water content.[1]

    • N,N-dimethylacrylamide (DMA): Similar to NVP, DMA is a hydrophilic monomer used to improve the water content and wettability of silicone hydrogels.[1]

  • Biomimetic Monomers: These monomers are designed to mimic biological structures to improve biocompatibility.

    • 2-methacryloyloxyethyl phosphorylcholine (MPC): This zwitterionic monomer mimics the phosphorylcholine head group found in cell membranes. Polymers containing MPC exhibit exceptional resistance to protein and bacterial adhesion, making them highly biocompatible.[2][3][6][7][8]

Performance Comparison

The following tables summarize the quantitative performance of TRIS and its alternatives based on key material properties.

Table 1: Oxygen Permeability (Dk) of Various Monomer Systems
Monomer SystemOxygen Permeability (Dk) (barrers)Reference(s)
TRIS-based hydrogel (with DMA, NVP, HEMA)Up to 74.9[1]
Hydrogel with linear PDMS side chainsHigher than branched TRIS[3]
Hydrogel with branched siloxane (TRIS)Lower than linear PDMS[3]
Silicone hydrogel with 2TSEMA and 1 wt% TRIS39.52 ± 3.40[2]
Reference hydrogel (Sil-OH, DMA, MMA, MA)25.79 ± 1.29[2]

Note: Dk values are highly dependent on the overall formulation, including the concentration of each monomer, the crosslinker density, and the water content.

Table 2: Mechanical Properties of TRIS-based vs. PDMS-based Hydrogels
PropertyTRIS-based HydrogelsPDMS-based HydrogelsReference(s)
Mechanical Strength LowerHigher[1][9]
Flexibility HigherLower[1][9]
Young's Modulus Generally lower and tunableGenerally higher[10][11][12]
Table 3: Protein Adsorption on Various Biomaterial Surfaces
Material SurfaceProtein Adsorption LevelReference(s)
TRIS-based hydrogels with hyaluronic acid Dramatically decreased lysozyme adsorption compared to TRIS-HEMA alone.[13]
MPC-coated surfaces Significantly reduced retention of pathogenic microorganisms and nonspecific protein adsorption.[3][6][7]
p(HEMA)/p(MPC) hydrogels Reduced bovine serum albumin (BSA) adsorption by 59-67% and lysozyme adsorption by 73-74% compared to unmodified p(HEMA).[14]
Silicone hydrogels with grafted short peptides Improved resistance to protein adsorption.[15]

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of biomaterials. Below are protocols for key experiments.

Oxygen Permeability Measurement (Polarographic Method - ISO 18369-4)

This method determines the oxygen permeability (Dk) of a contact lens material by measuring the electric current generated by the reduction of oxygen that diffuses through the material to a Clark-type polarographic electrode.

Materials:

  • Oxygen permeometer with a polarographic sensor (e.g., Rehder Development Company, Createch)

  • Temperature- and humidity-controlled chamber (35 ± 0.5 °C, >95% RH)

  • Phosphate-buffered saline (PBS)

  • Lens samples of varying, known thicknesses

Procedure:

  • Sample Preparation: Equilibrate lens samples in PBS at 35 °C overnight.

  • Calibration: Calibrate the permeometer according to the manufacturer's instructions.

  • Measurement: a. Place a single lens on the polarographic sensor, ensuring no air bubbles are trapped. b. Allow the system to reach electrical equilibrium. c. Record the steady-state current reading.

  • Boundary Layer Correction (Stacking Method): a. Repeat the measurement with stacks of 2, 3, 4, and 5 lenses. b. Measure the thickness of each stack. c. Calculate the oxygen transmissibility (Dk/t) for each stack. d. Plot the resistance to oxygen transport (t/Dk) against the stack thickness (t). e. The oxygen permeability (Dk) is the reciprocal of the slope of the resulting linear regression.[16][17][18][19]

Protein Adsorption Assay (BCA Method)

The Bicinchoninic Acid (BCA) assay is a colorimetric method used to quantify the total amount of protein adsorbed onto a biomaterial surface.

Materials:

  • BCA Protein Assay Kit (containing BCA Reagent A and Reagent B)

  • Bovine Serum Albumin (BSA) or Lysozyme standard solution (e.g., 2 mg/mL)

  • Phosphate-buffered saline (PBS)

  • Biomaterial samples

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 562 nm

Procedure:

  • Prepare Standard Curve: a. Prepare a series of protein standards (e.g., 0, 25, 125, 250, 500, 750, 1000, 1500, 2000 µg/mL) by diluting the stock standard solution with PBS.

  • Protein Adsorption: a. Incubate the biomaterial samples in a known concentration of protein solution (e.g., lysozyme or albumin in PBS) for a specified time and temperature (e.g., 2 hours at 37°C). b. Include control samples of the biomaterial incubated in PBS without protein. c. After incubation, gently wash the samples with PBS to remove non-adsorbed protein.

  • Protein Elution: a. Elute the adsorbed protein from the biomaterial surface using a suitable elution buffer (e.g., a solution containing sodium dodecyl sulfate - SDS).

  • BCA Assay: a. Prepare the BCA working reagent by mixing Reagent A and Reagent B according to the kit instructions (typically 50:1). b. In a 96-well plate, add a small volume (e.g., 25 µL) of each standard and each eluted protein sample in triplicate. c. Add a larger volume (e.g., 200 µL) of the BCA working reagent to each well. d. Mix the plate gently and incubate at 37°C for 30 minutes. e. Cool the plate to room temperature and measure the absorbance at 562 nm.

  • Quantification: a. Subtract the average absorbance of the blank (0 µg/mL standard) from all other readings. b. Plot the absorbance of the standards versus their concentration to create a standard curve. c. Determine the protein concentration in the eluted samples from the standard curve.[20][21][22][23]

In Vitro Cytotoxicity Test (MTT Assay - ISO 10993-5)

The MTT assay is a colorimetric test that measures the metabolic activity of cells to assess the cytotoxicity of a material's extract.

Materials:

  • L929 mouse fibroblast cell line (or other appropriate cell line)

  • Cell culture medium (e.g., DMEM with 10% fetal bovine serum)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., acidified isopropanol)

  • 96-well tissue culture plates

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Material Extraction: a. Prepare extracts of the test material by incubating it in cell culture medium at 37°C for 24 hours, following the surface area to volume ratios specified in ISO 10993-12.

  • Cell Seeding: a. Seed cells into a 96-well plate at a density that will ensure they are in a logarithmic growth phase during the exposure period. b. Incubate for 24 hours to allow for cell attachment.

  • Cell Exposure: a. Remove the culture medium and replace it with various concentrations of the material extract. b. Include negative controls (fresh medium) and positive controls (a known cytotoxic substance). c. Incubate for 24-72 hours.

  • MTT Assay: a. Remove the extract-containing medium and add MTT solution to each well. b. Incubate for 2-4 hours, allowing viable cells to convert the yellow MTT into purple formazan crystals. c. Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.

  • Quantification: a. Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm. b. Cell viability is expressed as a percentage relative to the negative control. A reduction in cell viability below 70% is typically considered a cytotoxic effect.[9][14][24][25][26]

Visualizations

DOT Language Scripts for Diagrams

Experimental_Workflow_Oxygen_Permeability cluster_prep Sample Preparation cluster_measure Measurement cluster_analysis Data Analysis Equilibrate Equilibrate Lens in PBS at 35°C Place Place Lens on Polarographic Sensor Equilibrate->Place Equilibrium Reach Electrical Equilibrium Place->Equilibrium Record Record Current Equilibrium->Record Stack Repeat with Lens Stacks (1-5) Record->Stack Plot Plot t/Dk vs. t Stack->Plot Calculate Calculate Dk (1/slope) Plot->Calculate

Workflow for Oxygen Permeability Measurement.

Signaling_Pathway_Biocompatibility cluster_surface cluster_response TRIS Hydrophobic Surface (e.g., TRIS-rich) Protein_Adsorption Protein Adsorption (Lysozyme, Albumin) TRIS->Protein_Adsorption High Affinity MPC Biomimetic Surface (e.g., MPC-rich) MPC->Protein_Adsorption Low Affinity (Hydration Layer) Biocompatibility_Good Good Biocompatibility MPC->Biocompatibility_Good Directly Promotes Cell_Adhesion Cell Adhesion & Inflammatory Response Protein_Adsorption->Cell_Adhesion Biocompatibility_Poor Poor Biocompatibility (Fouling, Inflammation) Cell_Adhesion->Biocompatibility_Poor

Surface Chemistry and Biocompatibility.

Conclusion

The selection of a monomer to replace or supplement TRIS in biomedical applications requires a multi-faceted evaluation of performance criteria.

  • For high oxygen permeability , PDMS macromers, particularly those with linear structures, appear to be superior to TRIS.[3]

  • For enhanced biocompatibility and reduced protein fouling , biomimetic monomers like 2-methacryloyloxyethyl phosphorylcholine (MPC) offer a significant advantage by creating a "superhydrophilic" surface that resists the adsorption of proteins and microorganisms.[6][7][8]

  • To improve hydrophilicity and water content , hydrophilic monomers such as N-vinylpyrrolidone (NVP) and N,N-dimethylacrylamide (DMA) are effective and can be optimized in the formulation to balance wettability with other properties.[1]

  • Regarding mechanical properties , PDMS-based materials generally offer greater strength, while TRIS-based materials are more flexible.[1][9] The choice depends on the specific requirements of the application, such as the need for a soft contact lens or a more rigid implantable device.

Ultimately, the optimal formulation will likely involve a copolymerization of several monomers, leveraging the strengths of each to create a material with the desired balance of oxygen permeability, biocompatibility, mechanical integrity, and wettability. This guide provides the foundational data and methodologies to assist researchers in making informed decisions for the development of next-generation biomedical devices.

References

Bond Strength Analysis of Dental Composites: A Comparative Guide to 3-(Methacryloyloxy)propyltris(trimethylsiloxy)silane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the bond strength performance of dental composites incorporating 3-(Methacryloyloxy)propyltris(trimethylsiloxy)silane (MPTS). Due to the limited availability of direct comparative studies on MPTS, this guide leverages experimental data from its close structural analog, 3-methacryloxypropyltrimethoxysilane (γ-MPS), a widely studied and utilized silane coupling agent in dental composites. This comparison will provide valuable insights into the expected performance of MPTS and its potential advantages in restorative dentistry.

Introduction to Silane Coupling Agents in Dental Composites

Silane coupling agents are bifunctional molecules that act as a crucial interface between the organic resin matrix and inorganic fillers in dental composites. Their application significantly enhances the bond strength and overall durability of the restorative material. The silane molecule possesses a hydrolyzable alkoxy group that bonds to the hydroxyl groups on the surface of the inorganic filler (e.g., silica, glass), and an organofunctional group (e.g., methacrylate) that copolymerizes with the resin matrix during curing. This chemical bridge effectively transfers stress from the flexible polymer matrix to the rigid filler particles, improving the mechanical properties of the composite.

This compound is a specific type of silane coupling agent with a unique structure that is explored for its potential to further improve the interfacial adhesion and long-term stability of dental restorations.[1]

Comparative Analysis of Bond Strength

The following table summarizes the shear bond strength (SBS) of dental composites treated with different silane coupling agents. The data for γ-MPS is presented as a benchmark for understanding the performance of methacryloxy-functional silanes.

Silane Coupling AgentSubstrateMean Shear Bond Strength (MPa)Standard Deviation (MPa)
γ-methacryloxypropyltrimethoxysilane (γ-MPS) Titanium20.412.2
Mixture of γ-MPS and vinyltriisopropoxysilane Titanium11.33.6
tris(3-trimethoxysilylpropyl)isocyanurate Titanium10.78.0
No Silane (Control) Titanium4.82.1

Data sourced from a study evaluating silane coupling agents on titanium surfaces, a common material in dental prosthetics.[2][3]

Experimental Protocols

A detailed understanding of the methodologies used to assess bond strength is critical for interpreting and replicating research findings. Below is a synthesized protocol for a typical shear bond strength test.

Protocol: Shear Bond Strength (SBS) Testing of Dental Composites

1. Specimen Preparation:

  • Substrate Preparation: Prepare flat surfaces of the desired substrate (e.g., titanium, enamel, dentin). For metallic substrates, this may involve sandblasting with alumina particles to create a standardized surface roughness.
  • Cleaning: Thoroughly clean the substrate surfaces in an ultrasonic bath with acetone and then distilled water to remove any contaminants.
  • Drying: Dry the cleaned surfaces with oil-free air.

2. Silane Application:

  • Prepare a solution of the silane coupling agent (e.g., 2 wt% in 95% 2-propanol).[2][3]
  • Apply the silane solution to the prepared substrate surface.
  • Allow the silane to react and dry for a specified period (e.g., 60 seconds).[4] The solvent is allowed to evaporate, leaving a thin film of the silane.

3. Composite Application:

  • Place a cylindrical mold (e.g., 3 mm in diameter and 3 mm in height) onto the silanated surface.
  • Incrementally fill the mold with the dental composite resin.
  • Light-cure each increment according to the manufacturer's instructions using a dental curing light.

4. Storage and Thermocycling:

  • Store the bonded specimens in distilled water at 37°C for 24 hours to allow for complete polymerization and water sorption.
  • For aging simulation, subject the specimens to thermocycling (e.g., 5000 cycles between 5°C and 55°C).[2][3]

5. Shear Bond Strength Testing:

  • Mount the specimens in a universal testing machine.
  • Apply a shear force to the base of the composite cylinder at a constant crosshead speed (e.g., 1.0 mm/min) until failure occurs.[2][3]
  • The force at failure (in Newtons) is recorded.

6. Data Analysis:

  • Calculate the shear bond strength in megapascals (MPa) by dividing the failure load (N) by the bonded area (mm²).
  • Perform statistical analysis (e.g., ANOVA) to compare the bond strengths of different groups.

Chemical Bonding Mechanism and Experimental Workflow

To visualize the underlying chemical principles and the experimental process, the following diagrams are provided.

Chemical Bonding Mechanism of Silane Coupling Agents cluster_Silane Silane Coupling Agent (e.g., MPTS) cluster_Filler Inorganic Filler Surface cluster_Resin Organic Resin Matrix Silane R-Si(OR')3 Hydrolysis Hydrolysis (with water) Silane->Hydrolysis Step 1 Filler Filler-OH Condensation Condensation Filler->Condensation Resin Monomer Copolymerization Copolymerization (with resin) Resin->Copolymerization Silanol R-Si(OH)3 Hydrolysis->Silanol Silanol->Condensation Step 2 SiloxaneBond Filler-O-Si-R Condensation->SiloxaneBond SiloxaneBond->Copolymerization Step 3 FinalComposite Reinforced Composite Copolymerization->FinalComposite

Caption: Silane coupling agent chemical bonding mechanism.

Experimental Workflow for Shear Bond Strength Testing Start Start PrepSubstrate Substrate Preparation (Cleaning & Drying) Start->PrepSubstrate ApplySilane Silane Application PrepSubstrate->ApplySilane ApplyComposite Composite Application & Light Curing ApplySilane->ApplyComposite StoreSpecimens Specimen Storage (24h in water at 37°C) ApplyComposite->StoreSpecimens Thermocycle Thermocycling (Optional Aging) StoreSpecimens->Thermocycle SBSTest Shear Bond Strength Test (Universal Testing Machine) StoreSpecimens->SBSTest Not Aged Thermocycle->SBSTest Aged DataAnalysis Data Analysis (Calculate MPa & Statistics) SBSTest->DataAnalysis End End DataAnalysis->End

Caption: Shear bond strength testing experimental workflow.

References

Spectroscopic Confirmation of Covalent Bonding for 3-(Methacryloyloxy)propyltris(trimethylsiloxy)silane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming the covalent bonding of silane coupling agents like 3-(Methacryloyloxy)propyltris(trimethylsiloxy)silane (MPTMS) is critical for ensuring the stability and performance of modified surfaces and materials. This guide provides a comparative overview of key spectroscopic methods used for this purpose, supported by experimental data and detailed protocols.

The covalent linkage of MPTMS to a substrate or its incorporation into a polymer matrix can be verified by monitoring changes in its characteristic chemical bonds. The primary spectroscopic techniques for this analysis are Fourier-Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Raman Spectroscopy. Each method offers distinct advantages and provides complementary information for a comprehensive analysis.

Comparative Analysis of Spectroscopic Methods

The choice of spectroscopic method depends on the sample type, the required sensitivity, and the specific information sought. While FTIR is widely accessible and provides clear signatures for key functional groups, NMR offers detailed structural information. Raman spectroscopy is particularly useful for analyzing aqueous samples and detecting subtle changes in non-polar bonds.

Data Presentation: Spectroscopic Signatures of MPTMS

The following table summarizes the key spectroscopic peaks of MPTMS before and after covalent bond formation. The disappearance of peaks related to hydrolyzable groups and the appearance or shift of peaks corresponding to new bonds are indicative of successful covalent linkage.

Spectroscopic MethodKey Functional GroupCharacteristic Peak (Before Reaction)Characteristic Peak (After Covalent Bonding)Reference
FTIR Si-O-CH₃ (hydrolysis)~2840 cm⁻¹, ~1080 cm⁻¹Disappears or significantly reduces[1]
Si-OH (silanol)Broad peak ~3400 cm⁻¹ (after hydrolysis)Shifts and broadens upon condensation[2][3]
Si-O-Si (siloxane)~1080 cm⁻¹ (in MPTMS)Broadens and shifts to ~1100-1000 cm⁻¹[1][2]
C=O (methacrylate)~1720 cm⁻¹May show slight shifts upon polymerization[4]
C=C (methacrylate)~1638 cm⁻¹Disappears or significantly reduces upon polymerization[4]
¹H NMR -OCH₃ (methoxy)~3.6 ppmDisappears upon hydrolysis[5]
=CH₂ (vinyl protons)~6.1 ppm, ~5.5 ppmDisappears upon polymerization[5][6]
-CH₃ (vinyl methyl)~1.9 ppmShifts upon polymerization[5][6]
¹³C NMR -OCH₃ (methoxy)~50 ppmDisappears upon hydrolysis[7]
C=C (vinyl carbons)~125 ppm, ~136 ppmDisappears upon polymerization[7]
C=O (carbonyl)~167 ppmShifts upon polymerization[7]
Raman Si-O-Si~490 cm⁻¹Broadens and may shift[8][9]
C=C (methacrylate)~1640 cm⁻¹Disappears or significantly reduces upon polymerization[7][10]
C=O (methacrylate)~1720 cm⁻¹May show slight shifts upon polymerization[7][10]

Experimental Workflow and Methodologies

The confirmation of covalent bonding typically follows a systematic workflow, starting from sample preparation to data analysis and interpretation.

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_confirmation Confirmation of Covalent Bonding cluster_conclusion Conclusion A MPTMS Solution Preparation C Reaction: Surface Treatment or Polymerization A->C B Substrate Preparation / Polymer Matrix B->C D FTIR Spectroscopy C->D E NMR Spectroscopy C->E F Raman Spectroscopy C->F G Disappearance of Si-OCH₃ signals D->G H Formation/Shift of Si-O-Si bands D->H I Disappearance of C=C signals (for polymerization) D->I E->G E->I F->H F->I J Covalent Bonding Confirmed G->J H->J I->J

Workflow for Spectroscopic Confirmation of MPTMS Covalent Bonding.
Experimental Protocols

1. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Objective: To identify the presence and disappearance of key functional groups.

  • Instrumentation: FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory is often preferred for surface analysis.

  • Sample Preparation:

    • Untreated Substrate: A spectrum of the clean, untreated substrate is recorded as a baseline.

    • MPTMS-Treated Substrate: The substrate is treated with a solution of MPTMS (e.g., 1-5% in ethanol/water), followed by rinsing to remove any unbound silane and curing (e.g., at 110°C).[11]

    • Polymerized MPTMS: A sample of the polymer containing MPTMS is prepared for analysis.

  • Data Acquisition: Spectra are typically collected in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Analysis: The spectrum of the untreated substrate is subtracted from that of the treated substrate to isolate the spectral features of the bonded MPTMS. Look for the disappearance of Si-O-CH₃ peaks and the appearance or broadening of Si-O-Si and Si-O-Substrate bands.[1][2] For polymerization, the disappearance of the C=C stretching vibration is a key indicator.[4]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To obtain detailed structural information and confirm the disappearance of reactive groups.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Liquid-State NMR (¹H, ¹³C): MPTMS is dissolved in a suitable deuterated solvent (e.g., CDCl₃). For polymerized samples, a suitable solvent that swells or dissolves the polymer is used.

    • Solid-State NMR (²⁹Si): This is particularly useful for analyzing MPTMS bonded to a solid substrate. The treated substrate is packed into a solid-state NMR rotor.

  • Data Acquisition:

    • ¹H and ¹³C NMR: Standard pulse sequences are used.

    • ²⁹Si NMR: Cross-polarization magic-angle spinning (CP-MAS) experiments are typically performed to enhance the signal of the silicon nuclei on the surface.

  • Analysis:

    • In ¹H and ¹³C NMR, the disappearance of signals corresponding to the methoxy protons/carbons and the vinyl protons/carbons confirms hydrolysis and polymerization, respectively.[5][6][7]

    • In ²⁹Si NMR, chemical shifts can distinguish between unreacted, partially condensed, and fully condensed silane species, providing direct evidence of covalent Si-O-Si or Si-O-Substrate bond formation.

3. Raman Spectroscopy

  • Objective: To complement FTIR data, especially for samples in aqueous environments or with strong IR absorption from the substrate.

  • Instrumentation: A Raman spectrometer equipped with a laser source (e.g., 532 nm or 785 nm) and a microscope for micro-Raman analysis.

  • Sample Preparation: Similar to FTIR, spectra of the untreated and treated substrates are required. Little to no sample preparation is often needed.

  • Data Acquisition: The laser is focused on the sample surface, and the scattered light is collected.

  • Analysis: The disappearance of the C=C stretching band around 1640 cm⁻¹ is a strong indicator of polymerization.[7][10] Changes in the Si-O-Si region can also be monitored.[8][9] Raman spectroscopy is particularly advantageous for minimizing water interference in the spectra.

Alternative and Complementary Techniques

While FTIR, NMR, and Raman are the primary methods, other techniques can provide valuable complementary information:

  • X-ray Photoelectron Spectroscopy (XPS): An elemental analysis technique that can confirm the presence of silicon on a surface and provide information about its chemical state (e.g., Si-O bonds).

  • Scanning Tunneling Microscopy (STM): Can be used to visualize the arrangement of MPTMS molecules on a conductive surface, providing evidence of monolayer formation.[12]

References

Safety Operating Guide

Proper Disposal of 3-(Methacryloyloxy)propyltris(trimethylsiloxy)silane: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Key Disposal Actions

Proper disposal of 3-(Methacryloyloxy)propyltris(trimethylsiloxy)silane, a member of the organosiloxane chemical family, is crucial for laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to handle and dispose of this compound in accordance with safety regulations. The primary recommended method of disposal is incineration at a licensed waste disposal facility.[1][2][3][4] Under no circumstances should this chemical be disposed of into the sewer system.[1][2][3]

Disposal and Safety Parameters

The following table summarizes the key information regarding the disposal and handling of this compound. This information is compiled from safety data sheets (SDS) and should be used in conjunction with your institution's specific waste management protocols.

ParameterGuidelineSource
Primary Disposal Method May be incinerated.[1][2][3]
Waste Management Dispose of in a safe manner in accordance with local/national regulations.[1][2][3]
Disposal Facility Dispose of contents/container to a licensed waste disposal facility.[1][2][3][4]
Environmental Precautions Avoid release to the environment.[1][3][4]
Sewage Disposal Do not dispose of waste into sewer.[1][2][3]
Spill Containment Contain any spills with dikes or absorbents to prevent migration and entry into sewers or streams.[1][2][3]
Spill Cleanup Clean up spills as soon as possible, using an absorbent material to collect it. Sweep or shovel spills into an appropriate container for disposal.[1][2][3]

Experimental Protocols: Standard Disposal Procedure

Materials:

  • Appropriate Personal Protective Equipment (PPE): safety goggles, gloves, lab coat.

  • Inert absorbent material (e.g., vermiculite, sand, or commercial absorbent pads).

  • Sealable, properly labeled waste container.

  • Waste disposal tags or labels as required by your institution.

Procedure:

  • Assess the Waste: Determine if the waste is pure this compound or a solution. If it is a solution, identify all other chemical components.

  • Consult Regulations: Chemical waste generators must determine if the discarded chemical is classified as hazardous waste according to US EPA guidelines (40 CFR 261.3) and consult state and local hazardous waste regulations for complete and accurate classification.[5]

  • Containment of Liquid Waste:

    • For small quantities of liquid waste, carefully pour the chemical into a designated, labeled waste container.

    • Avoid mixing with incompatible materials. This compound is incompatible with oxidizing agents and peroxides.[1]

  • Handling Spills:

    • In case of a spill, contain it with an inert absorbent material.[1][2][3]

    • Use non-sparking tools for cleanup.[2]

    • Collect the absorbent material contaminated with the chemical and place it into a sealed, labeled waste container for disposal.[1][2][3]

  • Labeling:

    • Clearly label the waste container with the full chemical name: "this compound" and any other components of the waste.

    • Indicate the hazards associated with the chemical (e.g., "Causes serious eye irritation"[1]).

  • Storage Pending Disposal:

    • Store the sealed waste container in a cool, well-ventilated area, away from heat and ignition sources.[2]

    • Follow your institution's guidelines for the temporary storage of chemical waste.

  • Arrange for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and incineration.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Have this compound Waste is_spill Is it a spill? start->is_spill contain_spill Contain with inert absorbent is_spill->contain_spill Yes collect_waste Collect waste in a labeled, sealed container is_spill->collect_waste No contain_spill->collect_waste consult_regs Consult institutional and local regulations (e.g., 40 CFR 261.3) collect_waste->consult_regs no_sewer Do NOT dispose in sewer consult_regs->no_sewer arrange_disposal Arrange for disposal via licensed facility (incineration recommended) no_sewer->arrange_disposal end End: Waste properly disposed arrange_disposal->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling 3-(Methacryloyloxy)propyltris(trimethylsiloxy)silane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This document provides essential, immediate safety and logistical information for the handling and disposal of 3-(Methacryloyloxy)propyltris(trimethylsiloxy)silane (CAS No. 17096-07-0). Adherence to these procedural guidelines is critical for minimizing risks and ensuring a safe laboratory environment.

Chemical Identifier: this compound is also known as 3-[Tris(trimethylsilyloxy)silyl]propyl methacrylate.[1][2] It is used as a laboratory chemical and is not intended for food, drug, pesticide, or biocidal product use.[1][3]

Hazard Identification and Classification

This chemical is considered hazardous and is classified as follows:

  • Skin Corrosion/Irritation: Category 2[1]

  • Serious Eye Damage/Eye Irritation: Category 2[1]

  • Specific target organ toxicity (single exposure): Category 3, targeting the respiratory system.[1]

Signal Word: Warning[1]

Hazard Statements:

  • Causes skin irritation.[1]

  • Causes serious eye irritation.[1]

  • May cause respiratory irritation.[1]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense when handling this compound. All personnel must be trained in the proper use and limitations of their protective equipment.

Protection TypeRequired EquipmentKey Specifications & Best Practices
Eye & Face Protection Chemical GogglesMust be tightly fitting. Contact lenses should not be worn when handling this chemical.[4]
Skin & Body Protection Chemical-Resistant GlovesNeoprene or nitrile rubber gloves are recommended.[4] Change gloves immediately if they become contaminated.
Lab CoatWear a suitable protective lab coat.[4]
Respiratory Protection NIOSH-Certified RespiratorA NIOSH-certified organic vapor (black cartridge) respirator is recommended where exposure through inhalation may occur.[4] Use only in well-ventilated areas.[4]

Operational Plan: Step-by-Step Handling Protocol

All operations involving this chemical should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4] Ensure that eyewash stations and safety showers are in close proximity to the workstation.[1][3]

Preparation and Engineering Controls:

  • Ventilation: Confirm that the chemical fume hood or other local exhaust ventilation is functioning correctly.

  • Emergency Equipment: Ensure an emergency eyewash station and safety shower are readily accessible.[4]

  • Spill Kit: Have an appropriate spill kit with absorbent materials readily available.[3]

Handling Procedure:

  • Don PPE: Before handling, put on all required personal protective equipment as detailed in the table above.

  • Avoid Contact: Avoid all contact with skin and eyes, and do not breathe mist, vapors, or spray.[1][4]

  • Dispensing: When transferring or dispensing the chemical, do so carefully to avoid splashing or creating aerosols.

  • Post-Handling: After handling, wash your hands and any exposed skin thoroughly.[1] Contaminated clothing should be removed and washed before reuse.[4]

Disposal Plan: Step-by-Step Waste Management

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure safety.

Waste Collection:

  • Container: Collect waste material in a suitable, closed, and properly labeled container for disposal.[1][3]

  • Segregation: Do not mix with incompatible waste materials. Incompatible materials include acids, alcohols, and finely powdered metals.[1]

Disposal Procedure:

  • Licensed Facility: Dispose of the contents and container at an approved waste disposal plant.[1] This may include incineration.[4]

  • Regulations: All disposal activities must be in accordance with local, regional, and national regulations.

  • Sewer System: Do not dispose of waste into the sewer system.[4]

Emergency Procedures

First-Aid Measures:

Exposure RouteFirst-Aid Instructions
Inhalation Remove the victim to fresh air and keep them at rest in a position comfortable for breathing. If not breathing, provide artificial respiration. Seek medical attention if symptoms occur.[1][3]
Skin Contact Immediately wash the affected area with plenty of soap and water while removing all contaminated clothing. If skin irritation persists, call a physician.[1][3]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes. Get medical advice/attention.[1][4]
Ingestion Clean the mouth with water and drink plenty of water afterward. Do not induce vomiting. Get medical attention.[1][3]

Spill and Leak Procedures:

  • Evacuate: Evacuate the area of the spill.

  • Containment: For containment, use dikes or absorbents to prevent migration and entry into sewers or streams.[4]

  • Clean-up: Soak up the spill with inert absorbent material.[3] Collect the material and place it into a suitable, closed container for disposal.[4]

  • Ventilation: Ensure adequate ventilation during cleanup.

Below is a workflow diagram illustrating the safe handling and disposal process for this compound.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency prep_ppe Don Personal Protective Equipment prep_ventilation Verify Ventilation (Fume Hood) prep_ppe->prep_ventilation prep_emergency Check Emergency Equipment prep_ventilation->prep_emergency handle_chemical Handle Chemical prep_emergency->handle_chemical handle_post Post-Handling Decontamination handle_chemical->handle_post emergency_spill Spill Response handle_chemical->emergency_spill emergency_first_aid First Aid handle_chemical->emergency_first_aid dispose_collect Collect Waste in Labeled Container handle_post->dispose_collect dispose_facility Dispose at Approved Waste Facility dispose_collect->dispose_facility

Caption: Workflow for handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.